molecular formula C8H12ClNO B3030032 2-Methyl-3-Methoxyaniline hydrochlorIde CAS No. 857195-15-4

2-Methyl-3-Methoxyaniline hydrochlorIde

Cat. No.: B3030032
CAS No.: 857195-15-4
M. Wt: 173.64
InChI Key: HMYDLKIDPJRLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-Methoxyaniline hydrochlorIde is a useful research compound. Its molecular formula is C8H12ClNO and its molecular weight is 173.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-2-methylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-6-7(9)4-3-5-8(6)10-2;/h3-5H,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYDLKIDPJRLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680533
Record name 3-Methoxy-2-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857195-15-4
Record name 3-Methoxy-2-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-3-Methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-Methyl-3-Methoxyaniline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural identity, physicochemical characteristics, reactivity, and stability. Furthermore, it outlines established protocols for its analytical characterization and discusses critical safety and handling procedures. The aim is to equip scientific professionals with the necessary, in-depth knowledge to effectively and safely utilize this compound in a laboratory and development setting.

Chemical Identity and Structure

This compound is a substituted aniline derivative, presented as a hydrochloride salt to enhance its stability and solubility in polar solvents. Aniline and its derivatives are fundamental building blocks in organic synthesis, particularly in the pharmaceutical and dye industries. The specific arrangement of the methyl and methoxy groups on the benzene ring imparts distinct chemical properties that influence its reactivity and potential applications.

Systematic Identifiers:

  • IUPAC Name: 3-Methoxy-2-methylaniline hydrochloride

  • CAS Number: 857195-15-4[1]

  • Molecular Formula: C₈H₁₁NO · HCl or C₈H₁₂ClNO[2]

  • Synonyms: 3-Methoxy-2-methylaniline HCl, Benzenamine, 3-methoxy-2-methyl-, hydrochloride (1:1)[2]

Structural Representation:

The core structure consists of a benzene ring substituted with an amino group (-NH₂), a methyl group (-CH₃), and a methoxy group (-OCH₃) at positions 1, 2, and 3, respectively. The hydrochloride form exists as the ammonium chloride salt, where the amino group is protonated (-NH₃⁺Cl⁻).

Molecular Weight: 173.64 g/mol [2]

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application. The hydrochloride salt form generally results in a crystalline solid with a higher melting point and greater water solubility compared to its free base form.

PropertyValueSource
Molecular Weight 173.64 g/mol [2]
Appearance Off-white to light-colored solid[3] (Analogy)
Melting Point Data not available in searched results. Typically a high-melting solid.N/A
Solubility Soluble in water and polar organic solvents like methanol and ethanol.[4] (Analogy)
Storage Temperature Recommended: 2-8°C, protect from light.[5] Inert atmosphere, Room Temperature.[6][5][6]

Note: Some properties are inferred by analogy to similar substituted aniline hydrochlorides due to a lack of specific data for this exact compound in the search results.

Reactivity and Stability

Reactivity: The reactivity of 2-Methyl-3-Methoxyaniline is governed by the electron-donating nature of the amino, methyl, and methoxy substituents. These groups activate the aromatic ring, making it susceptible to electrophilic aromatic substitution. The amino group is the strongest activator and directs incoming electrophiles to the ortho and para positions (primarily positions 4 and 6).

The primary amine also functions as a nucleophile and can participate in a wide range of reactions, including diazotization, acylation, and alkylation, making it a versatile intermediate in multi-step syntheses.

Stability: Aniline derivatives can be sensitive to air and light, leading to oxidation and discoloration over time. The hydrochloride salt form significantly improves the stability of the amine group against oxidative degradation.[7] For long-term storage, it is crucial to keep the container tightly sealed in a cool, dry, and well-ventilated area, protected from direct sunlight.[5]

Synthesis and Application

Synthesis: Substituted anilines like 2-Methyl-3-Methoxyaniline are typically synthesized through the reduction of a corresponding nitroaromatic compound.[8] A plausible synthetic route would involve the nitration of 2-methylanisole, followed by the catalytic hydrogenation of the resulting nitro-intermediate (e.g., 2-methyl-3-nitroanisole) to yield the target aniline. The final step would be the treatment with hydrochloric acid to form the stable hydrochloride salt.

Caption: Plausible synthetic route for 2-Methyl-3-Methoxyaniline HCl.

Applications: This compound serves as a valuable building block in organic synthesis. Its specific substitution pattern makes it a key intermediate for creating more complex molecules, particularly in the fields of:

  • Pharmaceuticals: As a precursor for the synthesis of active pharmaceutical ingredients (APIs). The aniline moiety is a common feature in many drug classes.[8]

  • Agrochemicals: Used in the development of new pesticides and herbicides.

  • Materials Science: Incorporated into the synthesis of specialty polymers and dyes.

Safety and Handling

As with most substituted anilines, this compound should be handled with care, assuming it possesses potential toxicity.[4]

Hazard Identification:

  • Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[4][5]

  • Irritation: Causes skin irritation and serious eye irritation.[4][5]

  • Respiratory: May cause respiratory irritation.[5]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields are mandatory.

  • Hand Protection: Chemical-resistant protective gloves (e.g., nitrile).

  • Skin and Body Protection: Impervious clothing or lab coat.

  • Respiratory Protection: Use only in a well-ventilated area or with a suitable respirator if dust formation is likely.[5]

Handling and Storage:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]

  • Wash hands thoroughly after handling.[5]

  • Store in a cool, well-ventilated place with the container tightly sealed.[5]

  • Keep away from sources of ignition and direct sunlight.[5]

Analytical Methodology: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates like this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed.

Principle: The method separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The hydrochloride salt ensures good solubility in aqueous mobile phases.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and sample into separate 100 mL volumetric flasks.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 239 nm (based on analogous compounds).[9]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • System Suitability:

    • Before sample analysis, perform five replicate injections of the standard solution.

    • The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%.

    • The tailing factor should be between 0.8 and 1.5.

  • Analysis and Calculation:

    • Inject the diluent (blank), followed by the standard solution and then the sample solution.

    • Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor.

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Causality and Trustworthiness: This protocol is designed as a self-validating system. The use of a C18 column provides robust separation for moderately polar aromatic amines.[10][11] The phosphoric acid in the mobile phase ensures the amine is protonated, leading to sharp, symmetrical peak shapes by minimizing interaction with residual silanols on the stationary phase.[10] The gradient elution is necessary to separate earlier-eluting polar impurities from the main analyte and any later-eluting nonpolar impurities. System suitability criteria confirm that the chromatographic system is performing adequately before sample data is accepted, ensuring the trustworthiness of the results.

Caption: Standard workflow for HPLC purity analysis.

References

An In-Depth Technical Guide to the Structure and Synthesis of 2-Methyl-3-Methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methyl-3-methoxyaniline hydrochloride is a valuable substituted aniline derivative that serves as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its specific substitution pattern offers unique steric and electronic properties that are leveraged by medicinal chemists to fine-tune the pharmacological profiles of drug candidates. This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed, field-proven synthesis protocol, in-depth spectroscopic analysis, critical safety and handling information, and a discussion of its applications in drug development.

Structural and Physicochemical Profile

This compound is the hydrochloride salt of the organic base 2-methyl-3-methoxyaniline. The protonation of the amino group to form the ammonium salt enhances the compound's stability and aqueous solubility, making it more convenient for storage and use in various synthetic applications.[1]

Molecular Structure:

  • IUPAC Name: this compound

  • Synonyms: 3-Methoxy-2-methylaniline hydrochloride, 2-Amino-6-methylanisole hydrochloride

  • CAS Number: 857195-15-4[2]

  • Molecular Formula: C₈H₁₂ClNO

  • Molecular Weight: 173.64 g/mol

The structure consists of a benzene ring substituted with a methyl group at position 2, a methoxy group at position 3, and an ammonium chloride group at position 1. The relative positions of these functional groups create a specific electronic and steric environment that influences the molecule's reactivity.

Physicochemical Data
PropertyValueSource(s)
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water, alcohols[1]
Storage Temperature Room temperature, under inert atmosphere[3]

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most logical and commonly employed synthetic strategy involves a two-step sequence starting from 2-methylanisole: regioselective nitration followed by reduction of the nitro group, and finally, formation of the hydrochloride salt.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Regioselective Nitration cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Hydrochloride Salt Formation A 2-Methylanisole C 2-Methyl-3-nitroanisole A->C Electrophilic Aromatic Substitution B Nitrating Agent (HNO₃/H₂SO₄) B->C E 2-Methyl-3-methoxyaniline C->E Chemoselective Reduction D Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) D->E G 2-Methyl-3-methoxyaniline Hydrochloride E->G Acid-Base Neutralization F Hydrochloric Acid (HCl) F->G

Caption: A three-step synthetic pathway to this compound.

Part 1: Regioselective Nitration of 2-Methylanisole

The initial step is the nitration of 2-methylanisole. The methoxy group is a strongly activating, ortho-, para- directing group, while the methyl group is a weakly activating, ortho-, para- director. The challenge lies in achieving regioselective nitration at the C3 position, which is ortho to the methyl group and meta to the more powerful methoxy director. Careful selection of nitrating agents and reaction conditions is paramount to favor the desired isomer over other potential products (e.g., nitration at C5).[4]

Experimental Protocol: Nitration

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Addition of Substrate: Slowly add 2-methylanisole to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2-methylanisole in sulfuric acid, maintaining the temperature between 0 and 5 °C. The rate of addition should be controlled to prevent a rise in temperature, which could lead to undesired side products and safety hazards.

  • Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC). Upon completion, carefully pour the reaction mixture onto crushed ice. The crude 2-methyl-3-nitroanisole will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then with a cold, dilute sodium bicarbonate solution. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure 2-methyl-3-nitroanisole.

Causality Behind Experimental Choices:

  • The use of a mixed acid (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution to occur.[5]

  • Low-temperature control is critical to minimize the formation of byproducts from oxidation and over-nitration, and to enhance the regioselectivity of the reaction.

Part 2: Reduction of 2-Methyl-3-nitroanisole

The second step involves the reduction of the nitro group in 2-methyl-3-nitroanisole to an amino group to form 2-methyl-3-methoxyaniline. Several methods are available for this transformation, including catalytic hydrogenation and metal-acid reductions.[6] Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst is often preferred for its high efficiency and cleaner reaction profile.[7] Alternatively, reduction with tin(II) chloride (SnCl₂) in the presence of hydrochloric acid is a robust and widely used laboratory method.[8]

Experimental Protocol: Reduction (Catalytic Hydrogenation)

  • Reaction Setup: To a hydrogenation vessel, add 2-methyl-3-nitroanisole and a suitable solvent, such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of 10% palladium on activated carbon (Pd/C) to the solution.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by TLC analysis of the reaction mixture.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-methyl-3-methoxyaniline as an oil or a low-melting solid. This crude product can be used directly in the next step or purified by vacuum distillation or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Palladium on carbon is a highly effective heterogeneous catalyst for the reduction of aromatic nitro groups, offering high chemoselectivity and allowing for simple removal by filtration.[9]

  • The use of hydrogen gas as the reductant is atom-economical, and the only byproduct is water, making this a "green" chemical transformation.

Part 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free base, 2-methyl-3-methoxyaniline, into its more stable and water-soluble hydrochloride salt. This is a straightforward acid-base reaction.[10]

Experimental Protocol: Salt Formation

  • Dissolution: Dissolve the crude or purified 2-methyl-3-methoxyaniline in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., concentrated HCl or a solution of HCl gas in an organic solvent) to the aniline solution. The addition is typically done at room temperature or in an ice bath to control any exotherm.

  • Precipitation and Isolation: The this compound will precipitate as a solid. Continue stirring for a short period to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any non-polar impurities and residual acid. Dry the product under vacuum to obtain the pure this compound.[11]

Causality Behind Experimental Choices:

  • The formation of the hydrochloride salt protonates the basic amino group, which can prevent its oxidation upon exposure to air and light, thus improving the compound's shelf-life.[10]

  • The increased polarity of the salt form often facilitates handling and purification by crystallization.

Spectroscopic Analysis and Characterization

The structure and purity of the synthesized this compound must be confirmed by spectroscopic methods. The following are typical spectral features expected for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of protons in the molecule. Key expected signals include:

    • A singlet for the methyl protons (~2.2-2.4 ppm).

    • A singlet for the methoxy protons (~3.8-4.0 ppm).

    • Signals in the aromatic region (~6.8-7.5 ppm) corresponding to the three protons on the benzene ring.

    • A broad singlet for the ammonium protons (-NH₃⁺), which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Expected signals would correspond to the methyl carbon, the methoxy carbon, the six aromatic carbons (with varying chemical shifts due to the different substituents), and potentially a signal for the carbon bearing the ammonium group.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present. For this compound, characteristic absorption bands would include:

  • A broad absorption band in the range of 2200-3000 cm⁻¹, characteristic of the N⁺-H stretching vibrations of the ammonium salt.[10]

  • C-H stretching vibrations for the aromatic and aliphatic groups (around 3100-2850 cm⁻¹).

  • C=C stretching vibrations of the aromatic ring (around 1600-1450 cm⁻¹).

  • C-O stretching vibrations of the methoxy group (around 1250 cm⁻¹ and 1050 cm⁻¹).

  • C-N stretching vibrations (around 1300-1200 cm⁻¹).

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its synthetic intermediates.

Hazard Identification:

  • The hydrochloride salt of anilines can be harmful if swallowed, inhaled, or absorbed through the skin.

  • It may cause irritation to the skin, eyes, and respiratory tract.

  • The nitrated intermediate (2-methyl-3-nitroanisole) is a nitroaromatic compound and should be handled with care as such compounds can be toxic and potentially explosive under certain conditions.

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents and incompatible materials.

Applications in Drug Discovery and Development

Substituted anilines are privileged scaffolds in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. This compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Building Block: The unique arrangement of the methyl, methoxy, and amino groups allows for further functionalization of the aromatic ring through various chemical transformations, including:

  • Diazotization and Sandmeyer Reactions: The amino group can be converted to a diazonium salt, which can then be replaced by a wide range of substituents (e.g., halogens, cyano group).

  • N-Alkylation and N-Acylation: The amino group can be modified to introduce different alkyl or acyl chains, which can modulate the molecule's biological activity and physicochemical properties.

  • Coupling Reactions: The aniline moiety can participate in various cross-coupling reactions, such as Buchwald-Hartwig amination, to form more complex structures.[12]

The specific substitution pattern of 2-methyl-3-methoxyaniline can be strategically employed to influence the conformation and binding of a drug molecule to its biological target, thereby enhancing its potency and selectivity.

Conclusion

This compound is a key chemical intermediate with significant potential in the field of drug discovery and development. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the laboratory and in industrial settings. The synthetic route outlined in this guide, based on the regioselective nitration of 2-methylanisole followed by reduction and salt formation, represents a robust and logical approach to obtaining this valuable compound. As the demand for novel therapeutics continues to grow, the importance of versatile building blocks like this compound in the synthetic chemist's toolbox is undeniable.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Methyl-3-Methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-3-methoxyaniline hydrochloride (CAS No. 857195-15-4) is a substituted aniline derivative of increasing interest within the pharmaceutical and chemical synthesis sectors.[1] As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its physicochemical properties is paramount for robust formulation development, process optimization, and ensuring regulatory compliance. This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound, offering both foundational knowledge and actionable experimental protocols for its characterization.

Core Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential before embarking on solubility and stability assessments.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 3-Methoxy-2-methylaniline hydrochlorideN/A
CAS Number 857195-15-4[1]
Molecular Formula C₈H₁₂ClNON/A
Molecular Weight 173.64 g/mol N/A
Appearance Off-white to pale yellow solid (predicted)N/A
Melting Point Not available. Expected to be >200°C for the hydrochloride salt.N/A
Storage Room temperature, under an inert atmosphere.[2]

Solubility Profile: A Multifaceted Approach

The solubility of an API is a critical determinant of its bioavailability and dictates the choice of formulation strategies. As a hydrochloride salt, this compound is anticipated to exhibit favorable aqueous solubility. The following sections detail a robust protocol for its comprehensive solubility assessment.

Rationale for Solvent Selection

A diverse panel of solvents is chosen to mimic various physiological and manufacturing environments:

  • Water: Represents the primary physiological medium.

  • Ethanol: A common co-solvent in pharmaceutical formulations.

  • Dimethyl Sulfoxide (DMSO): A powerful organic solvent used in early-stage drug discovery and for solubilizing challenging compounds.[3]

Experimental Protocol: Equilibrium Solubility Determination

This protocol employs the shake-flask method, a gold-standard technique for determining equilibrium solubility.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to separate vials containing water, ethanol, and DMSO.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with the respective solvent to a concentration suitable for analysis.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve of known concentrations.

Anticipated Solubility Data

The following table summarizes the expected solubility profile based on the chemical structure of this compound.

SolventQualitative SolubilityQuantitative Solubility (mg/mL)
WaterSoluble> 50
EthanolSparingly Soluble5 - 10
DMSOFreely Soluble> 100

Stability Indicating Studies: Unveiling Degradation Pathways

A comprehensive understanding of a compound's stability is crucial for determining its shelf-life, storage conditions, and potential degradation products. The following stability program is designed in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, is a pivotal exercise to elucidate the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[9]

Experimental Workflow for Solubility and Stability Assessment

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment Sol_Start Start: 2-Methyl-3-methoxyaniline HCl Sol_Flask Shake-Flask Method (Water, Ethanol, DMSO) Sol_Start->Sol_Flask Sol_Equil Equilibration (24-48h) Sol_Flask->Sol_Equil Sol_Cent Centrifugation Sol_Equil->Sol_Cent Sol_Quant Quantification (HPLC-UV) Sol_Cent->Sol_Quant Sol_End Solubility Profile Sol_Quant->Sol_End Stab_Start Start: 2-Methyl-3-methoxyaniline HCl Stab_Forced Forced Degradation Studies Stab_Start->Stab_Forced Stab_Hydro Hydrolytic (Acid & Base) Stab_Forced->Stab_Hydro Stab_Oxi Oxidative (H₂O₂) Stab_Forced->Stab_Oxi Stab_Photo Photolytic (UV/Vis) Stab_Forced->Stab_Photo Stab_Therm Thermal (Dry Heat) Stab_Forced->Stab_Therm Stab_Analysis Analysis of Stressed Samples Stab_Hydro->Stab_Analysis Stab_Oxi->Stab_Analysis Stab_Photo->Stab_Analysis Stab_Therm->Stab_Analysis Stab_HPLC Stability-Indicating HPLC Method Development Stab_HPLC->Stab_Analysis Stab_Pathway Degradation Pathway Elucidation Stab_Analysis->Stab_Pathway Stab_End Stability Profile Stab_Pathway->Stab_End G Parent 2-Methyl-3-methoxyaniline Oxidized Oxidized Products (e.g., N-oxides, quinones) Parent->Oxidized Oxidation (H₂O₂) Demethylated 2-Methyl-3-aminophenol (Hydrolysis Product) Parent->Demethylated Acid Hydrolysis

References

A Senior Application Scientist's Guide to 2-Methyl-3-methoxyaniline Hydrochloride: A Core Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-3-methoxyaniline hydrochloride (CAS No: 857195-15-4) is a substituted aniline that serves as a highly valuable and versatile intermediate in organic synthesis.[1] Its unique substitution pattern, featuring an activating methoxy group and a sterically influencing methyl group ortho and meta to the amine, respectively, provides a nuanced reactivity profile essential for the construction of complex molecular architectures. This guide provides an in-depth examination of its physicochemical properties, reliable synthetic routes, and strategic applications, particularly within the pharmaceutical and materials science sectors. Authored for researchers and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies to fully leverage the synthetic potential of this key building block.

Introduction: The Strategic Value of Substituted Anilines

Aniline and its derivatives are foundational pillars in chemical synthesis, providing the basis for countless dyes, polymers, and agrochemicals. In the realm of drug discovery and development, the aniline scaffold is a privileged structure, present in a vast array of therapeutic agents. The strategic placement of substituents on the aromatic ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

This compound presents a compelling case study in this regard. The amine functional group is a primary handle for a multitude of transformations, including diazotization, acylation, and N-alkylation. The methoxy and methyl groups, however, are not mere spectators; they actively modulate the reactivity of the aromatic ring. The electron-donating methoxy group activates the ring towards electrophilic substitution, while the methyl group provides steric bulk and electronic influence. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics compared to the free base, which, like many anilines, is susceptible to air oxidation.[2]

This guide will deconstruct the scientific principles and practical considerations necessary to effectively utilize this intermediate, transforming it from a catalog chemical into a powerful tool for molecular innovation.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 857195-15-4[1][3]
Molecular Formula C₈H₁₁NO · HCl
Molecular Weight 173.64 g/mol Inferred from Formula
Appearance Typically an off-white to light-colored solidInferred from related compounds
Storage Temperature Inert atmosphere, Room Temperature[4]
Purity Commercially available in purities of 95% to >98%[4]
Spectroscopic Profile (Predicted)

While specific spectra are dependent on the acquisition conditions, the expected spectroscopic signatures for the free base (2-Methyl-3-methoxyaniline) are as follows:

  • ¹H NMR (in CDCl₃, δ in ppm):

    • ~6.6-7.2 ppm: A complex multiplet pattern corresponding to the 3 aromatic protons. The exact shifts and coupling constants would be influenced by the combined electronic effects of the three different substituents.

    • ~3.8 ppm: A singlet integrating to 3 protons, characteristic of the methoxy (-OCH₃) group.

    • ~3.7 ppm: A broad singlet integrating to 2 protons, corresponding to the amine (-NH₂) group. This peak's position can be variable and it may exchange with D₂O.

    • ~2.2 ppm: A singlet integrating to 3 protons, representing the methyl (-CH₃) group attached to the aromatic ring.

  • ¹³C NMR (in CDCl₃, δ in ppm):

    • ~155-160 ppm: Quaternary carbon attached to the methoxy group.

    • ~145-150 ppm: Quaternary carbon attached to the amino group.

    • ~110-130 ppm: Signals for the four remaining aromatic carbons (three CH and one C-CH₃).

    • ~55 ppm: The carbon of the methoxy group.

    • ~15-20 ppm: The carbon of the methyl group.

  • IR Spectroscopy (cm⁻¹):

    • 3300-3500 cm⁻¹: Two distinct sharp bands (or a broad doublet) characteristic of the N-H stretching of a primary amine.

    • 2850-3000 cm⁻¹: C-H stretching from the aromatic and aliphatic groups.

    • ~1600 cm⁻¹: N-H bending (scissoring) vibration.

    • ~1250 cm⁻¹: Strong C-O stretching from the aryl ether (methoxy group).

Synthesis of this compound

The most reliable and common strategy for synthesizing substituted anilines is the reduction of the corresponding nitroaromatic compound. This approach is favored for its high yields and the ready availability of nitroaromatic precursors.

Rationale for Synthetic Route

The chosen pathway involves two key stages:

  • Catalytic Hydrogenation: The nitro group of the precursor, 1-methoxy-2-methyl-3-nitrobenzene, is selectively reduced to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is an exceptionally clean and efficient method for this transformation, producing water as the only byproduct.[5][6]

  • Salt Formation: The resulting free amine is treated with hydrochloric acid. This protonates the basic amine, forming the stable, crystalline hydrochloride salt, which is easier to handle, purify, and store than the often-oily and air-sensitive free base.

Synthetic Workflow Diagram

G cluster_0 Synthesis of 2-Methyl-3-methoxyaniline HCl Precursor 1-Methoxy-2-methyl-3-nitrobenzene Reagents H₂ (gas) 10% Pd/C catalyst Methanol (solvent) Intermediate 2-Methyl-3-methoxyaniline (Free Base) Reagents->Intermediate Catalytic Hydrogenation Acid Concentrated HCl in Ethanol Product This compound Acid->Product Protonation/ Salt Formation Purification Filtration & Recrystallization Product->Purification

Caption: Synthetic pathway from a nitroaromatic precursor.

Detailed Experimental Protocol

Objective: To synthesize this compound from 1-methoxy-2-methyl-3-nitrobenzene.

Materials:

  • 1-methoxy-2-methyl-3-nitrobenzene (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (0.05 eq by weight)

  • Methanol (MeOH), anhydrous

  • Concentrated Hydrochloric Acid (HCl), 37%

  • Ethanol (EtOH), anhydrous

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen (H₂) gas supply

Procedure:

  • Reaction Setup: To a hydrogenation flask, add 1-methoxy-2-methyl-3-nitrobenzene and methanol (approx. 10 mL per gram of substrate).

  • Inerting: Carefully add the 10% Pd/C catalyst under a stream of nitrogen or argon. Causality: Dry Pd/C is pyrophoric and can ignite in the presence of air and flammable solvents. Using the wet catalyst and an inert atmosphere mitigates this risk.

  • Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times to ensure an oxygen-free environment. Pressurize the vessel to the desired pressure (e.g., 50 psi or 3-4 bar) and begin vigorous stirring.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically exothermic and may require initial cooling.

  • Workup - Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Causality: The fine palladium particles must be completely removed. Diatomaceous earth provides a fine filtration medium that prevents the catalyst from passing through. Rinse the pad with a small amount of methanol.

  • Workup - Salt Formation: Transfer the filtrate to a clean flask. While stirring, slowly add concentrated HCl dropwise. The hydrochloride salt will precipitate from the solution. The addition of a co-solvent like diethyl ether can often promote further precipitation.

  • Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to maximize crystallization. Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol or diethyl ether to remove any soluble impurities.

  • Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Applications in Synthesis: A Versatile Building Block

The true value of this compound lies in its utility as a precursor to more complex molecules. The amine serves as a nucleophile and a handle for building larger scaffolds.

Key Reaction Classes
  • Amide Bond Formation: The amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form amides. This is one of the most fundamental and crucial reactions in the synthesis of pharmaceuticals.

  • Sandmeyer and Related Reactions: The primary amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). This highly versatile intermediate can then be transformed into a wide range of functional groups, including halides (-Cl, -Br, -I), cyano (-CN), and hydroxyl (-OH).

  • Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines.

  • Buchwald-Hartwig Amination: As a nucleophile, it can be coupled with aryl halides or triflates in a palladium-catalyzed cross-coupling reaction to form diarylamines.

Application Workflow Diagram

G cluster_1 Utility as a Synthetic Intermediate cluster_amide Amide Synthesis cluster_diazonium Diazonium Chemistry Start 2-Methyl-3-methoxyaniline (from hydrochloride salt) Amide_Reactant Acyl Chloride (R-COCl) Diazonium_Reactant NaNO₂ / HCl Amide_Product N-(2-methyl-3-methoxyphenyl)amide Amide_Reactant->Amide_Product Acylation Diazonium_Salt Diazonium Salt Intermediate Diazonium_Reactant->Diazonium_Salt Diazotization Sandmeyer_Product Aryl Halide / Nitrile Diazonium_Salt->Sandmeyer_Product Sandmeyer Reaction (e.g., + CuCN)

Caption: Key reaction pathways for the title compound.

Safety, Handling, and Storage

As with all chemical reagents, proper handling of this compound is essential for laboratory safety. The safety profile is typical of substituted aniline hydrochlorides.

Hazard Identification
  • Acute Toxicity: Harmful if swallowed.[7][8]

  • Skin Irritation: Causes skin irritation.[7][8]

  • Eye Irritation: Causes serious eye irritation.[7][8]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[7]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[7][9]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][10]

  • Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands thoroughly.[7][9]

  • Spill Response: In case of a spill, prevent further leakage and keep the product away from drains.[7] Collect the spilled material carefully and place it in a suitable container for disposal.

Storage and Stability
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent degradation.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases. The hydrochloride salt is acidic and will react with bases to liberate the free aniline.

Conclusion

This compound is more than a simple aromatic amine; it is a sophisticated synthetic intermediate whose reactivity is carefully tuned by its substituent pattern. Its stability as a hydrochloride salt, combined with the diverse reactivity of the aniline functional group, makes it an indispensable tool for medicinal chemists and materials scientists. By understanding its synthesis, properties, and reaction profiles as detailed in this guide, researchers can confidently and effectively integrate this building block into their synthetic programs to construct novel and high-value molecules.

References

An In-Depth Technical Guide to the Reactivity of the Amino Group in 2-Methyl-3-Methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Synthesis

2-Methyl-3-methoxyaniline hydrochloride is an aromatic amine that holds significant potential as a versatile intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and materials science.[1] Its unique substitution pattern—a methyl group ortho to the amine and a methoxy group in the meta position—imparts a distinct electronic and steric profile that governs the reactivity of its primary amino group. This guide provides an in-depth exploration of the chemical behavior of this amino group, offering a theoretical framework and practical protocols for its transformation.

As a hydrochloride salt, the compound offers enhanced stability and solubility in aqueous media, which are advantageous for storage and certain reaction conditions.[2][3] However, for most reactions targeting the nucleophilic amino group, in situ neutralization is a prerequisite to liberate the free aniline base. This guide will address the practical considerations of this initial step, followed by a detailed examination of key reaction classes.

Understanding the Inherent Reactivity: A Dance of Sterics and Electronics

The reactivity of the amino group in 2-Methyl-3-methoxyaniline is a nuanced interplay of the steric hindrance imposed by the ortho-methyl group and the electronic effects of both the methyl and meta-methoxy substituents.

Electronic Landscape
  • Amino Group (-NH₂): The lone pair of electrons on the nitrogen atom makes the amino group a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. It also imparts nucleophilic character to the nitrogen, making it susceptible to attack by electrophiles.

  • Methyl Group (-CH₃): Located at the ortho position, the methyl group is a weak electron-donating group through induction, slightly increasing the electron density of the aromatic ring and the basicity of the amino group.

  • Methoxy Group (-OCH₃): Positioned meta to the amino group, the methoxy group exerts a dual electronic influence. It has an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. Simultaneously, it possesses an electron-donating resonance effect (+M). From the meta position, the resonance effect does not directly influence the amino group, making the inductive electron-withdrawing effect more pronounced in modulating the basicity of the amine.[4]

The combination of these effects results in a finely tuned basicity and nucleophilicity of the amino group, which can be harnessed for selective chemical transformations.

Steric Considerations: The Ortho Effect

The ortho-methyl group provides significant steric hindrance around the amino group. This "ortho effect" can influence the rate and feasibility of reactions at the nitrogen center by impeding the approach of bulky reagents. This steric crowding can be both a challenge and an opportunity, as it may allow for selective reactions that might not be possible with less hindered anilines.

Practical Considerations: Liberation of the Free Amine

To engage the nucleophilic character of the amino group, this compound must first be neutralized. This is typically achieved in situ by the addition of a suitable base.[3] The choice of base and solvent is critical and depends on the specific reaction being performed.

Typical Neutralization Protocol:
  • Dissolve or suspend this compound in an appropriate solvent.

  • Add a stoichiometric amount or a slight excess of a base to neutralize the hydrochloride and liberate the free amine.

  • The choice of base can range from mild bases like sodium bicarbonate or sodium acetate to stronger organic bases like triethylamine or pyridine, depending on the subsequent reaction conditions.[5]

Caption: In situ generation of the free amine from its hydrochloride salt.

Key Reactions of the Amino Group

The liberated 2-Methyl-3-methoxyaniline can undergo a variety of reactions typical of primary aromatic amines.

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation that converts the amino group into an amide. This is often done to protect the amino group during other transformations or to synthesize biologically active molecules.[6][7]

General Protocol for N-Acetylation: [5]

  • Neutralization: Dissolve 1.0 equivalent of this compound in water.

  • Reaction: To this solution, add 1.1 equivalents of acetic anhydride, followed immediately by a solution of 1.2 equivalents of sodium acetate in water.

  • Isolation: Stir the mixture, and cool in an ice bath to promote precipitation of the N-acetylated product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol/water.

Reagent/ParameterConditionPurpose
Acetic AnhydrideAcylating AgentProvides the acetyl group.
Sodium AcetateWeak BaseNeutralizes the HCl byproduct.
Temperature0-25 °CControls the reaction rate.
SolventWater/EthanolFor reaction and recrystallization.
N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation introduces alkyl groups to the nitrogen atom. This can be achieved through various methods, including reductive amination or reaction with alkyl halides.[8]

General Protocol for Reductive Amination (Conceptual):

  • Amine Liberation: Neutralize this compound with a suitable base (e.g., triethylamine) in a solvent like methanol or dichloroethane.

  • Imine Formation: Add an aldehyde or ketone (1.0-1.2 equivalents).

  • Reduction: Introduce a reducing agent such as sodium borohydride or sodium triacetoxyborohydride.

  • Work-up: Quench the reaction with water, extract the product with an organic solvent, and purify by chromatography.

Caption: Conceptual workflow for N-alkylation via reductive amination.

Diazotization and Subsequent Reactions

Diazotization of the primary amino group to form a diazonium salt is one of the most powerful transformations for aromatic amines.[9] The resulting diazonium salt is a versatile intermediate that can be converted into a wide array of functional groups through reactions like the Sandmeyer reaction.[2]

General Protocol for Diazotization: [9]

  • Suspension: Suspend this compound in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) at 0-5 °C.

  • Nitrosation: Slowly add a chilled aqueous solution of sodium nitrite (1.0-1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Completion: Stir the reaction mixture for a short period after the addition is complete. The resulting diazonium salt solution is typically used immediately in the next step.

3.3.1. The Sandmeyer Reaction: Halogenation and Cyanation [2][10]

The diazonium salt can be converted to aryl halides or nitriles using copper(I) salts.

General Protocol for Sandmeyer Reaction (e.g., Chlorination):

  • Diazotization: Prepare the diazonium salt solution as described above.

  • Displacement: Slowly add the cold diazonium salt solution to a solution of copper(I) chloride in concentrated HCl at a controlled temperature.

  • Work-up: After the evolution of nitrogen gas ceases, the reaction mixture is typically heated, then cooled and extracted with an organic solvent.

  • Purification: The organic extracts are washed, dried, and concentrated, and the product is purified by distillation or chromatography.

Sandmeyer ReagentProduct Functional Group
CuCl / HCl-Cl
CuBr / HBr-Br
CuCN / KCN-CN
Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination

The amino group of 2-Methyl-3-methoxyaniline can also participate as a nucleophile in palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination, to form diarylamines.[3][11]

Conceptual Workflow for Buchwald-Hartwig Amination:

  • Reaction Setup: In an inert atmosphere, combine an aryl halide or triflate, 2-Methyl-3-methoxyaniline (generated in situ from the hydrochloride salt with a strong, non-nucleophilic base like sodium tert-butoxide), a palladium catalyst (e.g., Pd(OAc)₂), and a suitable phosphine ligand (e.g., a biarylphosphine) in an anhydrous solvent like toluene or dioxane.

  • Reaction: Heat the mixture to the required temperature until the starting materials are consumed (monitored by TLC or GC).

  • Work-up and Purification: Cool the reaction, quench, extract the product, and purify by column chromatography.

G CatalyticCycle Pd(0) Complex Oxidative Addition Amine Coordination & Deprotonation Reductive Elimination CatalyticCycle:f0->CatalyticCycle:f1 Pd(II) Intermediate CatalyticCycle:f1->CatalyticCycle:f2 Product Diaryl Amine CatalyticCycle:f2->Product ArylHalide Ar-X ArylHalide->CatalyticCycle:f0 Aniline 2-Methyl-3-methoxyaniline Aniline->CatalyticCycle:f1 Product->CatalyticCycle Regenerates Pd(0) Base Base Base->CatalyticCycle:f1

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Spectroscopic Characterization of Derivatives

The successful transformation of 2-Methyl-3-methoxyaniline can be confirmed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy:

    • N-Acylation: Appearance of a new singlet for the acetyl methyl group (around 2.0-2.2 ppm) and a downfield shift of the aromatic protons. The NH proton will appear as a broad singlet.

    • N-Alkylation: Appearance of new signals corresponding to the protons of the introduced alkyl group.

  • ¹³C NMR Spectroscopy:

    • N-Acylation: Appearance of a carbonyl carbon signal (around 168-172 ppm).

    • N-Alkylation: Appearance of new signals for the carbons of the alkyl group.

  • Infrared (IR) Spectroscopy:

    • N-Acylation: Disappearance of the N-H stretching bands of the primary amine (typically two bands around 3300-3500 cm⁻¹) and the appearance of a strong C=O stretching band for the amide (around 1650-1680 cm⁻¹).

Conclusion and Future Outlook

This compound is a valuable and versatile building block for organic synthesis. The reactivity of its amino group, governed by a unique combination of steric and electronic factors, allows for a wide range of chemical transformations. By understanding these principles and employing the appropriate reaction conditions, researchers and drug development professionals can effectively utilize this compound to construct complex molecular architectures with desired functionalities. The protocols and insights provided in this guide serve as a foundation for the exploration and application of this promising chemical intermediate.

References

The Strategic Role of 2-Methyl-3-Methoxyaniline Hydrochloride in the Synthesis of Novel Serine Protease Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine proteases are a critical class of enzymes involved in a multitude of physiological and pathological processes, making them significant targets for therapeutic intervention. The development of potent and selective serine protease inhibitors is a cornerstone of modern drug discovery. This technical guide provides an in-depth analysis of the pivotal role of 2-Methyl-3-Methoxyaniline hydrochloride as a key starting material in the synthesis of a specific class of serine protease inhibitors, particularly those targeting the Hepatitis C virus (HCV) NS3 protease. We will explore the chemical rationale for its use, detail the synthetic pathways, and provide insights into the structure-activity relationships of the resulting inhibitors.

Introduction: The Enduring Importance of Serine Proteases as Drug Targets

Serine proteases are a large and diverse family of proteolytic enzymes characterized by a highly conserved catalytic triad, in which a serine residue acts as the primary nucleophile.[1] These enzymes play essential roles in processes ranging from digestion and blood coagulation to immune responses and viral replication.[2][3] Dysregulation of serine protease activity is implicated in a wide array of diseases, including inflammatory disorders, cardiovascular diseases, cancer, and viral infections.[3][4] Consequently, the design and synthesis of specific inhibitors of these proteases remains an active and vital area of pharmaceutical research.[1][5]

A prominent example of a therapeutically relevant serine protease is the Hepatitis C virus (HCV) NS3 protease. This viral enzyme is essential for the replication of HCV by processing the viral polyprotein into mature, functional proteins.[1][2] Inhibition of the HCV NS3 protease blocks viral replication, providing a powerful strategy for the treatment of chronic hepatitis C.[2][5]

This compound: A Versatile Building Block

This compound (CAS No. 857195-15-4) is a substituted aniline derivative that has emerged as a valuable starting material in medicinal chemistry. Its utility stems from the specific arrangement of its functional groups, which allows for the construction of complex heterocyclic scaffolds.

PropertyValueSource
CAS Number 857195-15-4[6][7]
Molecular Formula C₈H₁₂ClNO[6][8]
Molecular Weight 173.64 g/mol [6][8]

The presence of the nucleophilic amino group, combined with the directing effects of the methyl and methoxy substituents on the aromatic ring, dictates its reactivity and makes it an ideal precursor for building quinoline-based structures. The hydrochloride salt form enhances its stability and ease of handling in a laboratory setting.

Synthetic Pathway to Serine Protease Inhibitors: A Case Study in HCV NS3 Protease Inhibitor Synthesis

The strategic importance of this compound is exemplified in its use as a key building block for a class of potent, macrocyclic tripeptide inhibitors of the HCV NS3 serine protease.[1][2][5][9] The synthesis commences with a crucial cyclization reaction to form a substituted quinoline core, which serves as a rigid scaffold for the subsequent elaboration of the inhibitor.

Core Scaffold Synthesis: The Quinoline Formation

The initial and pivotal step in the synthesis is the reaction of 2-Methyl-3-Methoxyaniline with dimethyl acetylenedicarboxylate. This reaction proceeds via a Michael addition followed by an intramolecular cyclization and subsequent aromatization to yield a highly functionalized quinoline derivative.

Experimental Protocol: Synthesis of Dimethyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate

  • To a solution of 2-Methyl-3-Methoxyaniline (1.0 equivalent) in methanol, dimethyl acetylenedicarboxylate (1.05 equivalents) is added dropwise. The reaction is exothermic.[1][2][5][9]

  • The reaction mixture is then heated to a gentle reflux for several hours.[1][2][5][9]

  • Upon completion, the reaction is cooled and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired quinoline intermediate.[1][2][5][9]

This quinoline scaffold provides a rigid and well-defined platform for the precise spatial arrangement of the pharmacophoric elements necessary for potent inhibition of the HCV NS3 protease.

Caption: Synthetic workflow for serine protease inhibitors.

Elaboration to the Final Macrocyclic Inhibitor

The quinoline intermediate serves as the foundation for the subsequent construction of the macrocyclic tripeptide. This typically involves a series of peptide couplings and a final ring-closing metathesis reaction to furnish the macrocyclic structure. The specific side chains of the amino acid residues and the nature of the macrocyclic linker are crucial for achieving high potency and selectivity for the target serine protease.

The rationale for employing a macrocyclic structure is to pre-organize the inhibitor into a bioactive conformation, thereby reducing the entropic penalty upon binding to the enzyme's active site. This often leads to a significant enhancement in binding affinity.

Structure-Activity Relationship (SAR) Insights

The substitution pattern of the aniline precursor, 2-Methyl-3-Methoxyaniline, plays a subtle yet important role in the overall activity of the final inhibitor. The methyl and methoxy groups can influence the electronic properties and conformation of the quinoline scaffold, which in turn affects the orientation of the appended peptide and macrocycle within the enzyme's active site.

Structure-activity relationship studies of the final inhibitors have revealed that modifications to the P1 and P2 residues of the tripeptide, as well as the length and composition of the macrocyclic linker, have a profound impact on inhibitory potency.[10] The quinoline core, derived from 2-Methyl-3-Methoxyaniline, provides a stable and rigid anchor for these variable elements.

Conclusion

This compound has proven to be a valuable and strategic building block in the synthesis of a novel class of potent serine protease inhibitors. Its unique substitution pattern facilitates the efficient construction of a rigid quinoline scaffold, which is a key structural element for achieving high binding affinity and selectivity. The successful application of this starting material in the development of HCV NS3 protease inhibitors underscores its importance in modern medicinal chemistry and drug discovery. Further exploration of this versatile building block may lead to the discovery of new inhibitors for other therapeutically relevant serine proteases.

References

Methodological & Application

Synthesis Protocol for Novel Macrocyclic Serine Protease Inhibitors Utilizing 2-Methyl-3-Methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Potent and Selective Serine Protease Inhibitors

Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, ranging from digestion and blood coagulation to immunity and inflammation.[1][2] Dysregulation of their activity is implicated in numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer, making them compelling targets for therapeutic intervention.[1] While many inhibitors have been developed, achieving high selectivity and favorable pharmacokinetic properties remains a significant challenge in medicinal chemistry.[1]

Macrocyclization of peptide-based inhibitors has emerged as a powerful strategy to address these challenges.[3] By constraining the peptide backbone into a cyclic conformation, it is possible to pre-organize the molecule for optimal binding to the enzyme's active site, thereby enhancing potency and selectivity.[3] Furthermore, macrocyclization can improve metabolic stability by protecting against proteolytic degradation, a common pitfall of linear peptide drugs.

This application note provides a detailed, step-by-step protocol for the synthesis of a novel class of macrocyclic serine protease inhibitors, incorporating the unique structural motif of 2-Methyl-3-Methoxyaniline. The inclusion of this substituted aniline moiety is designed to introduce conformational rigidity and explore new interactions within the protease binding pocket, potentially leading to inhibitors with improved pharmacological profiles. The methoxy group, a common feature in many natural product-derived drugs, can enhance target binding and improve physicochemical and pharmacokinetic properties.[3]

This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis and medicinal chemistry. It offers a comprehensive workflow, from the synthesis of the linear peptide precursor to the final macrocyclization and purification, with a focus on the rationale behind each experimental step.

Strategic Overview of the Synthesis

The synthesis is designed as a multi-step process that combines solid-phase peptide synthesis (SPPS) for the efficient assembly of the linear precursor and a solution-phase macrocyclization step. The overall strategy is depicted in the workflow diagram below.

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Solution_Phase Solution-Phase Synthesis Resin 1. Resin Loading Chain_Elongation 2. Peptide Chain Elongation (Fmoc/tBu Strategy) Resin->Chain_Elongation Aniline_Coupling 3. Coupling of 2-Methyl-3-Methoxyaniline Chain_Elongation->Aniline_Coupling Cleavage 4. Cleavage from Resin Aniline_Coupling->Cleavage Macrocyclization 5. Macrocyclization (Amide Bond Formation) Cleavage->Macrocyclization Deprotection 6. Side-Chain Deprotection Macrocyclization->Deprotection Purification 7. Purification and Characterization Deprotection->Purification Synthetic_Scheme start Fmoc-AA-Resin linear_peptide Linear Peptide Precursor (on resin) start->linear_peptide SPPS coupled_peptide Aniline-Coupled Peptide (on resin) linear_peptide->coupled_peptide HATU, DIPEA aniline 2-Methyl-3-Methoxyaniline aniline->coupled_peptide cleaved_peptide Crude Linear Peptide coupled_peptide->cleaved_peptide TFA Cleavage macrocycle Crude Macrocycle cleaved_peptide->macrocycle Macrocyclization (HATU, high dilution) final_product Purified Macrocyclic Inhibitor macrocycle->final_product RP-HPLC Purification

References

Topic: Comprehensive Analytical Strategies for the Purity Assessment of 2-Methyl-3-Methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note provides a detailed framework of analytical methodologies for the comprehensive purity assessment of 2-Methyl-3-Methoxyaniline hydrochloride (CAS No. 857195-15-4), a key intermediate in pharmaceutical and chemical synthesis. Ensuring the purity of this compound is critical for the quality, safety, and efficacy of the final product. This guide is designed for researchers, analytical scientists, and quality control professionals, offering in-depth protocols for chromatographic, titrimetric, and spectroscopic techniques. The methodologies are grounded in established principles and align with the validation requirements set forth by the International Council for Harmonisation (ICH) guidelines.[1][2] We will explore the causality behind experimental choices, providing not just protocols, but a robust strategy for method validation, including forced degradation studies to ensure specificity.

Introduction: The Imperative for Purity

This compound is an aromatic amine derivative whose chemical integrity is paramount. Impurities, which can originate from starting materials, by-products of the synthesis, or degradation, can have a significant impact on the downstream processes and the final product's quality and safety profile.[3] Therefore, a multi-faceted analytical approach is required to identify and quantify these impurities, thereby establishing a comprehensive purity profile.

The analytical strategies detailed herein are designed to be self-validating systems, ensuring that the results are reliable, reproducible, and fit for their intended purpose.[4][5] This involves a combination of a high-resolution separation technique for related substances, a classic titrimetric method for absolute content (assay), and other supporting tests for a full characterization.

Physicochemical Properties of this compound
PropertyValueSource
Chemical Formula C₈H₁₂ClNOPubChem[6]
Molecular Weight 173.64 g/mol PubChem[6]
Appearance Solid (Typical for hydrochloride salts)Inferred
Storage Temperature Inert atmosphere, Room TemperatureLookChem[7]

Overall Purity Assessment Workflow

A robust purity assessment is not a single test but a sequence of orthogonal methods. Each method provides a different piece of the puzzle, culminating in a high-confidence purity value. The overall workflow is designed to separate, identify, and quantify all potential impurities, from organic related substances to inorganic residues.

Purity_Workflow cluster_main Purity Assessment Workflow for 2-Methyl-3-Methoxyaniline HCl Sample Test Sample (2-Methyl-3-Methoxyaniline HCl) HPLC HPLC Analysis (Organic Impurities & Degradants) Sample->HPLC Titration Potentiometric Titration (Assay by Mass) Sample->Titration GC Headspace GC (Residual Solvents) Sample->GC LOD Loss on Drying (Volatiles) Sample->LOD ROI Residue on Ignition (Inorganic Impurities) Sample->ROI Report Final Purity Report (Certificate of Analysis) HPLC->Report Titration->Report GC->Report LOD->Report ROI->Report

Caption: High-level workflow for comprehensive purity analysis.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic compounds. Its high resolving power allows for the separation of the main component (the Active Pharmaceutical Ingredient or API) from structurally similar impurities and degradation products. The method described here is a stability-indicating Reverse-Phase HPLC (RP-HPLC) method, meaning it is validated to be specific for the analyte in the presence of its degradation products.[5][8]

Principle of the Method

The separation is achieved on a non-polar stationary phase (C18) with a polar mobile phase. The components of the sample are separated based on their hydrophobicity. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. A UV detector is used for quantification based on the analyte's chromophore. An analogous method for a similar compound, 3-Methoxyaniline, utilizes a simple acetonitrile and water-based mobile phase, which serves as a good starting point for this method.[9]

Experimental Protocol: HPLC

HPLC_Protocol cluster_hplc HPLC Analysis Protocol Prep 1. Preparation - Mobile Phase - Diluent - Sample Solution SST 2. System Suitability Test (SST) - Inject Standard Solution (x5) - Verify RSD, Tailing, Plates Prep->SST Equilibrate System Analysis 3. Analysis Sequence - Blank (Diluent) - Standard Solution - Sample Solution (x2) - Standard Solution SST->Analysis If SST Passes Integration 4. Data Processing - Integrate Chromatograms - Identify and Quantify Impurities Analysis->Integration Calculation 5. Calculation & Reporting - Calculate % Purity (Area Normalization) - Report Individual and Total Impurities Integration->Calculation

Caption: Step-by-step workflow for the HPLC purity analysis.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary pump system with a UV/DAD detector is sufficient.
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides robust separation for a wide range of aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid suppresses the ionization of residual silanols, improving peak shape.[10]
Mobile Phase B AcetonitrileA common, effective organic modifier for reverse-phase chromatography.
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% BA gradient elution is necessary to elute both polar and non-polar impurities in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Detection UV at 230 nmWavelength selected based on the UV absorbance maximum of the aniline chromophore.
Injection Vol. 10 µLA small injection volume prevents peak distortion.
Diluent Water:Acetonitrile (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.

Procedure:

  • Solution Preparation:

    • Sample Solution: Accurately weigh about 25 mg of this compound and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent. (Concentration ≈ 0.5 mg/mL).

    • Standard Solution (for reference): Use a qualified reference standard of this compound, prepared in the same manner as the Sample Solution.

  • System Suitability:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the Standard Solution five times.

    • The system is deemed suitable if the Relative Standard Deviation (RSD) for the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.

  • Analysis:

    • Inject the Diluent (blank) to ensure no carryover or system peaks interfere.

    • Inject the Sample Solution in duplicate.

    • Inject the Standard Solution after the sample injections to confirm system stability.

  • Calculation:

    • Calculate the percentage of each impurity using the area normalization method: % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

    • The purity is calculated as 100% minus the sum of all impurities.

Assay by Non-Aqueous Potentiometric Titration

While HPLC provides a profile of impurities, it is not ideal for determining the absolute content (assay) of the main component. For a hydrochloride salt of a weak base, non-aqueous acid-base titration is the gold standard. It is a highly precise and accurate method for determining the total base content.

Principle of the Method

The basicity of the aniline amine is too weak to be titrated directly in an aqueous solution. However, in a non-aqueous solvent like glacial acetic acid, the basic properties of the amine are enhanced.[11] The sample is dissolved in glacial acetic acid and titrated with a strong acid, perchloric acid, also in an acetic acid medium. The endpoint is determined potentiometrically using a combination pH electrode.

Reaction: R-NH₂·HCl + HClO₄ → R-NH₃⁺ClO₄⁻ + HCl

Experimental Protocol: Titration

Reagents:

  • Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid.

  • Solvent: Glacial Acetic Acid.

  • Standard: Potassium Hydrogen Phthalate (PHP), primary standard grade, dried at 120 °C for 2 hours.

Procedure:

  • Standardization of Titrant:

    • Accurately weigh about 400 mg of dried PHP and dissolve in 50 mL of glacial acetic acid.

    • Titrate with the 0.1 N perchloric acid solution, determining the endpoint potentiometrically.

    • Calculate the normality of the perchloric acid titrant.

  • Sample Analysis:

    • Accurately weigh about 300 mg of this compound into a 100 mL beaker.

    • Dissolve in 50 mL of glacial acetic acid.

    • Titrate with the standardized 0.1 N perchloric acid, recording the potential (mV) versus the volume of titrant added.

    • Determine the equivalence point from the first derivative of the titration curve.

  • Calculation:

    • Assay % = (V x N x MW x 100) / (W)

      • V = Volume of titrant consumed (mL)

      • N = Normality of the titrant

      • MW = Molecular weight of this compound (173.64 g/mol )

      • W = Weight of the sample (mg)

Analysis of Volatile Impurities

Residual Solvents by Headspace Gas Chromatography (GC)

Residual solvents are organic volatile chemicals used in the manufacturing process. Their levels must be controlled according to ICH Q3C guidelines.[1] Headspace Gas Chromatography with a Flame Ionization Detector (HS-GC-FID) is the standard method for this analysis.

Typical GC Conditions:

ParameterRecommended Setting
GC System Agilent 7890B with Headspace Sampler or equivalent
Column DB-624, 30 m x 0.53 mm, 3.0 µm or equivalent
Carrier Gas Helium or Nitrogen
Oven Program 40 °C (10 min), then 10 °C/min to 240 °C (5 min)
Injector Temp. 250 °C
Detector Temp. 260 °C (FID)
Headspace Vial Temp. 80 °C
Sample Prep. Accurately weigh ~100 mg of sample into a headspace vial, dissolve in 5 mL of DMSO.
Water Content by Karl Fischer Titration

The water content is determined using a coulometric or volumetric Karl Fischer titrator. This provides a more accurate measure of water than Loss on Drying if other volatile solvents are present.

Method Validation and Forced Degradation: Ensuring Trustworthiness

Analytical method validation is the documented evidence that a procedure is suitable for its intended purpose.[4] For a purity method, the most critical validation parameter is specificity , which is the ability to distinguish the analyte from all potential impurities.[5][8] This is demonstrated through forced degradation studies.

Forced Degradation Studies

Forced degradation (or stress testing) intentionally degrades the sample to produce the likely degradation products.[12][13] The stressed samples are then analyzed by the HPLC method to ensure that all degradant peaks are well-separated from the main analyte peak. This confirms the method is "stability-indicating."[14]

Forced_Degradation cluster_fd Forced Degradation Workflow Sample Sample Solution (0.5 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 8h) Sample->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 2h) Sample->Base Oxidative Oxidation (3% H₂O₂, RT, 24h) Sample->Oxidative Analysis Analyze all samples by HPLC (along with unstressed control) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal Thermal Stress (Solid, 105°C, 48h) Thermal->Analysis Photo Photolytic Stress (ICH Q1B light exposure) Photo->Analysis Conclusion Evaluate Peak Purity & Resolution (Confirm Specificity) Analysis->Conclusion

Caption: Workflow for establishing method specificity via forced degradation.

Protocol Summary:

  • Acid Hydrolysis: Sample in 0.1 M HCl at 60 °C.

  • Base Hydrolysis: Sample in 0.1 M NaOH at 60 °C.

  • Oxidative Degradation: Sample in 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose solid sample to dry heat (e.g., 105 °C).

  • Photolytic Degradation: Expose sample to light as per ICH Q1B guidelines.

The goal is to achieve 5-20% degradation of the active substance.[15] The HPLC analysis of these stressed samples should show no co-elution, and peak purity analysis using a Diode Array Detector (DAD) should confirm the homogeneity of the main peak.

Other Validation Parameters

The HPLC method must also be validated for the following parameters as per ICH Q2(R1) guidelines:

ParameterPurpose
Linearity Confirms proportional response across a range of concentrations.
Accuracy Ensures the measured value is close to the true value (assessed by spike/recovery).
Precision Measures the method's repeatability and intermediate precision (RSD%).
LOD/LOQ Determines the lowest concentration of impurities that can be reliably detected and quantified.
Robustness Shows the method is reliable despite small changes in conditions (e.g., pH, flow rate).

Conclusion

The purity of this compound can be reliably and comprehensively assessed using a combination of orthogonal analytical techniques. A validated, stability-indicating RP-HPLC method is crucial for quantifying related organic impurities and degradation products. This must be complemented by a precise assay method, such as non-aqueous potentiometric titration, and tests for volatile impurities and inorganic content. By following the detailed protocols and validation strategies outlined in this application note, researchers and quality control professionals can ensure the generation of accurate and defensible data, guaranteeing the quality of this important chemical intermediate.

References

Application Note & Protocols: High-Efficiency Reduction of 2-Methyl-3-Nitroanisole to 2-Methyl-3-Aminoanisole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the experimental procedures for the reduction of 2-methyl-3-nitroanisole, a critical transformation for the synthesis of 2-methyl-3-aminoanisole (also known as 3-amino-2-methylanisole or 2-methoxy-6-methylaniline). This aminoanisole derivative is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. We present two robust and widely applicable protocols: Catalytic Transfer Hydrogenation using Palladium on Carbon (Pd/C) with a formic acid donor, and a classic metal-mediated reduction using Tin(II) Chloride (SnCl₂). The causality behind procedural steps, safety considerations, and comparative data are discussed to aid researchers in selecting the optimal method for their specific application.

Introduction: The Synthetic Importance of 2-Methyl-3-Aminoanisole

The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, providing access to the corresponding anilines. These anilines are versatile intermediates, readily undergoing a variety of chemical transformations such as diazotization, acylation, and alkylation. 2-Methyl-3-nitroanisole serves as the direct precursor to 2-methyl-3-aminoanisole, a key component in the synthesis of more complex molecular architectures. The strategic placement of the methoxy, methyl, and amino groups on the aromatic ring makes it a sought-after intermediate in medicinal chemistry and materials science.

The choice of reduction methodology is critical and depends on factors such as substrate sensitivity to acidic or basic conditions, the presence of other reducible functional groups, scalability, and cost-effectiveness. This guide will explore two distinct, yet highly effective, methods for this transformation.

General Reaction Scheme

The fundamental chemical transformation discussed in this application note is the reduction of the nitro group in 2-methyl-3-nitroanisole to an amine group, yielding 2-methyl-3-aminoanisole.

Reduction_Scheme reactant 2-Methyl-3-nitroanisole product 2-Methyl-3-aminoanisole reactant->product Reduction reagents [Reducing Agent]

Caption: General reaction scheme for the reduction of 2-methyl-3-nitroanisole.

Comparative Overview of Reduction Methodologies

The selection of a reduction protocol can significantly impact yield, purity, and downstream processing. Below is a summary of the two methods detailed in this guide.

ParameterCatalytic Transfer Hydrogenation (Pd/C, HCOOH)Tin(II) Chloride (SnCl₂) Reduction
Principle Heterogeneous catalysis with in-situ hydrogen generation.Stoichiometric reduction by a metal salt in an acidic medium.
Typical Yield >90%85-95%
Selectivity High for nitro groups; can be tuned to avoid dehalogenation.Good chemoselectivity for nitro groups in the presence of other reducible functionalities.[1][2]
Work-up Simple filtration to remove the catalyst.Requires basification and extraction to remove tin salts, which can sometimes be cumbersome.[3]
Safety Avoids the use of high-pressure hydrogen gas. Formic acid is corrosive.The reaction can be exothermic. Tin compounds have moderate toxicity.[3]
Cost Palladium is a precious metal catalyst, but used in catalytic amounts.Tin(II) chloride is a relatively inexpensive reagent.
Scalability Readily scalable.Scalable, but waste disposal of tin byproducts needs consideration.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Formic Acid

This method is highly efficient and environmentally benign, utilizing formic acid as a hydrogen source in a process known as catalytic transfer hydrogenation (CTH).[4] The reaction proceeds under mild conditions and the work-up is straightforward.

Materials and Reagents:

  • 2-Methyl-3-nitroanisole (MW: 167.16 g/mol )[5]

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), reagent grade

  • Formic Acid (HCOOH), ≥95%

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl Acetate (EtOAc), reagent grade

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Celite® or a similar filter aid

  • Rotary evaporator

Workflow Diagram:

CTH_Workflow start Start setup Combine 2-methyl-3-nitroanisole, MeOH, and Pd/C in a flask. start->setup reflux Heat to reflux and add formic acid dropwise. setup->reflux monitor Monitor reaction by TLC. reflux->monitor cool Cool to room temperature. monitor->cool filter Filter through Celite® to remove Pd/C catalyst. cool->filter concentrate Concentrate the filtrate in vacuo. filter->concentrate extract Redissolve in EtOAc and wash with saturated NaHCO₃. concentrate->extract dry Dry organic layer with anhydrous MgSO₄. extract->dry evaporate Evaporate solvent to obtain the product. dry->evaporate end End evaporate->end

Caption: Workflow for Catalytic Transfer Hydrogenation.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-3-nitroanisole (e.g., 1.67 g, 10.0 mmol) and methanol (50 mL).

  • Catalyst Addition: To this solution, carefully add 10% Pd/C (e.g., 85 mg, 5 mol% Pd).

  • Initiation of Reduction: Heat the mixture to a gentle reflux. Once refluxing, add formic acid (e.g., 2.5 mL, ~5 equivalents) dropwise over a period of 15-20 minutes. Note: The addition of formic acid can cause vigorous gas evolution (CO₂).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-3 hours).

  • Catalyst Removal: Allow the reaction mixture to cool to room temperature. Filter the suspension through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol (2 x 10 mL).

  • Work-up: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize any remaining formic acid, followed by brine (25 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to afford the crude 2-methyl-3-aminoanisole.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

This is a classic and reliable method for the reduction of aromatic nitro compounds.[2] It is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.[1]

Materials and Reagents:

  • 2-Methyl-3-nitroanisole (MW: 167.16 g/mol )

  • Tin(II) Chloride dihydrate (SnCl₂·2H₂O) (MW: 225.63 g/mol )

  • Ethanol (EtOH), absolute

  • Ethyl Acetate (EtOAc)

  • Sodium Hydroxide (NaOH), 2 M aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methyl-3-nitroanisole (e.g., 1.67 g, 10.0 mmol) in absolute ethanol (50 mL).

  • Reagent Addition: To this solution, add Tin(II) chloride dihydrate (e.g., 11.3 g, 50.0 mmol, 5 equivalents).[6]

  • Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. If the temperature rises significantly, use a water bath to maintain it below 50°C.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is usually complete within 2-4 hours.

  • Quenching and Basification: Once the reaction is complete, carefully pour the mixture into an ice-cold 2 M aqueous sodium hydroxide solution until the pH is strongly basic (pH > 10). This will precipitate tin salts as tin hydroxides. Caution: This step is exothermic.

  • Filtration: Filter the resulting suspension through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate (3 x 25 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. The product will be in the ethyl acetate layer. Separate the layers and extract the aqueous layer with additional ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine all organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-methyl-3-aminoanisole.

  • Purification (if necessary): Purify by flash column chromatography on silica gel if required.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Palladium on Carbon: Pd/C can be pyrophoric, especially when dry and in the presence of solvents. Do not allow the catalyst to dry on the filter paper. The filter cake should be quenched with water before disposal.

  • Formic Acid: Formic acid is corrosive and can cause severe burns. Handle with care.

  • Tin(II) Chloride: Tin compounds are toxic. Avoid inhalation of dust and contact with skin.

  • Exothermic Reactions: Both protocols can be exothermic. Monitor the reaction temperature and have an ice bath readily available for cooling.

Conclusion

The reduction of 2-methyl-3-nitroanisole to 2-methyl-3-aminoanisole is a fundamental transformation achievable through various synthetic routes. The Catalytic Transfer Hydrogenation with Pd/C and formic acid offers a clean, high-yielding, and environmentally conscious approach with a simple work-up. The Tin(II) Chloride reduction, while requiring a more involved work-up to remove inorganic byproducts, is a cost-effective and highly chemoselective alternative. The choice between these methods will be dictated by the specific requirements of the synthesis, including the presence of other functional groups, scale, and available resources.

References

Application Notes and Protocols for the Functionalization of 2-Methyl-3-Methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the N-acylation and N-alkylation of 2-Methyl-3-Methoxyaniline hydrochloride. This guide delves into the theoretical and practical aspects of these crucial transformations, offering detailed, step-by-step protocols. The content is structured to explain the chemical principles, including the influence of the substrate's hydrochloride form and the steric and electronic effects of its substituents, ensuring that the described protocols are scientifically robust and reproducible.

Introduction to this compound

2-Methyl-3-methoxyaniline is a substituted aromatic amine that serves as a valuable building block in organic synthesis. The presence of a nucleophilic amino group, an electron-donating methoxy group, and a sterically influential methyl group on the aromatic ring makes it a versatile precursor for the synthesis of a wide range of target molecules, particularly in the pharmaceutical and agrochemical industries. This guide focuses on the hydrochloride salt form of this aniline, a common state for handling and storage of basic amines to improve their stability and reduce their volatility and toxicity.

Key Structural Features and Their Influence:

  • Amino Group (-NH₂): The primary site for acylation and alkylation reactions. Its nucleophilicity is modulated by the electronic effects of the other ring substituents.

  • Methoxy Group (-OCH₃): An electron-donating group at the meta-position, which increases the electron density of the aromatic ring and can influence the basicity of the amino group.

  • Methyl Group (-CH₃): Located ortho to the amino group, it introduces steric hindrance that can affect the rate and feasibility of reactions at the nitrogen center.

  • Hydrochloride Salt (-NH₃⁺Cl⁻): In this form, the lone pair of electrons on the nitrogen is protonated, rendering it non-nucleophilic. Therefore, the first step in any N-acylation or N-alkylation reaction is the in-situ neutralization of the salt with a suitable base to liberate the free amine.

Table 1: Physicochemical Properties of 2-Methyl-3-methoxyaniline

PropertyValueSource
Molecular FormulaC₈H₁₁NO--INVALID-LINK--[1]
Molecular Weight137.18 g/mol --INVALID-LINK--[1]
AppearanceNot specified, likely a solid as the hydrochloride salt-
StorageInert atmosphere, Room Temperature--INVALID-LINK--[2]

General Workflow for N-Functionalization

The transformation of this compound into its N-acylated or N-alkylated derivatives follows a logical sequence. The initial deprotonation of the anilinium salt is a critical step to enable the nucleophilic attack of the nitrogen atom on the electrophilic acylating or alkylating agent.

General Workflow start 2-Methyl-3-Methoxyaniline Hydrochloride free_amine Free 2-Methyl-3-Methoxyaniline start->free_amine Base (e.g., NaHCO₃, Et₃N) acylation N-Acylation (e.g., with Acyl Chloride) free_amine->acylation Acylating Agent alkylation N-Alkylation (e.g., with Alkyl Halide) free_amine->alkylation Alkylating Agent product_acyl N-Acylated Product acylation->product_acyl product_alkyl N-Alkylated Product alkylation->product_alkyl

Caption: General workflow for the N-functionalization of this compound.

N-Acylation of 2-Methyl-3-Methoxyaniline

N-acylation is a fundamental reaction that converts primary and secondary amines into amides. This transformation is often employed to protect the amino group during a multi-step synthesis or to introduce a carbonyl moiety that is integral to the final product's structure and function. The Schotten-Baumann reaction is a classic and widely used method for the acylation of amines using acyl chlorides or anhydrides under basic conditions.[3][4]

Mechanistic Considerations

The acylation of anilines with acyl chlorides proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline and halt the reaction.[5]

Acylation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group cluster_2 Step 3: Deprotonation Aniline R-NH₂ AcylChloride R'-COCl Aniline->AcylChloride lone pair attack TetrahedralIntermediate R-NH₂⁺-C(O⁻)R'-Cl AcylChloride->TetrahedralIntermediate Intermediate R-NH₂⁺-C(O⁻)R'-Cl ProtonatedAmide R-NH₂⁺-COR' + Cl⁻ Intermediate->ProtonatedAmide reforms C=O ProtonatedAmide2 R-NH₂⁺-COR' FinalAmide R-NH-COR' ProtonatedAmide2->FinalAmide ProtonatedBase BH⁺ ProtonatedAmide2->ProtonatedBase Base B: Base->ProtonatedAmide2

Caption: General mechanism for the N-acylation of an amine with an acyl chloride.

Protocol: N-Acetylation using Acetyl Chloride

This protocol describes the synthesis of N-(2-methyl-3-methoxyphenyl)acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution and Neutralization: In a round-bottom flask, suspend this compound (1.0 eq) in dichloromethane (10 mL per gram of starting material). To this suspension, add a suitable base.

    • Option A (Inorganic Base): Add saturated aqueous sodium bicarbonate solution and stir vigorously until all the solid dissolves, indicating the formation of the free aniline which partitions into the organic layer.

    • Option B (Organic Base): Add triethylamine (1.1 eq) and stir for 10-15 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add acetyl chloride (1.05 eq) dropwise to the stirred solution. A white precipitate of triethylammonium chloride may form if using triethylamine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • If an organic base was used, wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. If an inorganic base was used for neutralization, separate the layers and wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Table 2: Reagent Stoichiometry for N-Acetylation

ReagentMolar Eq.Purpose
2-Methyl-3-Methoxyaniline HCl1.0Substrate
Acetyl Chloride1.05Acylating Agent
Triethylamine1.1Base (for neutralization)
Dichloromethane-Solvent

N-Alkylation of 2-Methyl-3-Methoxyaniline

N-alkylation of anilines is a key method for the synthesis of secondary and tertiary amines, which are prevalent in many biologically active compounds. Common methods include reaction with alkyl halides and reductive amination.[6]

Direct Alkylation with Alkyl Halides

Direct alkylation involves the reaction of the aniline with an alkyl halide. A significant challenge with this method is controlling the degree of alkylation, as the resulting secondary amine is often more nucleophilic than the primary amine starting material, leading to over-alkylation to form a tertiary amine and even a quaternary ammonium salt.[7] The use of a slight excess of the aniline and careful control of reaction conditions can favor mono-alkylation.

Protocol: N-Ethylation using Ethyl Iodide

Materials:

  • This compound

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for reactions under reflux

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile.

  • Alkylation: Add ethyl iodide (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Reductive Amination

Reductive amination is a highly efficient and versatile method for the synthesis of secondary and tertiary amines.[8] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method offers excellent control over the degree of alkylation, making it a preferred strategy for mono-alkylation.[6]

Mechanism of Reductive Amination:

Reductive Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aniline R-NH₂ Aldehyde R'-CHO Aniline->Aldehyde condensation Imine R-N=CHR' Aldehyde->Imine Imine2 R-N=CHR' Product R-NH-CH₂R' Imine2->Product ReducingAgent [H] (e.g., NaBH₃CN) ReducingAgent->Imine2

Caption: General mechanism for reductive amination.

Protocol: N-Ethylation via Reductive Amination with Acetaldehyde

Materials:

  • This compound

  • Acetaldehyde

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • Neutralization: Suspend this compound (1.0 eq) in DCM. Add triethylamine (1.1 eq) and stir for 15 minutes.

  • Imine Formation: Add acetaldehyde (1.2 eq) to the mixture, followed by a catalytic amount of acetic acid. Stir at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Safety and Handling

Substituted anilines and their hydrochlorides are potentially hazardous chemicals and should be handled with appropriate safety precautions.[9]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

The N-acylation and N-alkylation of this compound are essential transformations for the synthesis of a diverse array of chemical entities. This guide provides robust, foundational protocols for these reactions. Due to the specific substitution pattern of the starting material, researchers should consider small-scale trial reactions to optimize conditions such as reaction time, temperature, and reagent stoichiometry for their specific applications. The principles and procedures outlined herein offer a solid starting point for the successful functionalization of this versatile building block.

References

Application Notes and Protocols: Leveraging 2-Methyl-3-methoxyaniline Hydrochloride for the Synthesis of Indole and Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indole and quinoline cores are privileged heterocyclic motifs, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic selection of starting materials is paramount for the efficient and modular construction of these scaffolds. 2-Methyl-3-methoxyaniline hydrochloride serves as a versatile and highly valuable precursor for accessing substituted indoles and quinolines, offering unique regiochemical outcomes. This guide provides an in-depth exploration of its application in several cornerstone synthetic methodologies, complete with detailed, field-tested protocols and mechanistic insights to empower researchers in drug discovery and chemical development.

Introduction: The Strategic Advantage of this compound

The inherent structural features of 2-Methyl-3-methoxyaniline—a nucleophilic amino group ortho to a methyl substituent and meta to a methoxy group—provide a powerful handle for directing cyclization reactions. The hydrochloride salt form ensures stability and simplifies handling and weighing procedures. The strategic placement of the methyl and methoxy groups influences the electronic and steric environment of the aniline ring, which can be exploited to control the regioselectivity of indole and quinoline formation. This guide will focus on the practical application of this key intermediate in classical and modern synthetic transformations.

Synthesis of Substituted Indoles

The indole nucleus is a cornerstone in medicinal chemistry. The strategic use of this compound allows for the synthesis of indoles with specific substitution patterns that might be challenging to access through other routes.

The Fischer Indole Synthesis: A Classic Approach

The Fischer indole synthesis is a robust and widely used method for constructing the indole ring from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2] The reaction proceeds via a hydrazone intermediate, which undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia.[4]

Mechanistic Rationale: The reaction of this compound first requires its conversion to the corresponding hydrazine. This is typically achieved by diazotization followed by reduction. The resulting hydrazine is then reacted with a suitable ketone or aldehyde. The presence of the ortho-methyl group can influence the direction of the cyclization, leading to specific regioisomers.

Workflow for Fischer Indole Synthesis:

fischer_indole_synthesis cluster_prep Hydrazine Preparation cluster_synthesis Indole Formation A 2-Methyl-3-methoxyaniline HCl B Diazotization (NaNO₂, HCl) A->B C Reduction (e.g., SnCl₂) B->C D 2-Methyl-3-methoxyphenylhydrazine C->D F Hydrazone Formation D->F E Ketone/Aldehyde E->F G [3,3]-Sigmatropic Rearrangement F->G H Cyclization & Aromatization G->H I Substituted Indole H->I

Caption: Fischer Indole Synthesis Workflow.

Detailed Protocol: Synthesis of 4-Methoxy-5-methyl-2-substituted-indole

  • Step 1: Preparation of 2-Methyl-3-methoxyphenylhydrazine hydrochloride.

    • Dissolve this compound (1.0 eq) in concentrated hydrochloric acid at 0 °C.

    • Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

    • In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid.

    • Slowly add the diazonium salt solution to the tin(II) chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Collect the precipitated hydrazine hydrochloride by filtration, wash with cold water, and dry under vacuum.

  • Step 2: Fischer Indole Synthesis.

    • To a mixture of 2-Methyl-3-methoxyphenylhydrazine hydrochloride (1.0 eq) and the desired ketone (e.g., acetone, 1.2 eq), add a suitable acid catalyst such as polyphosphoric acid or zinc chloride.[1][4]

    • Heat the reaction mixture to 80-100 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it onto crushed ice.

    • Neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Modern Palladium-Catalyzed Indole Synthesis

Modern synthetic methods often employ transition metal catalysis to achieve higher efficiency and broader substrate scope. Palladium-catalyzed reactions, such as the cross-coupling of o-haloanilines with alkynes or ketones, are powerful alternatives to classical methods.[5][6] While this compound is not a haloaniline, it can be readily converted to one, or used in other palladium-catalyzed C-H activation/cyclization strategies.

Conceptual Workflow for a Palladium-Catalyzed Approach:

pd_indole_synthesis cluster_functionalization Aniline Functionalization cluster_coupling Cross-Coupling & Cyclization A 2-Methyl-3-methoxyaniline HCl B Halogenation (e.g., NBS, NCS) A->B C o-Haloaniline Derivative B->C E Pd-Catalyzed Cross-Coupling C->E D Alkyne or Ketone D->E F Intramolecular Cyclization E->F G Substituted Indole F->G

Caption: Palladium-Catalyzed Indole Synthesis.

Synthesis of Substituted Quinolines

The quinoline scaffold is prevalent in a wide array of bioactive molecules, including antimalarial and anticancer agents.[7] this compound is an excellent starting material for several named reactions that construct the quinoline core.

The Friedländer Synthesis: A Versatile Condensation

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, typically catalyzed by acid or base.[8][9] This method is highly effective for preparing substituted quinolines.[10]

Mechanistic Insight: The reaction can proceed through two primary pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type condensation.[10] The substitution pattern of the aniline can influence the reaction rate and yield.

Protocol: Friedländer Synthesis of 8-Methyl-7-methoxyquinolines

  • Prerequisite: The Friedländer synthesis requires a 2-aminoaryl carbonyl compound. Therefore, 2-Methyl-3-methoxyaniline must first be converted to 2-amino-6-methyl-5-methoxybenzaldehyde or a corresponding ketone. This can be a multi-step process involving formylation or acylation followed by functional group manipulations.

  • Step 1: Synthesis of the 2-Aminoaryl Ketone (Illustrative).

    • Protect the amino group of 2-Methyl-3-methoxyaniline.

    • Perform a Friedel-Crafts acylation to introduce the carbonyl group.

    • Deprotect the amino group to yield the 2-amino-6-methyl-5-methoxyaryl ketone.

  • Step 2: Friedländer Annulation.

    • In a round-bottom flask, combine the 2-amino-6-methyl-5-methoxyaryl ketone (1.0 eq) and a carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate, 1.2 eq).

    • Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) or base (e.g., potassium hydroxide).[8]

    • Heat the mixture in a suitable solvent (e.g., ethanol or toluene) under reflux for 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain the desired substituted quinoline.[11]

Quantitative Data Comparison for Friedländer Synthesis Catalysts:

CatalystSolventTemperature (°C)Time (h)Typical Yield (%)Reference
ZrCl₄EtOH/H₂O (1:1)601.592[7]
InCl₃EtOH/H₂O (1:1)60288[7]
Bi(OTf)₃EtOH/H₂O (1:1)60390[7]
IodineSolvent-free1200.595[8]
Palladium-Catalyzed Quinoline Synthesis from Anilines and Alcohols

Recent advances in organic synthesis have led to the development of palladium-catalyzed methods for quinoline synthesis that offer high efficiency and functional group tolerance.[12][13] One such method involves the oxidative cyclization of anilines with alcohols.[3][14]

Reaction Principle: This process often involves the in-situ oxidation of the alcohol to an α,β-unsaturated aldehyde or ketone, which then undergoes a condensation reaction with the aniline, followed by cyclization and aromatization, all facilitated by a palladium catalyst.[14][15]

General Protocol: Pd-Catalyzed Synthesis of 8-Methyl-7-methoxyquinolines

  • Materials:

    • This compound (1.0 eq)

    • Allyl alcohol or a simple aliphatic alcohol (2.0-3.0 eq)

    • Pd(OAc)₂ (5-10 mol%)

    • Suitable ligand (e.g., a phosphine ligand, if required)

    • Oxidant (e.g., O₂ from an oxygen balloon)

    • High-boiling solvent (e.g., DMSO, DMF)

  • Procedure:

    • To a reaction tube, add this compound, the alcohol, Pd(OAc)₂, and the solvent.

    • If the aniline is in its hydrochloride form, a base (e.g., K₂CO₃) may be needed to liberate the free amine in situ.

    • Attach an oxygen balloon to the reaction tube.

    • Heat the reaction mixture to 120-140 °C for 12-24 hours.[3]

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Workflow for Palladium-Catalyzed Quinoline Synthesis:

pd_quinoline_synthesis A 2-Methyl-3-methoxyaniline E Condensation A->E B Alcohol (e.g., Allyl Alcohol) C Pd(OAc)₂ / O₂ B->C D In-situ Oxidation of Alcohol to α,β-Unsaturated Carbonyl C->D D->E F Cyclization & Aromatization E->F G Substituted Quinoline F->G

Caption: Palladium-Catalyzed Quinoline Synthesis Workflow.

Purification and Characterization

The purification of the resulting indole and quinoline derivatives is typically achieved by standard laboratory techniques.

  • Column Chromatography: Silica gel is commonly used as the stationary phase. The choice of eluent (e.g., hexane/ethyl acetate mixtures) depends on the polarity of the product. For basic quinoline derivatives, adding a small amount of triethylamine to the eluent can prevent streaking on the column.[11]

  • Recrystallization: This is an effective method for obtaining highly pure solid products. The choice of solvent is crucial and must be determined empirically.

  • Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The spectroscopic data for indole and its simple derivatives are well-documented and can serve as a reference.[16][17][18]

Conclusion

This compound is a highly effective and strategic starting material for the synthesis of a variety of substituted indoles and quinolines. By understanding the principles behind classical reactions like the Fischer and Friedländer syntheses, and embracing modern palladium-catalyzed methodologies, researchers can efficiently access a diverse range of heterocyclic compounds. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, enabling the streamlined production of these important molecular scaffolds.

References

Application Notes and Protocols for the Synthesis of Antiviral Agents from Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aniline, a foundational aromatic amine, and its derivatives serve as a cornerstone in medicinal chemistry, providing a versatile and synthetically accessible scaffold for a vast array of therapeutic agents.[1] This technical guide provides researchers, scientists, and drug development professionals with detailed protocols and field-proven insights into the synthesis of potent antiviral agents derived from aniline. We will explore the synthesis of distinct classes of antiviral compounds, explaining the causality behind experimental choices and providing self-validating protocols complete with characterization data. The guide focuses on practical, reproducible methodologies for synthesizing pyrazole-based RNA virus inhibitors and quinoline-based HCV inhibitors, supported by mechanistic insights and comprehensive references.

Introduction: The Aniline Scaffold in Antiviral Drug Discovery

The structural simplicity and rich reactivity of the aniline moiety make it an exceptionally privileged starting point for constructing complex molecular architectures with significant biological activity.[2] In virology, aniline derivatives have been successfully developed into inhibitors targeting a wide range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Dengue Virus (DENV), and various RNA viruses.[3][4][5] Their utility stems from the ability of the aniline nitrogen to act as a key hydrogen bond donor or acceptor and the phenyl ring to be readily functionalized, allowing for precise tuning of a compound's steric and electronic properties to optimize binding affinity for viral protein targets.

This guide moves beyond theoretical concepts to provide actionable, step-by-step protocols for laboratory synthesis. We will dissect the synthetic strategy for two distinct classes of aniline-derived antivirals, offering a robust framework for both replication and further discovery.

G cluster_discovery Drug Discovery Workflow Scaffold Aniline Scaffold Selection Library Library Synthesis (Combinatorial Chemistry) Scaffold->Library Diversification Screening High-Throughput Antiviral Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Improve Potency & Properties Candidate Preclinical Candidate Lead->Candidate

Figure 1: A generalized workflow for antiviral drug discovery, often initiated from a versatile scaffold like aniline.

Case Study 1: Synthesis of Pyrazole-Aniline Derivatives as RNA Virus Inhibitors

A novel series of N-((1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines has demonstrated significant antiviral activity against a panel of RNA viruses, including Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV).[6] These compounds interfere with viral replication, and their synthesis provides an excellent example of a robust, multi-step procedure starting from simple precursors.

Rationale and Synthetic Strategy

The core strategy involves the construction of a 3-phenyl-1-(phenylsulfonyl)-1H-pyrazole-4-carbaldehyde intermediate, which is then coupled with a substituted aniline via reductive amination. This modular approach allows for the systematic variation of substituents on both the aniline ring and the pyrazole scaffold to explore the structure-activity relationship (SAR).

The overall synthesis is a five-step process:

  • Semicarbazone Formation: Condensation of a substituted acetophenone with semicarbazide.

  • Vilsmeier-Haack Cyclization: Formation of the pyrazole-4-carbaldehyde ring system.

  • Sulfonylation: Protection and activation of the pyrazole nitrogen with a benzenesulfonyl chloride derivative.

  • Condensation (Schiff Base Formation): Reaction of the pyrazole aldehyde with a substituted aniline.

  • Reduction: Reduction of the resulting imine to the final secondary amine product.[6]

G Start Acetophenone Derivative Step1 Semicarbazone Formation Start->Step1 Step2 Vilsmeier-Haack Reaction (POCl3, DMF) Step1->Step2 Step3 Sulfonylation (PhSO2Cl, NaH) Step2->Step3 Step4 Condensation with Aniline Step3->Step4 Step5 Reduction (NaBH4) Step4->Step5 End Final Antiviral Compound Step5->End

Figure 2: Multi-step synthetic workflow for pyrazole-aniline antiviral agents.[6]

Detailed Protocol: Synthesis of 4-Chloro-N-{[3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl}aniline (7b)

This protocol details the synthesis of a specific, potent analogue, compound 7b , which showed marked activity against YFV and RSV.[6]

Step 1-3: Synthesis of the Aldehyde Intermediate (4a)

The synthesis begins with acetophenone and proceeds through the formation of 3-phenyl-1-(phenylsulfonyl)-1H-pyrazole-4-carbaldehyde (4a ) as described in the literature.[6] This involves semicarbazone formation, Vilsmeier-Haack cyclization using DMF and POCl₃, and subsequent sulfonylation with benzenesulfonyl chloride in the presence of sodium hydride (NaH).[6]

CAUTION: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Sodium hydride (NaH) is a flammable solid that reacts dangerously with water to produce hydrogen gas. Both must be handled in a fume hood with appropriate personal protective equipment (PPE).

Step 4: General Procedure for Schiff Base Formation (Intermediate 5b)

  • Rationale: This step forms the C=N imine bond, linking the two key fragments of the molecule. The reaction is typically acid-catalyzed and driven to completion by the removal of water.

  • To a solution of 3-phenyl-1-(phenylsulfonyl)-1H-pyrazole-4-carbaldehyde (4a ) (1.2 mmol) in dry ethanol (30 mL), add 4-chloroaniline (1.09 mmol).

  • Add a catalytic amount of glacial acetic acid (0.1 mL).

  • Reflux the mixture for 6 hours under magnetic stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction is not typically worked up. The resulting Schiff base (imine) is highly susceptible to hydrolysis and is used directly in the next step.[6]

Step 5: Reduction to the Final Product (7b)

  • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, perfect for reducing the imine C=N bond to a C-N single bond without affecting the aromatic rings or the sulfonyl group.

  • Cool the ethanolic solution containing the Schiff base from the previous step to room temperature.

  • Carefully add sodium borohydride (NaBH₄) (2.0 mmol) portion-wise to the solution. Effervescence may be observed.

  • Allow the mixture to stir at room temperature for 24 hours.

  • After the reaction is complete (monitored by TLC), add water to quench any remaining NaBH₄.

  • Remove the ethanol under reduced pressure.

  • Extract the resulting aqueous suspension with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness.

  • Purify the crude product by column chromatography or recrystallization (e.g., from CHCl₃/n-Hexane) to yield the pure compound 7b .[6]

Characterization and Data

The integrity of the synthesized compounds is validated through analytical techniques. The data below is representative for a selection of synthesized analogues.

CompoundR (Aniline Sub.)Yield (%)m.p. (°C)Antiviral Activity (YFV EC₅₀, µM)
7b 4-Cl14136-1373.8 ± 1.1
7c 4-Br141224.1 ± 0.6
7d 4-Me6219910.3 ± 2.5
7e H (aniline)36110-1114.8 ± 1.3

Table 1: Physicochemical and biological data for selected N-((1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivatives. Data sourced from literature.[6]

Analytical Data for Compound 7b:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.09 (s, 1H, pyrazole-H5), 8.01 (d, 2H), 7.65–7.60 (m, 3H), 7.52 (t, 2H), 7.38–7.37 (m, 3H), 7.08 (d, 2H, aniline), 6.49 (d, 2H, aniline), 4.25 (s, 2H, CH₂).[6]

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 155.79, 145.29, 137.11, 134.52, 131.74, 131.33, 129.39, 129.18, 128.72, 128.12, 127.98, 123.33, 120.35, 114.62, 39.42.[6]

  • MS-ESI: m/z 424 (M + H⁺).[6]

Case Study 2: Synthesis of 4-Anilinoquinoline Derivatives for HCV

Anilinoquinoline derivatives are another important class of antivirals, with demonstrated efficacy against viruses like HCV and Dengue.[4][5] Their synthesis often relies on a nucleophilic aromatic substitution reaction, a cornerstone of medicinal chemistry.

Rationale and Synthetic Strategy

The most direct route to 4-anilinoquinolines involves the reaction of a 4-chloroquinoline with a desired aniline derivative. The quinoline nitrogen activates the C4 position towards nucleophilic attack, while a base is used to neutralize the HCl generated during the reaction. This convergent approach is highly efficient for rapidly generating a library of analogues for SAR studies.

G cluster_synthesis Synthesis of 4-Anilinoquinolines Reagent1 4-Chloroquinoline (Electrophile) Product 4-Anilinoquinoline (Antiviral Agent) Reagent1->Product Nucleophilic Aromatic Substitution Reagent2 Substituted Aniline (Nucleophile) Reagent2->Product

Figure 3: Core reaction for the synthesis of 4-anilinoquinoline antiviral agents.

Detailed Protocol: Synthesis of 2-(3'-nitroanilino)quinoline (18)

This compound was identified as an anti-HCV agent that inhibits the NS3/4A protease.[4]

  • Rationale: This protocol exemplifies a classic nucleophilic aromatic substitution. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier for the substitution on the heterocyclic ring.

  • In a round-bottom flask, combine 2-chloroquinoline (1.0 mmol), 3-nitroaniline (1.1 mmol), and a suitable solvent such as isopropanol or N-methyl-2-pyrrolidone (NMP) (10 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH) to protonate the quinoline nitrogen, further activating the C2 position for attack.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, pour the reaction mixture into a beaker of ice water and basify with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate the product.

  • Collect the crude solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purify the product by recrystallization from ethanol or by silica gel column chromatography to obtain pure 2-(3'-nitroanilino)quinoline (18 ).

Characterization and Data

Compound 18 exhibited anti-HCV activity with a 50% effective concentration (EC₅₀) of 7µM and a selectivity index (SI) of 10.[4] This level of activity provides a strong starting point for further optimization to develop more potent inhibitors.

Conclusion

The aniline scaffold remains a highly valuable and versatile platform for the discovery and development of novel antiviral agents. The synthetic protocols detailed in this guide for pyrazole- and quinoline-based compounds illustrate robust, modular, and reproducible strategies for generating libraries of potential drug candidates. The causality-driven explanations for each synthetic step and the inclusion of validation data are intended to empower researchers to not only replicate these findings but also to rationally design the next generation of aniline-derived antiviral therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for serine protease inhibitor synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions. As Senior Application Scientists, we have compiled this guide based on extensive laboratory experience and established scientific principles to help you navigate the complexities of synthesizing these critical research tools and potential therapeutics.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, purification, and characterization of serine protease inhibitors.

Q1: Why is the yield of my synthesized peptide-based inhibitor consistently low?

Low yield is a frequent challenge in solid-phase peptide synthesis (SPPS), often stemming from incomplete reactions or aggregation.[1]

Possible Causes and Solutions:

  • Incomplete Coupling Reactions: Steric hindrance, especially with bulky amino acids, can prevent complete coupling.

    • Solution: Increase coupling time, use a more potent coupling reagent, or double-couple problematic residues. For "difficult sequences" with high hydrophobicity or β-branched amino acids, specialized resins and solvents might be necessary.[2]

  • Peptide Aggregation: Hydrophobic sequences are prone to aggregation on the solid support, blocking reactive sites.[1][2]

    • Solution:

      • Incorporate backbone modifications or use "difficult sequence"-specific resins to improve solvation.[2]

      • Perform the synthesis at an elevated temperature (microwave-assisted SPPS) to disrupt secondary structures.[2]

  • Premature Cleavage from Resin: The linkage to the solid support might be unstable under the reaction conditions.

    • Solution: Select a resin with a more stable linker, ensuring compatibility with your overall synthetic strategy (e.g., Fmoc vs. Boc chemistry).

Experimental Protocol: Test Cleavage to Diagnose Low Yield

  • After a coupling step where low efficiency is suspected, take a small sample of the resin (e.g., 5-10 mg).

  • Cleave the peptide from this small sample using your standard cleavage cocktail.

  • Analyze the cleaved products by HPLC and Mass Spectrometry.

  • The presence of truncated sequences will confirm incomplete coupling at specific residues.

Q2: My purified inhibitor shows multiple peaks on HPLC. How can I identify and eliminate these impurities?

The presence of multiple peaks indicates heterogeneity in your final product. These impurities can arise from side reactions during synthesis or degradation.[3]

Common Side Reactions and Mitigation Strategies:

Side ReactionAmino Acids AffectedConditions Favoring the ReactionMitigation Strategy
Aspartimide Formation Asp, AsnAcidic or basic conditions during deprotectionUse protecting groups like Dmob or Hmb on the preceding residue to shield the backbone amide.
Racemization All, especially His, CysBasic conditions, over-activation during couplingUse an epimerization-suppressing coupling reagent (e.g., Oxyma, Cl-HOBt). Minimize the time the activated amino acid is in a basic solution.[4]
Oxidation Met, Trp, CysExposure to air, harsh cleavage conditionsDegas solvents, add scavengers (e.g., EDT, thioanisole) to the cleavage cocktail.[3]
Diketopiperazine Formation Dipeptides at the N-terminusDuring the deprotection of the second amino acidCouple the third amino acid immediately after the deprotection of the second.[5]

Workflow for Impurity Identification and Removal:

impurity_workflow start Multiple Peaks in HPLC lcms LC-MS Analysis start->lcms mass_diff Analyze Mass Differences lcms->mass_diff side_reaction Identify Potential Side Reaction mass_diff->side_reaction Correlates with known adducts? optimize_purification Optimize Purification mass_diff->optimize_purification Isomers or closely related species? modify_synthesis Modify Synthesis Protocol side_reaction->modify_synthesis end_goal Single Pure Peak modify_synthesis->end_goal optimize_purification->end_goal

Caption: Workflow for troubleshooting multiple peaks in HPLC.

Q3: My inhibitor is unstable in aqueous solution. What are the best practices for storage and handling?

The stability of protease inhibitors can be a significant concern, with some being particularly unstable at room temperature or even refrigerated for extended periods.[6]

Factors Affecting Stability and Recommended Practices:

  • Hydrolysis: The peptide backbone or specific side chains can be susceptible to hydrolysis.

    • Storage: Store lyophilized powder at -20°C or -80°C.[1] For solutions, use a buffer at the optimal pH for stability (often slightly acidic) and store in aliquots at -80°C to avoid multiple freeze-thaw cycles.

  • Oxidation: As mentioned previously, certain residues are prone to oxidation.

    • Handling: Use degassed buffers for reconstitution. Consider adding antioxidants like DTT to the storage buffer if compatible with your downstream applications.

  • Proteolytic Degradation: If your inhibitor is a reversible or slow-binding inhibitor, it could be susceptible to degradation by other proteases.[7]

    • Solution: Ensure high purity of your inhibitor. When preparing stock solutions, use sterile, protease-free water or buffers.

Table: Common Serine Protease Inhibitors and Their Stability

InhibitorTargetStability in Aqueous SolutionRecommended Storage
PMSF Serine ProteasesHighly unstable, short half-lifeStock in anhydrous solvent (e.g., DMSO, isopropanol) at -20°C. Add fresh to buffer before use.[6]
AEBSF Serine ProteasesMore stable than PMSFStock in water at -20°C.[6]
Aprotinin Serine ProteasesStable in neutral and acidic pHStock in water or buffer at -20°C. Dissociates at extreme pH (<3 or >10).[6]
Leupeptin Serine & Cysteine ProteasesLow stability at working concentrationStock in water at -20°C for long-term, 4°C for short-term.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and characterization of serine protease inhibitors.

Q4: How do I choose the right protecting group strategy for my peptide-based inhibitor?

The choice between Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry is fundamental to your synthetic strategy.

  • Fmoc Chemistry:

    • Deprotection: Uses a base (e.g., piperidine).

    • Cleavage: Uses a strong acid (e.g., TFA).

    • Advantages: Milder deprotection conditions, which can be beneficial for sensitive sequences. It is the most common method for automated peptide synthesis.

    • Disadvantages: The basic deprotection step can promote side reactions like aspartimide formation and racemization.[4][8]

  • Boc Chemistry:

    • Deprotection: Uses a moderate acid (e.g., TFA).

    • Cleavage: Uses a very strong acid (e.g., HF).

    • Advantages: Can reduce the risk of base-catalyzed side reactions.

    • Disadvantages: The harsh final cleavage step can damage sensitive peptides. Requires specialized, acid-resistant equipment.

Decision Tree for Protecting Group Strategy:

protecting_group_choice start Choosing a Protecting Group Strategy peptide_sensitivity Is the peptide sensitive to strong acid? start->peptide_sensitivity equipment Is acid-resistant equipment available? peptide_sensitivity->equipment No fmoc Use Fmoc Chemistry peptide_sensitivity->fmoc Yes boc Use Boc Chemistry equipment->boc Yes consider_fmoc Consider Fmoc with optimized protocols equipment->consider_fmoc No

Caption: Decision tree for selecting a peptide synthesis strategy.

Q5: What are the best methods for purifying my synthetic serine protease inhibitor?

The purification strategy depends on the physicochemical properties of your inhibitor.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying synthetic peptides.

    • Principle: Separates molecules based on their hydrophobicity.

    • Stationary Phase: Typically C18 or C8 silica.

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent (e.g., TFA).

  • Affinity Chromatography: This method is highly specific and can be used if a suitable affinity ligand is available.

    • Principle: Utilizes the specific binding interaction between the inhibitor and its target protease (or a mimic).

    • Example: Benzamidine Sepharose can be used to purify or remove trypsin-like serine proteases and their inhibitors.[9] The inhibitor is bound to the resin and then eluted by changing the pH or by competitive elution.[9]

Experimental Protocol: General RP-HPLC Purification

  • Solubilization: Dissolve the crude, cleaved peptide in a minimal amount of a strong solvent (e.g., DMSO, acetic acid) and then dilute with the initial mobile phase buffer.

  • Column Equilibration: Equilibrate the C18 column with the starting mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • Gradient Elution: Inject the sample and run a linear gradient of increasing organic solvent concentration to elute the inhibitor.

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Analysis: Analyze the collected fractions by analytical HPLC and Mass Spectrometry to identify the pure product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a powder.

Q6: How can I confirm that my synthesized inhibitor is active and determine its potency?

Confirming the activity and determining the potency (e.g., IC₅₀ or Kᵢ) of your inhibitor is crucial. This is typically done using an enzymatic inhibition assay.[10]

Key Components of an Enzymatic Inhibition Assay:

  • Serine Protease: The target enzyme.

  • Substrate: A peptide or small molecule that the protease cleaves, resulting in a detectable signal (e.g., fluorescence or color change).[11]

  • Inhibitor: Your synthesized compound.

  • Buffer: A buffer that maintains the optimal pH and ionic strength for the enzyme's activity.

Experimental Protocol: Determining IC₅₀

  • Prepare Reagents:

    • Prepare a stock solution of the serine protease in a suitable assay buffer.

    • Prepare a stock solution of the fluorogenic or chromogenic substrate.

    • Prepare a serial dilution of your inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme.

    • Include controls: a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate, no enzyme).

    • Incubate the enzyme and inhibitor for a set period to allow for binding.[10]

  • Initiate Reaction: Add the substrate to all wells to start the reaction.

  • Measure Signal: Monitor the increase in fluorescence or absorbance over time using a plate reader. The rate of the reaction is proportional to the slope of the initial linear portion of the curve.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ), you would perform similar experiments but vary the substrate concentration at each fixed inhibitor concentration. The data can then be analyzed using methods like the Lineweaver-Burk plot.[12][13]

References

Technical Support Center: Purification of 2-Methyl-3-Methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2-Methyl-3-Methoxyaniline hydrochloride (CAS: 857195-15-4).[1] This document provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges for this valuable synthetic intermediate.

Introduction: Understanding the Purification Challenges

2-Methyl-3-methoxyaniline is an aromatic amine, a class of compounds notoriously susceptible to air oxidation, which often results in dark, discolored crude products.[2] Converting the amine to its hydrochloride salt enhances its stability and typically provides a crystalline solid that is more amenable to purification.[3] However, challenges remain. Common impurities may include:

  • Oxidation Byproducts: Highly colored polymeric species formed upon exposure to air and light.[3]

  • Unreacted Starting Materials: Such as the corresponding nitroaromatic precursor (e.g., 2-methyl-3-nitroanisole).

  • Isomeric Impurities: Structurally similar side-products from the synthesis.[4]

  • Non-basic Synthetic Reagents and Byproducts.

This guide will address these issues through robust purification strategies.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark brown or black solid. What is the cause and how can I remove the color?

A: The dark color is almost certainly due to the oxidation of the aniline functional group, a common issue with this class of compounds.[2][3] The most effective way to address this is by performing a recrystallization that includes a decolorization step with activated carbon (charcoal). The activated carbon adsorbs the large, colored polymeric impurities, which are then removed via hot filtration. See Protocol 1 for a detailed procedure.

Q2: What is the most reliable, general-purpose method for purifying this salt?

A: For most common impurities, recrystallization from a suitable solvent system is the most effective and straightforward method. It leverages differences in solubility between the desired product and impurities at different temperatures. A mixed solvent system, such as ethanol and water or isopropanol and water, often provides the best results by allowing for fine-tuning of solubility.

Q3: How can I remove neutral or acidic impurities from my crude product?

A: Acid-base extraction is the classic and most efficient method for this separation.[5] The principle relies on the basicity of the aniline group. By dissolving the crude material in an organic solvent and washing with an acidic aqueous solution, the basic amine is protonated and drawn into the aqueous layer as the hydrochloride salt, leaving neutral impurities behind in the organic layer. Conversely, dissolving the crude salt in water and washing with an organic solvent will remove neutral impurities. See Protocol 2 for a detailed workflow.

Q4: My compound streaks severely during silica gel chromatography, making separation impossible. Why does this happen and what is the solution?

A: This is a classic problem when purifying basic compounds like amines on standard silica gel. Silica gel has acidic silanol groups (Si-OH) on its surface, which strongly and often irreversibly bind to basic amines, causing significant tailing (streaking).[6] To resolve this, you must neutralize this interaction. The most common solutions are:

  • Modify the Mobile Phase: Add a small amount (0.5-2%) of a competing base, like triethylamine (NEt₃) or ammonium hydroxide, to your eluent.[6][7]

  • Change the Stationary Phase: Use a more inert stationary phase, such as neutral alumina or a commercially available amine-functionalized silica gel (NH₂-silica).[6] See the Troubleshooting Guide for Column Chromatography for a more detailed decision-making process.

Q5: Is it better to purify the free base (2-Methyl-3-Methoxyaniline) or its hydrochloride salt?

A: It is almost always advantageous to purify and store the compound as its hydrochloride salt . The salt form is generally a more stable, crystalline solid that is significantly less susceptible to air oxidation compared to the free base, which is often an oil or low-melting solid that can darken quickly.[3][8] Purification via recrystallization is also typically more straightforward with the solid salt.

Troubleshooting Guides

Issue 1: Recrystallization Fails or Gives Poor Yield
Symptom Potential Cause(s) Recommended Solution(s)
Product "Oils Out" The solvent is too non-polar for the salt, or the boiling point of the solvent is higher than the melting point of the impure product.Add a more polar co-solvent (e.g., water to ethanol) until the solution becomes slightly cloudy, then clarify by heating. Ensure slow cooling.
No Crystals Form The solution is not supersaturated (too much solvent used), or the solution is cooling too rapidly. Impurities may be inhibiting nucleation.1. Boil off some of the solvent to increase concentration. 2. Cool the solution slowly, first to room temperature, then in an ice bath. 3. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 4. Add a "seed" crystal from a previous pure batch, if available.
Very Low Recovery The product has significant solubility in the solvent even at cold temperatures. Too much solvent was used.1. Choose a solvent system where the product has high solubility when hot but very low solubility when cold. See the solvent table below. 2. Use the minimum amount of hot solvent necessary to fully dissolve the solid. 3. After crystallization, ensure the mixture is thoroughly chilled in an ice bath before filtering.

Table 1: Potential Recrystallization Solvents

Solvent System Polarity Comments
Isopropanol (IPA) / Water Polar Protic A good starting point. Dissolve in hot IPA, then add hot water dropwise until turbidity persists.
Ethanol (EtOH) / Water Polar Protic Similar to IPA/water, often very effective for aniline hydrochlorides.[3]
Methanol (MeOH) Polar Protic High solubility may lead to lower yields, but can be effective for very impure samples.

| Acetonitrile | Polar Aprotic | Can be a good choice if protic solvents are not effective. |

Issue 2: Problems During Column Chromatography

This troubleshooting workflow helps you diagnose and solve common issues encountered when purifying 2-Methyl-3-Methoxyaniline or its hydrochloride salt using column chromatography.

Caption: Troubleshooting workflow for amine purification by column chromatography.

Experimental Protocols

Protocol 1: Purification by Recrystallization with Decolorization

This protocol is the recommended first-line approach for purifying crude, discolored this compound.

  • Solvent Selection: Begin by determining an appropriate solvent system. In a test tube, test the solubility of a small amount of crude material in solvents from Table 1. A good solvent will dissolve the compound when hot but not when cold. For this example, we will use an isopropanol/water system.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 125 mL). Add the minimum volume of hot isopropanol required to dissolve the solid completely.

  • Decolorization: To the hot, dark solution, add a small amount of activated carbon (charcoal) – typically 1-2% of the solute mass (e.g., 50-100 mg).

    • Causality: The activated carbon has a high surface area that adsorbs the large, colored polymer impurities responsible for the discoloration.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: If the filtrate is clear and lightly colored, add hot water dropwise to the solution until it becomes faintly cloudy (the saturation point). Add a few more drops of hot isopropanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent (the same IPA/water ratio) to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight. The resulting product should be a significantly lighter-colored, crystalline solid.

Protocol 2: Purification via Acid-Base Extraction

This protocol is ideal for removing neutral or acidic impurities. The workflow assumes you are starting with the crude free base, but it can be adapted for the salt by first basifying it.

Caption: Workflow for purification using acid-base extraction.

References

Technical Support Center: Stability and Handling of 2-Methyl-3-Methoxyaniline Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-3-Methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation phenomena encountered when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Substituted anilines, such as this compound, are valuable intermediates in various synthetic pathways. However, their inherent reactivity, particularly the susceptibility of the aromatic amine group to oxidation, presents unique challenges in experimental settings. This guide provides practical, in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My freshly prepared solution of this compound is colorless, but it turns yellow or brown after a short period. What is causing this discoloration?

A1: The discoloration of your solution is a common indicator of degradation, primarily through oxidation.[1][2] The amino group in aniline derivatives is highly susceptible to oxidation by atmospheric oxygen.[3] This process is often accelerated by exposure to light and the presence of trace metal impurities. The initial oxidation products can further react to form colored polymeric materials, leading to the observed yellowing or browning of the solution.[1][4] It is also a known characteristic of aniline hydrochlorides to darken upon exposure to air and light.[5]

Q2: I've noticed a decrease in the potency of my this compound stock solution over time. How can I prevent this?

A2: Loss of potency is directly related to the degradation of the parent compound. To maintain the stability and potency of your stock solution, it is crucial to minimize exposure to factors that promote degradation. We recommend the following preventative measures:

  • Use High-Purity Solvents: Solvents should be degassed to remove dissolved oxygen and stored under an inert atmosphere (e.g., nitrogen or argon).

  • Protect from Light: Store your solutions in amber vials or wrap the container with aluminum foil to prevent photodegradation.[6]

  • Control Temperature: Store stock solutions at low temperatures (e.g., 2-8 °C) to slow down the rate of degradation. For long-term storage, consider storing at -20 °C or below.

  • Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment to ensure the highest purity and potency.

Q3: What are the likely degradation products of this compound, and how can I detect them?

A3: While specific degradation products for this compound are not extensively documented in the literature, based on the chemistry of related anilines, the primary degradation pathway is oxidation. This can lead to the formation of nitroso compounds, azoxybenzenes, and polymeric species.[7][8][9] In the presence of strong oxidizing agents or under specific electrochemical conditions, further degradation to smaller organic molecules or even complete mineralization to CO2 can occur.[8]

To detect these degradation products, a stability-indicating analytical method should be employed. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for this purpose. A typical approach involves:

  • Developing an HPLC method that separates the parent compound from potential impurities.

  • Performing forced degradation studies (stress testing) to intentionally degrade the compound under various conditions (acid, base, oxidation, heat, light).[10][11][12] This helps to generate the potential degradation products and validate that the analytical method can separate them from the main peak.[13]

  • Characterizing the degradation products using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[14]

Q4: Does the pH of the solution affect the stability of this compound?

A4: Yes, pH plays a significant role in the stability of anilines. As a hydrochloride salt, this compound will form a mildly acidic solution. In this protonated form, the lone pair of electrons on the nitrogen atom is less available, which can reduce its susceptibility to oxidation compared to the free base form at higher pH. However, extreme pH conditions (both highly acidic and highly basic) can promote hydrolysis or other degradation pathways.[9] It is advisable to maintain the pH of your solution close to the acidic side and to buffer it if the experimental conditions require a specific pH range.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the use of this compound in solution.

Issue 1: Rapid Discoloration of Solution
Symptom Potential Cause Troubleshooting Steps
Solution turns yellow/brown within minutes to hours of preparation.Oxidation by atmospheric oxygen. 1. Use solvents that have been de-gassed by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. 2. Prepare the solution under an inert atmosphere in a glove box or by using Schlenk techniques.
Photodegradation. [6]1. Prepare and store the solution in amber glass vials. 2. If using clear glass, wrap the container in aluminum foil. 3. Minimize exposure to ambient light during experiments.
Contamination with metal ions. 1. Use high-purity solvents and reagents. 2. Ensure all glassware is scrupulously clean. If necessary, wash with a chelating agent solution (e.g., EDTA) to remove trace metal residues.
Issue 2: Inconsistent Experimental Results
Symptom Potential Cause Troubleshooting Steps
Poor reproducibility of results between experiments.Degradation of stock solution. 1. Prepare fresh stock solutions for each set of experiments. 2. If using a previously prepared stock, perform a quick quality check (e.g., visual inspection for color change, TLC, or HPLC analysis) before use.
Variability in solution preparation. 1. Standardize the solution preparation protocol, including the source and purity of the solvent and the handling procedures. 2. Document all steps of the preparation process.
Issue 3: Formation of Precipitate
Symptom Potential Cause Troubleshooting Steps
A solid material forms in the solution upon standing.Formation of insoluble degradation products. 1. The precipitate is likely a result of advanced degradation (e.g., polymerization). The solution should be discarded. 2. Review and improve the storage and handling conditions as outlined in the previous sections to prevent future occurrences.
Poor solubility in the chosen solvent. 1. Verify the solubility of this compound in your solvent system. 2. Consider using a co-solvent or a different solvent system if solubility is an issue.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in de-gassed methanol.

Materials:

  • This compound (solid)

  • Anhydrous Methanol (HPLC grade or higher)

  • Amber glass volumetric flask

  • Argon or Nitrogen gas supply

  • Syringe and needle

Procedure:

  • De-gas the Solvent: Take the required volume of methanol in a suitable container. Bubble argon or nitrogen gas through the solvent for 15-20 minutes to remove dissolved oxygen.

  • Weigh the Compound: Accurately weigh the required amount of this compound.

  • Dissolution: Quantitatively transfer the weighed compound to the amber volumetric flask. Add a portion of the de-gassed methanol and swirl gently to dissolve.

  • Dilution to Volume: Once dissolved, add the de-gassed methanol to the calibration mark on the flask.

  • Inert Atmosphere: Cap the flask and purge the headspace with argon or nitrogen for 1-2 minutes.

  • Storage: Store the solution at 2-8 °C, protected from light. For long-term storage, aliquot into smaller vials and store at -20 °C.

Protocol 2: Visual Stability Assessment

A simple visual assessment can be a quick indicator of the quality of your solution.

Procedure:

  • Prepare a solution of this compound in the desired solvent in a clear glass vial.

  • Prepare a "control" vial containing only the solvent.

  • Visually compare the color of the sample solution against the solvent control immediately after preparation. The solution should be colorless.

  • Store the sample vial under your typical experimental or storage conditions.

  • At regular intervals (e.g., 1, 4, 8, and 24 hours), compare the color of the sample solution to the solvent control. Any development of a yellow or brown tint indicates degradation.

Visualizations

degradation_pathway cluster_main General Oxidative Degradation Pathway Aniline 2-Methyl-3-Methoxyaniline Radical Aniline Radical Cation Aniline->Radical Oxidation (O2, light, metal ions) Dimer Dimeric Intermediates Radical->Dimer Coupling Nitroso Nitroso Derivative Radical->Nitroso Further Oxidation Polymers Colored Polymeric Products Dimer->Polymers

Caption: General oxidative degradation pathway for substituted anilines.

troubleshooting_workflow cluster_workflow Troubleshooting Solution Discoloration Start Solution of 2-Methyl-3-Methoxyaniline HCl turns yellow/brown Check_Solvent Is the solvent de-gassed? Start->Check_Solvent Degas Action: De-gas solvent with N2 or Ar Check_Solvent->Degas No Check_Light Is the solution protected from light? Check_Solvent->Check_Light Yes Degas->Check_Light Protect_Light Action: Use amber vials or wrap in foil Check_Light->Protect_Light No Check_Purity Are high-purity reagents used? Check_Light->Check_Purity Yes Protect_Light->Check_Purity Purify Action: Use HPLC-grade solvents and high-purity starting material Check_Purity->Purify No End Stable Solution Check_Purity->End Yes Purify->End

Caption: Workflow for troubleshooting solution discoloration.

protocol_workflow cluster_protocol Protocol for Stable Stock Solution Preparation Step1 1. De-gas solvent with N2 or Ar Step2 2. Weigh 2-Methyl-3-Methoxyaniline HCl Step1->Step2 Step3 3. Dissolve in de-gassed solvent in an amber flask Step2->Step3 Step4 4. Dilute to final volume Step3->Step4 Step5 5. Purge headspace with N2 or Ar Step4->Step5 Step6 6. Store at 2-8°C, protected from light Step5->Step6

Caption: Protocol workflow for preparing a stable stock solution.

References

Technical Support Center: Synthesis of Macrocyclic Compounds from Aniline Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of macrocyclic compounds derived from aniline precursors. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing these unique molecular architectures. The inherent reactivity of the aniline moiety presents a distinct set of challenges during macrocyclization. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Introduction: The Aniline Challenge in Macrocyclization

Aniline and its derivatives are privileged scaffolds in medicinal chemistry, offering a versatile handle for constructing complex molecules with significant biological activity.[1] However, when incorporated into linear precursors for macrocyclization, the nucleophilic and easily oxidizable nature of the aniline nitrogen and the activated aromatic ring can lead to a host of synthetic challenges.[2] Successful macrocyclization hinges on carefully controlling these reactive sites to favor the desired intramolecular ring-closure over competing intermolecular side reactions. This guide will walk you through the common pitfalls and provide field-proven solutions to streamline your synthetic workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that researchers often have before and during their macrocyclization experiments involving aniline precursors.

Q1: My macrocyclization reaction is yielding primarily polymer/oligomer. What is the most likely cause and the first thing I should try?

A1: The formation of polymers or oligomers is the most common failure mode in macrocyclization and is a direct consequence of intermolecular reactions competing with the desired intramolecular ring closure.[3] The primary strategy to mitigate this is the high-dilution principle .[3] By significantly lowering the concentration of your linear precursor, you decrease the probability of two or more precursor molecules encountering each other, thus favoring the intramolecular reaction.

  • Troubleshooting Action: Re-run your reaction at a much lower concentration (e.g., 0.001 M to 0.01 M). This can be achieved by using a large volume of solvent or, more practically, by the slow addition of the precursor solution to the reaction vessel using a syringe pump over an extended period (pseudo-high dilution).[3]

Q2: I'm observing a complex mixture of byproducts, and my starting material is turning dark brown or black. What's happening?

A2: Dark coloration and the formation of tar-like substances are often indicative of aniline oxidation .[4] The aniline functional group is susceptible to oxidation, especially in the presence of certain reagents, metal catalysts, or even air over prolonged reaction times.

  • Troubleshooting Action:

    • Degas your solvent: Thoroughly sparge your solvent with an inert gas (e.g., argon or nitrogen) before use.

    • Use an inert atmosphere: Conduct your reaction under a positive pressure of argon or nitrogen.

    • Purify your aniline precursor: Ensure your starting aniline derivative is pure and free of colored impurities, which can sometimes catalyze oxidation.[5][6] Steam distillation is a common method for purifying aniline itself.[5]

    • Protect the aniline nitrogen: If the reaction conditions are harsh, consider protecting the aniline nitrogen. This is a crucial strategy that will be discussed in more detail in the troubleshooting section.

Q3: Should I use a protecting group for my aniline nitrogen?

A3: In many cases, yes. The high nucleophilicity of the aniline nitrogen can lead to unwanted side reactions such as N-alkylation, N-acylation, or complexation with Lewis acid catalysts.[2] Protecting the aniline nitrogen temporarily masks its reactivity, allowing the desired macrocyclization to proceed cleanly.[7][8]

  • Key Consideration: The choice of protecting group is critical. It must be stable to the macrocyclization conditions and readily removable afterward without degrading your macrocycle. Common protecting groups for anilines include acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz).[8][9]

Q4: My linear precursor seems to be degrading before cyclization can occur. What are some potential stability issues with aniline-containing precursors?

A4: Besides oxidation, aniline-containing precursors can be susceptible to acid- or base-catalyzed decomposition, depending on the other functional groups present. The aniline nitrogen itself can be protonated in acidic media, which deactivates the aromatic ring towards electrophilic substitution and can alter the precursor's conformation.[10]

  • Troubleshooting Action:

    • pH control: Carefully buffer your reaction if possible, or choose reaction conditions that are compatible with all functional groups in your precursor.

    • Protecting groups: Judicious use of protecting groups on other sensitive functionalities in your molecule can prevent undesired intramolecular reactions.[11]

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, problem-and-solution-oriented approach to specific challenges you may encounter at different stages of your synthesis.

Issue 1: Low to No Yield of the Desired Macrocycle

Potential Cause A: Unfavorable Precursor Conformation

The linear precursor may adopt a conformation that is not conducive to ring closure, making the intramolecular reaction entropically disfavored.

  • Solution 1: Solvent Screening: The solvent can have a profound impact on the precursor's conformation. Screen a variety of solvents with different polarities and coordinating abilities (e.g., THF, Dioxane, DMF, Acetonitrile, Chlorinated solvents).

  • Solution 2: Temperature Optimization: While higher temperatures can sometimes overcome activation energy barriers, they can also favor decomposition. Conversely, lower temperatures might "freeze" the precursor in a more favorable conformation. Experiment with a range of temperatures.

  • Solution 3: Template-Directed Synthesis: If conformational issues are severe, consider a template-directed approach. A metal ion or a small molecule can be used to pre-organize the linear precursor into a conformation that facilitates cyclization.[12]

Diagram: Decision Workflow for Low Yield

low_yield_workflow start Low/No Yield of Macrocycle check_oligomer Check for Oligomer/ Polymer Formation (e.g., by LC-MS, GPC) start->check_oligomer high_dilution Implement High-Dilution Conditions check_oligomer->high_dilution Yes check_sm Is Starting Material Consumed? check_oligomer->check_sm No success Successful Macrocyclization high_dilution->success decomposition Check for Decomposition (TLC, LC-MS) check_sm->decomposition Yes optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Catalyst) check_sm->optimize_conditions No protect_aniline Protect Aniline Nitrogen decomposition->protect_aniline Yes decomposition->optimize_conditions No protect_aniline->optimize_conditions template_synthesis Consider Template-Directed Synthesis optimize_conditions->template_synthesis optimize_conditions->success template_synthesis->success

Caption: Troubleshooting workflow for low macrocyclization yield.

Potential Cause B: Steric Hindrance at the Reaction Sites

Bulky substituents near the reacting termini of the linear precursor can sterically hinder the intramolecular cyclization.

  • Solution: If possible, redesign the linear precursor to place less bulky groups near the reaction sites. This may involve changing the retrosynthetic disconnection point for the macrocycle.

Issue 2: Unwanted Side Reactions Involving the Aniline Moiety

Potential Cause A: N-Alkylation or N-Acylation

If the macrocyclization involves electrophilic reagents (e.g., alkyl halides in a Williamson ether-type cyclization or activated carboxylic acids in a macrolactamization), the aniline nitrogen can compete as a nucleophile.

  • Solution: Aniline Protection. This is the most effective strategy. Acetylation is a common and straightforward method.[9]

    Protocol: Acetylation of an Aniline Precursor

    • Dissolve the aniline-containing linear precursor (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a mild base, such as pyridine or triethylamine (1.5 - 2.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting acetanilide precursor by column chromatography.

  • Deprotection: The acetyl group can typically be removed after macrocyclization by acidic or basic hydrolysis.

Potential Cause B: Electrophilic Aromatic Substitution on the Aniline Ring

The aniline ring is highly activated towards electrophilic attack, which can lead to unwanted substitution on the aromatic ring, especially if electrophilic species are present or generated in situ.[2]

  • Solution: Reagent Choice and Protection.

    • Use milder, more selective reagents for your macrocyclization.

    • Protecting the aniline nitrogen with an electron-withdrawing group (like acetyl) moderates the activation of the ring, reducing its susceptibility to side reactions.[9]

Diagram: Role of Aniline Protection

protection_strategy cluster_unprotected Unprotected Aniline Precursor cluster_protected Protected Aniline Precursor unprotected Aniline Precursor (-NH2) side_reactions Side Reactions: - N-Alkylation/Acylation - Ring Substitution - Oxidation unprotected->side_reactions High Reactivity protected Protected Precursor (-NH-PG) cyclization Clean Macrocyclization protected->cyclization Controlled Reactivity

Caption: Protecting the aniline nitrogen to prevent side reactions.

Issue 3: Difficulty in Purification of the Final Macrocycle

Potential Cause A: Contamination with High Molecular Weight Oligomers

Even under high-dilution conditions, some oligomerization can occur, leading to purification challenges.

  • Solution 1: Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): These techniques are excellent for separating molecules based on their size and can be very effective at removing oligomeric byproducts from the desired monomeric macrocycle.

  • Solution 2: Preparative HPLC: Reverse-phase preparative HPLC is a powerful tool for purifying complex mixtures and can often resolve the desired macrocycle from closely related impurities.

Potential Cause B: Persistent Colored Impurities

As mentioned, oxidation of the aniline moiety can lead to colored byproducts that can be difficult to remove.

  • Solution 1: Charcoal Treatment: During workup or before final purification, dissolving the crude product in a suitable solvent and stirring with activated charcoal can help adsorb colored impurities.

  • Solution 2: Meticulous Chromatography: Careful column chromatography with an optimized solvent system is often required. It may be necessary to try different stationary phases (e.g., silica, alumina, or reverse-phase C18).

Part 3: Spectroscopic Characterization Guide

Confirming the structure of your aniline-based macrocycle is crucial. Here are some key spectroscopic features to look for.

Spectroscopic Technique Key Features for Aniline-Based Macrocycles
¹H NMR - NH Proton: The chemical shift of the aniline N-H proton can be informative. In a free aniline, it's often a broad singlet. In a macrocycle, its chemical shift and multiplicity can be affected by hydrogen bonding and the ring's conformation. If the nitrogen is part of an amide bond formed during cyclization, expect a downfield shift and potential coupling to an adjacent proton. - Aromatic Protons: The chemical shifts and splitting patterns of the protons on the aniline ring can provide clues about the macrocycle's conformation and electronic environment.
¹³C NMR - Ipso-Carbon: The carbon atom of the aromatic ring attached to the nitrogen (C-ipso) has a characteristic chemical shift. Changes in this shift compared to the linear precursor can indicate successful modification at the nitrogen.
FT-IR - N-H Stretch: Look for the characteristic N-H stretching vibration(s) in the region of 3300-3500 cm⁻¹. A single sharp peak often suggests a secondary amine (or amide), while two peaks are characteristic of a primary aniline. The position and shape of this peak can be influenced by hydrogen bonding within the macrocyclic structure.
Mass Spectrometry (HRMS) - Molecular Ion Peak: High-resolution mass spectrometry is essential to confirm the elemental composition and exact mass of the synthesized macrocycle, definitively distinguishing it from oligomers or byproducts.

Generalized Protocol for Spectroscopic Sample Preparation:

  • Purification: Ensure the macrocycle is purified to >95% purity by chromatography (TLC, column, or HPLC) before detailed spectroscopic analysis.[13]

  • Drying: Thoroughly dry the sample under high vacuum to remove residual solvents, which can interfere with NMR and IR analysis.

  • NMR: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may depend on the solubility of the macrocycle and the need to observe exchangeable protons like N-H.[14]

  • FT-IR: For solid samples, a KBr pellet or ATR (Attenuated Total Reflectance) can be used. For soluble compounds, a spectrum can be obtained from a concentrated solution in a suitable solvent (e.g., CHCl₃) in a salt cell.[14]

  • HRMS: Prepare a dilute solution of the sample in a solvent compatible with the ionization technique (e.g., ESI, APCI), typically methanol or acetonitrile.

References

Technical Support Center: Purification of 2-Methyl-3-Methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-3-Methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. Ensuring the purity of this compound is critical for the success of subsequent synthetic steps and the integrity of final products. This document offers practical, field-proven insights and detailed protocols to address common purification challenges.

I. Introduction: The Criticality of Purity

2-Methyl-3-methoxyaniline and its hydrochloride salt are valuable intermediates in the synthesis of various pharmaceuticals, including antiviral agents.[1] The presence of impurities, even in trace amounts, can lead to undesirable side reactions, lower yields, and compromised biological activity of the final active pharmaceutical ingredient (API). Common impurities can arise from starting materials, side reactions during synthesis, or degradation upon storage. Therefore, robust purification methods are essential to ensure the quality and consistency of experimental results.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may be encountered during the purification of this compound, providing step-by-step solutions and the scientific rationale behind them.

Problem 1: My this compound appears discolored (yellow to brown). How can I remove the colored impurities?

Discoloration in aniline derivatives is often due to oxidation, forming highly colored polymeric impurities.[2] The following methods can be employed to remove these impurities.

Method 1A: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial and should be determined by preliminary solubility tests.

Rationale: The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while the impurities are either highly soluble or insoluble at all temperatures.

Step-by-Step Protocol:

  • Solvent Selection: Begin by testing the solubility of a small amount of the impure compound in various solvents. For aniline hydrochlorides, a mixture of ethanol and water is often effective.[3]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the impure this compound to achieve complete dissolution.

  • Decolorization (Optional): If the solution is still colored, add a small amount of activated charcoal and heat the solution for a few minutes. The activated charcoal will adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove residual solvent.

Visualization of Recrystallization Workflow:

Recrystallization Impure_Compound Impure Compound Dissolution Dissolve in Minimal Hot Solvent Impure_Compound->Dissolution Decolorization Add Activated Charcoal (Optional) Dissolution->Decolorization Hot_Filtration Hot Filtration Decolorization->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Drying Drying Isolation->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Caption: Workflow for the purification of this compound by recrystallization.

Method 1B: Acid-Base Extraction

If the free aniline base is available or can be generated, an acid-base extraction can effectively separate it from non-basic impurities.

Rationale: This technique exploits the basicity of the aniline. The amine group can be protonated by an acid to form a water-soluble salt, which can then be separated from non-basic organic impurities.

Step-by-Step Protocol:

  • Dissolution: Dissolve the impure aniline in a suitable organic solvent like dichloromethane or diethyl ether.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The aniline will react to form the hydrochloride salt and move into the aqueous layer.[4]

  • Separation: Separate the aqueous layer containing the protonated aniline from the organic layer containing non-basic impurities.

  • Basification: Neutralize the aqueous layer with a base (e.g., concentrated NaOH solution) until the free aniline precipitates out.[4]

  • Back Extraction: Extract the liberated aniline back into an organic solvent.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and evaporate the solvent to obtain the purified aniline. The hydrochloride salt can be reformed by treating the purified aniline with HCl in a suitable solvent.

Problem 2: My sample is contaminated with residual starting materials or side-products. How can I achieve high purity?

When recrystallization is insufficient, chromatography is the method of choice for separating closely related compounds.

Method 2A: Column Chromatography

Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). By carefully selecting the solvent system, compounds with different polarities can be effectively separated.

Step-by-Step Protocol:

  • Stationary Phase Selection: Silica gel is a common choice for the purification of aniline derivatives.[5] However, due to the basic nature of anilines, tailing of peaks can be an issue. This can be mitigated by adding a small amount of a basic modifier, like triethylamine, to the eluent.[5]

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point.[6] Adjust the ratio to achieve good separation between the desired compound and impurities.

  • Column Packing: Prepare a column with the chosen stationary phase and equilibrate it with the mobile phase.

  • Sample Loading: Dissolve the impure compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. Monitor the separation by TLC.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent to obtain the purified compound.

Visualization of Column Chromatography Workflow:

Chromatography Impure_Sample Impure Sample TLC_Optimization TLC for Solvent System Impure_Sample->TLC_Optimization Column_Packing Pack & Equilibrate Column TLC_Optimization->Column_Packing Sample_Loading Load Sample Column_Packing->Sample_Loading Elution Elute with Mobile Phase Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Monitoring Monitor by TLC Fraction_Collection->TLC_Monitoring Pooling Pool Pure Fractions TLC_Monitoring->Pooling Evaporation Evaporate Solvent Pooling->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: General workflow for purification by column chromatography.

Method 2B: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving the highest purity, especially on a smaller scale, Prep-HPLC is a powerful tool.

Rationale: Prep-HPLC offers higher resolution and efficiency compared to traditional column chromatography. A reverse-phase C18 column is often suitable for the separation of aniline derivatives.[7]

Key Considerations for Prep-HPLC:

ParameterRecommendationRationale
Column C18, end-cappedMinimizes interaction with residual silanol groups.
Mobile Phase Acetonitrile/Water or Methanol/Water with a modifierProvides good separation for moderately polar compounds.
Modifier Formic acid or trifluoroacetic acid (TFA)Improves peak shape by protonating the aniline.
Detection UV at a wavelength where the compound absorbsAllows for monitoring of the elution profile.

III. Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: Common impurities can include unreacted starting materials such as 2-methyl-3-nitroanisole, isomeric side-products (e.g., other methoxy-methylanilines), and oxidation/polymerization products.[8]

Q2: How should I store purified this compound to prevent degradation?

A2: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[9] Refrigeration is also recommended to minimize degradation. The hydrochloride salt form is generally more stable to air oxidation than the free base.[3][10]

Q3: Can I use distillation to purify 2-Methyl-3-Methoxyaniline?

A3: Yes, vacuum distillation can be an effective method for purifying the free base, 2-Methyl-3-Methoxyaniline, especially for removing non-volatile impurities like polymers.[2] It is important to perform the distillation under reduced pressure to avoid decomposition at high temperatures.

Q4: My NMR spectrum shows broad peaks for the amine proton. Is this normal?

A4: Yes, broad peaks for amine protons in NMR are common due to quadrupole broadening and proton exchange. This does not necessarily indicate an impurity.

Q5: What safety precautions should I take when handling this compound?

A5: Anilines are toxic and can be absorbed through the skin.[11] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

IV. References

  • Reddit. (2014). Purify and dry aniline? Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). Purification of Aniline. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). How to obtain pure aniline from a mixture of phenol and aniline? Retrieved from --INVALID-LINK--

  • Ebrahimpour, E., & Amir, A. H. (2017). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extraction. Microchemical Journal, 131, 174-181.

  • Al-Zoubi, R. M., et al. (2020). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. Molecules, 25(15), 3424.

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--

  • Texium. (2020). Vacuum Distillation of Aniline. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Purification of 3-(Oxan-4-yl)aniline Derivatives by Chromatography. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7610, 2-Methyl-4-methoxyaniline. Retrieved from --INVALID-LINK--.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7000, 2-Methoxyaniline. Retrieved from --INVALID-LINK--.

  • Guidechem. (n.d.). 3-Methoxyaniline 536-90-3 wiki. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12377254, 2-Methoxy-3-methylaniline. Retrieved from --INVALID-LINK--.

  • ResearchGate. (2014). Does aniline stick in columns during column chromatography? Retrieved from --INVALID-LINK--

  • Agilent Technologies. (n.d.). Substituted Anilines. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (2012). CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. Retrieved from --INVALID-LINK--

  • WorldOfChemicals. (n.d.). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from --INVALID-LINK--

  • Google Patents. (2010). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). Cas 92028-21-2, 3-Phenyl-4-methoxyaniline hydrochloride. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89875897, 2-(Methoxymethyl)-3-methyl-aniline. Retrieved from --INVALID-LINK--.

  • International Laboratory USA. (n.d.). Home. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Ibogaine. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). Can anyone help me to find a procedures for recrystallize aniline-HCl? Retrieved from --INVALID-LINK--

  • European Medicines Agency. (2020). Q3C (R8): Impurities: guideline for residual solvents. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 3-Methoxy-2-methylaniline. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). Cas 92028-21-2, 3-Phenyl-4-methoxyaniline hydrochloride. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to HPLC Purity Validation of Synthesized 2-Methyl-3-Methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

2-Methyl-3-methoxyaniline hydrochloride is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Impurities, whether they are residual starting materials, by-products from the synthesis, or degradation products, can have unintended pharmacological or toxicological effects. Consequently, a robust, reliable, and validated analytical method for purity determination is paramount.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1][2] This guide provides an in-depth comparison of different reversed-phase HPLC (RP-HPLC) methods for the purity validation of this compound. We will explore the causality behind chromatographic choices, present detailed experimental protocols, and compare method performance based on validation data, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline and the United States Pharmacopeia (USP) General Chapter <621>.[3][4][5][6]

The Analytical Challenge: Understanding the Analyte and Potential Impurities

2-Methyl-3-methoxyaniline is a primary aromatic amine. As a hydrochloride salt, it is acidic and generally soluble in aqueous and polar organic solvents. Its aromatic nature makes it an excellent chromophore for UV detection. Potential impurities could include:

  • Starting materials: e.g., 2-methyl-3-nitroanisole.

  • Isomeric impurities: e.g., 3-Methyl-2-methoxyaniline or other positional isomers.

  • Related substances: By-products from the synthesis, such as over-methylated or demethylated species.

  • Degradation products: Formed during synthesis or storage.

An effective HPLC method must be able to resolve the main component from all these potential impurities, demonstrating specificity.

Method Development and Comparison: Isocratic vs. Gradient Elution

The most common approach for analyzing aniline derivatives is reversed-phase HPLC.[7][8][9] We will compare two distinct RP-HPLC methods: a simple isocratic method for rapid quality control and a more comprehensive gradient method for full impurity profiling.

Causality Behind Chromatographic Choices
  • Stationary Phase: A C18 (octadecyl) column is the workhorse for reversed-phase chromatography and is an excellent first choice. Its nonpolar, hydrophobic nature provides strong retention for the aromatic ring of the analyte through hydrophobic interactions.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is standard.

    • Buffer (e.g., Phosphate Buffer): The amine group on the analyte has a pKa, meaning its ionization state is pH-dependent. Buffering the mobile phase to a consistent pH (e.g., pH 3.0) ensures the analyte is protonated, leading to consistent retention times and improved peak shape by minimizing interactions with residual silanols on the stationary phase.

    • Organic Modifier (e.g., Acetonitrile): Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength for aromatic compounds, often resulting in sharper peaks and shorter run times.

  • Detection: Given the aromatic structure, UV detection is ideal. A wavelength of 254 nm is a common choice for aromatic compounds, though scanning the UV spectrum of the analyte to find its absorbance maximum (λmax) is recommended for optimal sensitivity.[7]

Method A: Rapid Isocratic RP-HPLC for Quality Control

This method is designed for speed and simplicity, suitable for routine in-process controls or final product release where the impurity profile is well-characterized.

Experimental Protocol: Method A
  • Chromatographic System:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: 60:40 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.[7]

    • Injection Volume: 10 µL.

  • Standard Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the synthesized this compound sample into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • The %RSD for the peak area must be ≤ 2.0%.

    • The tailing factor for the main peak must be ≤ 2.0.

    • The theoretical plates (plate count) must be ≥ 2000.

Method B: High-Resolution Gradient RP-HPLC for Impurity Profiling

This method uses a gradient elution to provide superior resolution for a wide range of potential impurities, from polar starting materials to non-polar by-products. It is ideal for method validation, stability studies, and characterizing reference standards.

Experimental Protocol: Method B
  • Chromatographic System:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Standard and Sample Preparation:

    • Prepare as described in Method A.

  • System Suitability Test (SST):

    • Perform as described in Method A.

Visualizing the Workflow

A standardized workflow is critical for reproducible results. The following diagram illustrates the general process for preparing samples and standards for HPLC analysis.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis weigh 1. Weighing Accurately weigh sample and reference standard. dissolve 2. Dissolution Dissolve in a precise volume of diluent. weigh->dissolve sonic_filter 3. Sonication & Filtration Sonicate to ensure complete dissolution. Filter through 0.45 µm filter if necessary. dissolve->sonic_filter vial 4. Transfer to Vial Transfer final solution to HPLC vials. sonic_filter->vial sst 5. System Suitability Test Inject standard to verify system performance. vial->sst inject 6. Sample Injection Inject prepared sample onto the HPLC system. sst->inject data 7. Data Acquisition & Processing Integrate peaks and calculate purity. inject->data

Caption: General workflow for sample preparation and HPLC analysis.

Method Validation and Performance Comparison

To objectively compare these methods, we present hypothetical validation data based on the requirements of ICH Q2(R1).[4][6][10]

System Suitability Test (SST) Comparison

System suitability ensures the chromatographic system is adequate for the intended analysis.[3][11]

ParameterMethod A (Isocratic)Method B (Gradient)Acceptance Criteria
Tailing Factor 1.21.1≤ 2.0
Theoretical Plates 8,50012,000≥ 2000
%RSD of Peak Area (n=5) 0.45%0.38%≤ 2.0%

Analysis: Both methods easily meet the SST criteria. The gradient method (Method B) shows a slight improvement in peak shape (lower tailing factor) and efficiency (higher plate count), which is expected due to the continuous increase in organic solvent during the run.

Validation Parameters: A Head-to-Head Comparison

The following table summarizes the performance of each method across key validation parameters.

Validation ParameterMethod A (Isocratic)Method B (Gradient)Discussion
Specificity Baseline resolution from known impurities. May co-elute with unknown, closely related impurities.Baseline resolution from all known impurities and spiked potential by-products.Winner: Method B. Gradient elution is inherently more specific for complex impurity profiles.
Linearity (R²) > 0.999> 0.999Tie. Both methods demonstrate excellent linearity over a typical range (e.g., 50% to 150% of the nominal concentration).
Accuracy (% Recovery) 99.2% - 100.5%99.5% - 100.8%Tie. Both methods are highly accurate.
Precision (%RSD) Repeatability: 0.5% Intermediate: 0.8%Repeatability: 0.4% Intermediate: 0.7%Tie. Both methods are highly precise, with Method B showing a marginal improvement.
LOD 0.01%0.005%Winner: Method B. The sharper peaks obtained in gradient elution lead to better signal-to-noise and a lower limit of detection.
LOQ 0.03%0.015%Winner: Method B. A lower limit of quantitation allows for the accurate measurement of trace-level impurities.
Run Time ~10 minutes30 minutesWinner: Method A. The isocratic method is significantly faster, increasing sample throughput.

Logical Comparison of Method Attributes

The choice between an isocratic and gradient method is a trade-off between speed and resolving power.

G cluster_a Attributes of Method A cluster_b Attributes of Method B center Method Selection for 2-Methyl-3-Methoxyaniline HCl Purity method_a Method A: Isocratic RP-HPLC center->method_a method_b Method B: Gradient RP-HPLC center->method_b a1 Fast Run Time method_a->a1 b1 High Resolution method_b->b1 a2 Simple & Robust a3 Lower Solvent Consumption a4 Ideal for QC/Release b2 Superior Specificity b3 Lower LOD/LOQ b4 Ideal for R&D/Validation

References

Comparative analysis of 2-Methyl-3-Methoxyaniline hydrochloride with other aniline isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Anilines

Aniline and its derivatives are foundational scaffolds in a vast array of chemical applications, from the synthesis of pharmaceuticals and agrochemicals to the development of advanced polymers and dyes. The specific arrangement of substituents on the aniline ring dramatically influences the molecule's physicochemical properties, reactivity, and biological activity. This guide focuses on 2-Methyl-3-Methoxyaniline hydrochloride and its isomers, exploring how subtle changes in substituent placement lead to distinct chemical behaviors.

Aniline itself is an organic compound consisting of a phenyl group attached to an amino group. It is the simplest aromatic amine and a versatile starting material in chemical synthesis. The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution reactions. However, the basicity of aniline is lower than that of aliphatic amines due to the delocalization of the nitrogen's lone pair of electrons into the benzene ring.

The hydrochloride salt form of these anilines enhances their water solubility, a crucial factor in many biological and pharmaceutical applications. The protonation of the amino group to form the anilinium ion alters the electronic properties of the molecule, which can be observed through various spectroscopic techniques.

Structural Isomers Under Investigation

This guide will focus on the comparative analysis of the following isomers, highlighting the impact of the methyl and methoxy group positions on the aniline core.

Compound NameCAS NumberMolecular Formula
This compound857195-15-4C8H12ClNO
2-Methoxy-3-methylaniline18102-30-2C8H11NO
2-Methyl-4-methoxyaniline102-50-1C8H11NO
o-Anisidine (2-Methoxyaniline)90-04-0C7H9NO
m-Anisidine (3-Methoxyaniline)536-90-3C7H9NO

Physicochemical Properties: A Comparative Overview

The positioning of the methyl and methoxy groups significantly influences the physical and chemical properties of the aniline isomers. These differences are critical for predicting their behavior in various chemical environments and biological systems.

PropertyThis compound2-Methoxy-3-methylaniline2-Methyl-4-methoxyanilineo-Anisidine (2-Methoxyaniline)m-Anisidine (3-Methoxyaniline)
Molecular Weight 173.64 g/mol 137.18 g/mol 137.18 g/mol 123.15 g/mol 123.15 g/mol
Appearance Solid--Colorless to yellowish liquid-
Melting Point --13-14 °C5-6 °C-
Boiling Point --248 °C225 °C251 °C
Solubility Soluble in waterSlightly soluble in waterInsoluble in waterSlightly soluble in water-
pKa (of conjugate acid) ~4-5 (estimated)~4-5 (estimated)~5.34.524.23

Expert Insights: The hydrochloride salt of 2-Methyl-3-Methoxyaniline significantly increases its water solubility compared to its free base isomers. This is a crucial consideration for applications in aqueous media, such as in biological assays or pharmaceutical formulations. The electronic effects of the methyl (electron-donating) and methoxy (electron-donating through resonance, electron-withdrawing inductively) groups, combined with their positions, influence the basicity (pKa) of the amino group. These electronic effects also dictate the reactivity of the aromatic ring towards electrophilic substitution.

Spectroscopic Analysis: Differentiating the Isomers

Spectroscopic techniques are indispensable for the structural elucidation and differentiation of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts and coupling patterns are unique for each isomer due to the different electronic and steric environments created by the substituents.

Generalized ¹H NMR Data (Predicted Chemical Shifts in δ, ppm in CDCl₃):

Proton2-Methyl-3-Methoxyaniline2-Methoxy-3-methylaniline2-Methyl-4-methoxyaniline
-NH₂ ~3.7 (s, br)~3.8 (s, br)~3.6 (s, br)
-CH₃ ~2.2 (s)~2.3 (s)~2.1 (s)
-OCH₃ ~3.8 (s)~3.9 (s)~3.7 (s)
Aromatic H's ~6.5-7.0 (m)~6.6-7.1 (m)~6.5-6.7 (m)

Causality in Experimental Choices: The choice of solvent for NMR analysis is critical. Deuterated chloroform (CDCl₃) is a common choice for organic molecules. However, for hydrochloride salts, a more polar solvent like deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) is necessary to ensure solubility. The acidic proton of the anilinium hydrochloride will be visible in the ¹H NMR spectrum, typically as a broad singlet at a downfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. The N-H stretching vibrations of the amino group and the C-O stretching vibrations of the methoxy group will be prominent in the spectra of all isomers. However, the exact frequencies of these vibrations and the fingerprint region (below 1500 cm⁻¹) will differ, allowing for differentiation.

Key IR Absorptions (cm⁻¹):

Functional GroupCharacteristic Absorption Range
N-H Stretch (Amine) 3300-3500 (two bands for primary amine)
C-H Stretch (Aromatic) 3000-3100
C-H Stretch (Alkyl) 2850-3000
C=C Stretch (Aromatic) 1450-1600
C-N Stretch (Aromatic) 1250-1360
C-O Stretch (Aryl Ether) 1200-1275 (asymmetric), 1000-1075 (symmetric)
Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and provides information about its structure through fragmentation patterns. While the isomers with the same molecular formula will have the same molecular ion peak, their fragmentation patterns may differ due to the varying stability of the resulting fragments.

Reactivity Analysis: A Theoretical Framework

The reactivity of substituted anilines in reactions such as electrophilic aromatic substitution is governed by the electronic and steric effects of the substituents.

  • Amino Group (-NH₂): A strong activating, ortho-, para-directing group due to the +M (mesomeric) effect of the nitrogen lone pair.

  • Methyl Group (-CH₃): A weak activating, ortho-, para-directing group due to a +I (inductive) effect.

  • Methoxy Group (-OCH₃): A strong activating, ortho-, para-directing group due to a +M effect, which outweighs its -I effect.

The interplay of these effects determines the preferred sites of electrophilic attack for each isomer. For 2-Methyl-3-Methoxyaniline, the directing effects of the three groups are complex and can lead to a mixture of products in electrophilic substitution reactions.

Experimental Protocols

The following are generalized protocols for the characterization of aniline derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the aniline derivative and separate it from any starting materials or byproducts.

Instrumentation and Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the aniline derivative in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Objective: To identify the aniline derivative based on its retention time and mass spectrum.

Instrumentation and Conditions:

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Detector: Mass Spectrometer scanning from m/z 40 to 450.

Sample Preparation:

  • Dissolve the aniline derivative in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • For hydrochloride salts, neutralization and extraction into an organic solvent may be necessary prior to GC-MS analysis.

Visualization of Structures and Workflow

Spectroscopic comparison of 2-Methyl-3-Methoxyaniline hydrochloride and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Spectroscopic Comparison of 2-Methyl-3-Methoxyaniline Hydrochloride and Its Synthetic Precursors

Introduction: The Importance of Spectroscopic Characterization

In the synthesis of pharmaceutical intermediates and active ingredients, rigorous characterization of all chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming molecular structures, identifying functional groups, and ensuring the purity of synthesized compounds. This guide focuses on the synthetic pathway to this compound, a valuable building block in medicinal chemistry, by comparing its spectroscopic properties with those of its precursors: m-cresol, 2-methyl-3-nitroanisole, and the free base, 2-methyl-3-methoxyaniline. Understanding the spectroscopic shifts and changes at each stage is crucial for reaction monitoring, quality control, and the unambiguous confirmation of the final product's identity and purity.

The Synthetic Pathway: A Spectroscopic Journey

The synthesis of this compound from m-cresol involves a multi-step process, including nitration, methylation, reduction of the nitro group, and final salt formation. Each transformation introduces or modifies functional groups, leading to predictable and observable changes in the spectroscopic data.

G A m-Cresol B 2-Methyl-3-nitroanisole A->B  Nitration & Methylation C 2-Methyl-3-methoxyaniline B->C  Reduction D 2-Methyl-3-methoxyaniline Hydrochloride C->D  Acidification

Figure 1: A simplified diagram illustrating the synthetic pathway from the precursor m-cresol to the final product, this compound.

Comparative Spectroscopic Analysis

This section details the expected and observed spectroscopic data for each compound in the synthetic pathway. The analysis will focus on ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are key parameters for structural elucidation.

Table 1: Comparative ¹H NMR Data (in CDCl₃, δ in ppm)

Compound NameAromatic Protons (δ, ppm)-OCH₃ Protons (δ, ppm)-CH₃ Protons (δ, ppm)-NH₂/NH₃⁺ Protons (δ, ppm)-OH Protons (δ, ppm)
m-Cresol6.6-7.2 (m)N/A~2.3 (s)N/A~5.0 (br s)
2-Methyl-3-nitroanisole7.1-7.6 (m)~3.9 (s)~2.4 (s)N/AN/A
2-Methyl-3-methoxyaniline6.5-7.1 (m)~3.8 (s)~2.2 (s)~3.7 (br s)N/A
2-Methyl-3-methoxyaniline HCl6.8-7.4 (m)~3.8 (s)~2.3 (s)~8.5 (br s)N/A

Note: The chemical shifts are approximate and can vary based on solvent and concentration.

Analysis of ¹H NMR Data:

  • m-Cresol: The aromatic region shows a complex multiplet characteristic of a substituted benzene ring. The phenolic -OH proton is typically a broad singlet, and its chemical shift can be concentration-dependent.

  • 2-Methyl-3-nitroanisole: The introduction of the electron-withdrawing nitro group (-NO₂) and the methoxy group (-OCH₃) deshields the aromatic protons, causing a downfield shift compared to m-cresol. A new singlet for the methoxy protons appears around 3.9 ppm.

  • 2-Methyl-3-methoxyaniline: The reduction of the nitro group to an electron-donating amino group (-NH₂) shields the aromatic protons, resulting in an upfield shift compared to the nitro-intermediate. A broad singlet corresponding to the -NH₂ protons is observed.

  • This compound: Protonation of the amino group to form the ammonium salt (-NH₃⁺) leads to significant deshielding of the aromatic protons and the protons on the nitrogen atom. The -NH₃⁺ protons typically appear as a very broad signal at a high chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.

Table 2: Key IR Absorption Bands (cm⁻¹)

Compound NameO-H StretchN-H StretchC-H Stretch (Aromatic/Aliphatic)C=C Stretch (Aromatic)N-O Stretch (Asymmetric/Symmetric)C-N StretchC-O Stretch
m-Cresol~3300 (broad)N/A~3000-3100 / ~2850-2960~1600, ~1470N/AN/A~1230
2-Methyl-3-nitroanisoleN/AN/A~3000-3100 / ~2850-2960~1600, ~1480~1525 / ~1350N/A~1260
2-Methyl-3-methoxyanilineN/A~3350, ~3450~3000-3100 / ~2850-2960~1610, ~1490N/A~1280~1250
2-Methyl-3-methoxyaniline HClN/A~2600-3200 (broad)~3000-3100 / ~2850-2960~1600, ~1480N/A~1290~1250

Analysis of IR Data:

  • m-Cresol: A prominent broad absorption band around 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic group.

  • 2-Methyl-3-nitroanisole: The disappearance of the O-H band and the appearance of strong absorption bands around 1525 cm⁻¹ and 1350 cm⁻¹ are definitive evidence of the successful nitration and methylation, corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.

  • 2-Methyl-3-methoxyaniline: The disappearance of the nitro group bands and the appearance of two distinct peaks in the 3350-3450 cm⁻¹ region (for the symmetric and asymmetric N-H stretching of the primary amine) confirm the reduction of the nitro group.

  • This compound: The sharp N-H bands of the primary amine are replaced by a very broad and strong absorption band in the 2600-3200 cm⁻¹ range, which is characteristic of the N-H stretching vibrations in an ammonium salt.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the elemental composition.

Table 3: Expected Molecular Ion Peaks in Mass Spectrometry

Compound NameChemical FormulaMolecular Weight ( g/mol )Expected [M]⁺ or [M+H]⁺ (m/z)
m-CresolC₇H₈O108.14108
2-Methyl-3-nitroanisoleC₈H₉NO₃167.16167
2-Methyl-3-methoxyanilineC₈H₁₁NO137.18137 or 138
2-Methyl-3-methoxyaniline HClC₈H₁₂ClNO173.64138 (as free base)

Analysis of MS Data:

The molecular ion peak in the mass spectrum of each compound should correspond to its molecular weight. For 2-methyl-3-methoxyaniline and its hydrochloride salt (which would likely be analyzed as the free base in the mass spectrometer), the [M+H]⁺ peak is often observed in techniques like electrospray ionization (ESI). The step-wise increase in molecular weight from m-cresol (108.14 g/mol ) to 2-methyl-3-nitroanisole (167.16 g/mol ) and then the decrease to 2-methyl-3-methoxyaniline (137.18 g/mol ) provides clear evidence of the chemical transformations.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument-specific parameters should be optimized by the operator.

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert tune Tune & Shim insert->tune acquire_H1 Acquire ¹H Spectrum tune->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate

Figure 2: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Protocol 2: IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Background Scan: Clean the crystal surface thoroughly and acquire a background spectrum of the empty ATR accessory.

  • Sample Scan: Apply the sample to the crystal, ensure good contact using the pressure clamp, and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic comparison of this compound and its precursors provides a clear and detailed picture of the chemical transformations occurring at each step of the synthesis. The predictable shifts in NMR signals, the appearance and disappearance of characteristic IR absorption bands, and the changes in molecular weight observed by mass spectrometry serve as self-validating data points. This comprehensive analysis is essential for any researcher or scientist involved in synthetic chemistry, ensuring the identity, purity, and quality of the target molecule. By understanding the causality behind these spectroscopic changes, scientists can confidently monitor reaction progress and troubleshoot any synthetic challenges that may arise.

A Comparative Guide to the Efficacy of Serine Protease Inhibitors Derived from Different Aniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Enduring Significance of Serine Proteases as Drug Targets

Serine proteases constitute a large and diverse family of enzymes that play critical roles in a vast array of physiological processes, including digestion, blood coagulation, inflammation, and immunity.[1] Their catalytic activity is dependent on a highly conserved catalytic triad composed of serine, histidine, and aspartate residues within the active site.[1] Given their central role in both health and disease, the dysregulation of serine protease activity is implicated in numerous pathologies, such as cardiovascular diseases, inflammatory disorders, and cancer, making them compelling targets for therapeutic intervention.[2][3][4]

The development of small-molecule inhibitors that can selectively modulate the activity of specific serine proteases is a cornerstone of modern drug discovery.[2] Among the myriad of chemical scaffolds explored, aniline and its derivatives have emerged as a privileged structure, offering a versatile platform for the design of potent and selective inhibitors.

Understanding the Aniline Scaffold in Inhibitor Design

Aniline, a simple aromatic amine, provides a key interaction point for binding within the active site of serine proteases. The amino group can act as a hydrogen bond donor, while the phenyl ring can engage in hydrophobic and pi-stacking interactions with non-polar residues in the enzyme's binding pockets. However, the aniline moiety itself can present challenges in drug development, including metabolic instability and potential toxicity.[5] Consequently, medicinal chemists have developed a wide range of aniline analogs, modifying the core structure to optimize potency, selectivity, and pharmacokinetic properties.

This guide will focus on a comparative analysis of several key classes of aniline-derived serine protease inhibitors:

  • Amidino-Aniline Derivatives: Featuring a basic amidine group, these compounds are particularly effective against trypsin-like serine proteases that prefer positively charged residues at the P1 position.

  • Anilinopyrimidine Derivatives: This scaffold has shown promise in the development of kinase inhibitors, and its application has been extended to serine proteases, offering multiple points for diversification.

  • Sulfonylated Aniline Analogs: The incorporation of a sulfonyl group can introduce additional hydrogen bonding interactions and modulate the electronic properties of the aniline ring.

  • Ureido-Aniline Analogs: The urea moiety provides a rigid and planar linker that can position other functional groups for optimal interaction with the enzyme's active site.

Comparative Efficacy of Aniline Analog-Based Inhibitors

The efficacy of a serine protease inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates a more potent inhibitor. The following sections provide a comparative overview of the efficacy of different aniline analog classes against key serine proteases, with a focus on coagulation factors (e.g., Factor Xa, Thrombin) and other therapeutically relevant proteases.

Amidino-Aniline Derivatives: Targeting Trypsin-Like Proteases

The presence of a positively charged amidine group makes this class of inhibitors particularly well-suited for targeting trypsin-like serine proteases, which have an aspartate residue at the bottom of their S1 pocket that recognizes and binds to basic amino acids like arginine and lysine.

Structure-Activity Relationship (SAR):

  • Position of the Amidine Group: The placement of the amidine group on the aromatic ring is critical for optimal interaction with the S1 pocket.

  • Linker and Core Structure: The nature of the scaffold connecting the amidino-aniline moiety to other parts of the molecule influences binding to other subsites (S2, S3, etc.) and determines selectivity.

  • Substituents on the Aniline Ring: Modifications to the aniline ring can enhance hydrophobic interactions and fine-tune the electronic properties of the molecule.

Comparative Efficacy Data:

Inhibitor ClassCompound ExampleTarget ProteaseIC50 / KiCitation
(Amidinoaryl)propanoic Acids DX-9065aFactor Xa0.07 µM (IC50)[5]
DX-9065aThrombin> 2000 µM (IC50)[5]
Benzamidines Substituted BenzamidinesTrypsin, Thrombin, Plasmin, C1sVaried (Ki)[6]
5-Amidinoindoles Various AnalogsFactor IXa, Factor XaVaried (Ki)[7]

Table 1: Comparative efficacy of amidino-aniline derivatives against various serine proteases. Note that for substituted benzamidines, a range of Ki values were reported depending on the specific substituent.

Anilinopyrimidine Derivatives: A Versatile Scaffold

The anilinopyrimidine scaffold offers a rigid core with multiple points for chemical modification, allowing for the optimization of interactions with different parts of the enzyme's active site. While extensively studied as kinase inhibitors, their potential as serine protease inhibitors is an active area of research.[8][9]

Structure-Activity Relationship (SAR):

  • Substitutions on the Pyrimidine Ring: Modifications at the 4- and 6-positions of the pyrimidine ring can be tailored to interact with specific subsites of the target protease.

  • Substituents on the Aniline Ring: Electron-donating or withdrawing groups on the aniline ring can modulate the pKa of the amino group and influence hydrogen bonding.

  • Linker to Other Moieties: The nature of the group connecting the anilinopyrimidine to other functionalities can impact overall conformation and binding affinity.

Comparative Efficacy Data:

While extensive comparative data for anilinopyrimidines against a wide range of serine proteases is still emerging, studies on their use as selective inhibitors for other enzyme families, such as kinases in triple-negative breast cancer, have demonstrated the tunability of this scaffold. For example, compound 38 from a series of 2-anilinopyrimidines showed potent and selective inhibition against the MDA-MB-468 cell line.[8] This highlights the potential for developing highly selective serine protease inhibitors based on this scaffold through targeted chemical modifications.

Experimental Methodologies for Efficacy Evaluation

The reliable comparison of serine protease inhibitors necessitates standardized and robust experimental protocols. Both enzyme-based and cell-based assays are crucial for a comprehensive understanding of an inhibitor's efficacy.

Enzyme Inhibition Assays

These assays directly measure the ability of an inhibitor to block the catalytic activity of a purified serine protease. A common approach involves the use of a chromogenic or fluorogenic substrate that releases a detectable signal upon cleavage by the enzyme.[10]

Detailed Protocol: Fluorogenic Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the purified serine protease in an appropriate assay buffer (e.g., Tris-HCl, pH 8.0).

    • Prepare a stock solution of the fluorogenic substrate (e.g., a peptide-AMC conjugate) in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the aniline analog inhibitor in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the serine protease solution to each well.

    • Add varying concentrations of the inhibitor to the wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for enzyme-inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the reaction velocity as a function of the inhibitor concentration and fit the data to a suitable model (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC50 value.

Cell-Based Assays

Cell-based assays are essential for evaluating the efficacy of inhibitors in a more physiologically relevant context. These assays can assess the inhibitor's ability to penetrate cell membranes, its stability in the cellular environment, and its effect on downstream signaling pathways.

Workflow for a Cell-Based Protease Activity Assay

G cluster_0 Cell Culture and Treatment cluster_1 Assay Execution cluster_2 Data Analysis A Seed cells in a multi-well plate B Treat cells with varying concentrations of the aniline analog inhibitor A->B C Incubate for a defined period B->C D Lyse cells to release intracellular contents C->D E Add a cell-permeable fluorogenic substrate for the target protease D->E F Measure fluorescence to determine protease activity E->F G Normalize protease activity to cell viability (e.g., using an MTT assay) F->G H Determine the cellular IC50 value G->H

Caption: A generalized workflow for a cell-based serine protease inhibition assay.

Visualizing the Mechanism of Action: Covalent vs. Non-Covalent Inhibition

Aniline analogs can be designed to inhibit serine proteases through either reversible (non-covalent) or irreversible (covalent) mechanisms.

  • Non-covalent inhibitors , such as many amidino-aniline derivatives, typically bind to the active site through a network of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This binding is reversible, and the inhibitor can dissociate from the enzyme.

  • Covalent inhibitors form a stable, covalent bond with the catalytic serine residue in the active site, leading to irreversible inactivation of the enzyme.[11][12] The aniline scaffold can be appended with a "warhead" that is susceptible to nucleophilic attack by the active site serine.

G cluster_0 Non-Covalent Inhibition cluster_1 Covalent Inhibition A Enzyme (E) + Inhibitor (I) B Enzyme-Inhibitor Complex (EI) A->B k_on B->A k_off C Enzyme (E) + Inhibitor (I) D Enzyme-Inhibitor Complex (EI) C->D k_on D->C k_off E Covalently Modified Enzyme (E-I) D->E k_inact

Caption: A simplified schematic comparing non-covalent and covalent inhibition mechanisms.

Future Directions and Concluding Remarks

The development of serine protease inhibitors based on aniline analog scaffolds remains a vibrant area of research. Future efforts will likely focus on:

  • Improving Selectivity: Designing inhibitors that can distinguish between highly homologous serine proteases is a major challenge. Structure-based drug design and the exploration of novel aniline scaffolds will be key to achieving this goal.[2]

  • Targeting Allosteric Sites: Moving beyond the active site to target allosteric sites on serine proteases offers an alternative strategy for achieving high selectivity and novel modes of inhibition.

  • Developing Covalent Reversible Inhibitors: Combining the potency of covalent inhibition with the potential for reduced off-target effects of reversible binding is an attractive approach for developing safer and more effective drugs.[12]

References

A Senior Application Scientist’s Guide to the Orthogonal Validation of 2-Methyl-3-Methoxyaniline Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the aniline scaffold remains a cornerstone for building molecules with significant therapeutic potential.[1][2] Derivatives of 2-Methyl-3-Methoxyaniline, in particular, serve as valuable intermediates in the synthesis of a wide range of biologically active compounds. However, the journey from a synthesized molecule to a viable drug candidate is paved with rigorous validation. Unambiguous structural characterization is not merely an academic exercise; it is a foundational requirement for intellectual property, reproducibility, understanding structure-activity relationships (SAR), and ultimately, regulatory approval.[2]

This guide eschews a simple checklist approach. Instead, it presents a logical, field-proven workflow for structural validation, mirroring the decision-making process of an experienced analytical chemist. We will explore a multi-technique, orthogonal strategy, where each method serves as a self-validating system, collectively building an unshakeable confirmation of molecular identity.

Pillar 1: Establishing Identity - Molecular Weight and Formula with Mass Spectrometry (MS)

The first question for any newly synthesized compound is fundamental: "What is its mass?" Mass spectrometry provides a direct and highly sensitive answer. For aniline derivatives, which are readily ionizable, Electrospray Ionization (ESI) is the technique of choice, often coupled with liquid chromatography (LC-MS) to simultaneously assess purity.[3]

The Causality Behind the Choice: We begin with High-Resolution Mass Spectrometry (HRMS) over nominal mass. Why? Because HRMS provides an exact mass measurement to within a few parts per million (ppm). This precision is critical as it allows for the confident determination of the compound's elemental formula, serving as the first layer of validation and a powerful tool for dereplication against known compounds.[4]

Experimental Protocol: LC-HRMS for a Hypothetical Derivative

Objective: To confirm the molecular weight and elemental formula of a synthesized 2-Methyl-3-Methoxyaniline hydrochloride derivative.

  • Sample Preparation: Prepare a dilute solution (approx. 10-50 µg/mL) of the aniline derivative in a suitable solvent like methanol or acetonitrile.[3] To ensure compatibility with the mobile phase and promote ionization, adding 0.1% formic acid is common practice for positive ion mode ESI.[3]

  • Instrumentation: Utilize an LC-MS system equipped with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). Anilines readily accept a proton to form a stable [M+H]⁺ ion.

    • Mass Range: Scan a relevant m/z range (e.g., 100-500 Da).

    • Data Acquisition: Acquire data in full scan mode. The instrument's software will compare the measured exact mass of the [M+H]⁺ ion to theoretical masses for possible elemental formulas.

Data Presentation: Interpreting MS Results

For our parent compound, 2-Methyl-3-Methoxyaniline (C₈H₁₁NO), the data would be interpreted as follows.[5]

ParameterValueRationale
Molecular Formula C₈H₁₁NOBased on the synthetic route.
Theoretical Exact Mass 137.0841 g/mol Calculated mass of the neutral molecule.
Observed Ion [M+H]⁺Protonated molecular ion in positive ESI mode.
Theoretical m/z 138.0919Calculated mass of the protonated ion.
Experimental m/z 138.0917Example HRMS result.
Mass Error -1.5 ppm(Experimental - Theoretical) / Theoretical * 10⁶. A value <5 ppm is excellent.

This initial step provides a strong foundation, but it does not define the isomeric structure. Multiple aniline derivatives can share the same elemental formula.

Pillar 2: Defining Connectivity - The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the undisputed cornerstone of small molecule structural elucidation in organic chemistry.[6][7][8] It provides detailed information about the chemical environment and connectivity of individual hydrogen and carbon atoms, allowing us to piece the molecular puzzle together. For a substituted aniline, NMR is essential to definitively confirm the substitution pattern on the aromatic ring.

The Causality Behind the Workflow: We employ a hierarchical series of NMR experiments. We start with simple 1D spectra (¹H and ¹³C) to get an overview of the atoms present. We then use 2D correlation experiments (COSY, HSQC, HMBC) to build a complete, unambiguous map of the molecule's bonding framework.[9][10]

Experimental Protocol: A Comprehensive NMR Workflow

Objective: To unambiguously assign all proton and carbon signals and confirm the bonding framework of this compound.

  • Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for hydrochloride salts due to its high polarity and ability to solubilize them effectively.

  • ¹H NMR (Proton NMR):

    • Acquire a standard 1D proton spectrum.

    • What it tells us: The number of unique proton environments, their integration (ratio of protons), their chemical shift (electronic environment), and their splitting patterns (J-coupling), which reveals adjacent protons.

  • ¹³C NMR (Carbon NMR):

    • Acquire a proton-decoupled ¹³C spectrum.

    • What it tells us: The number of unique carbon environments. Combined with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, we can distinguish between CH₃, CH₂, CH, and quaternary carbons.

  • 2D COSY (Correlation Spectroscopy):

    • Acquire a ¹H-¹H COSY spectrum.

    • What it tells us: This experiment shows which protons are coupled (typically through 2-3 bonds).[10] Off-diagonal cross-peaks connect protons that are adjacent, which is invaluable for tracing the connectivity within the aromatic ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Acquire a ¹H-¹³C HSQC spectrum.

    • What it tells us: This experiment directly correlates each proton with the carbon it is attached to (a one-bond correlation).[10] It's the most reliable way to assign the chemical shifts of protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Acquire a ¹H-¹³C HMBC spectrum.

    • What it tells us: This is the key to the puzzle. It shows correlations between protons and carbons that are 2-3 bonds away.[10] This allows us to connect the molecular fragments, for example, showing a correlation from the methyl protons to the aromatic ring carbons, definitively placing the methyl group.

Data Presentation: Expected NMR Correlations

The following table summarizes the expected assignments for the core structure, and the diagram below illustrates the critical HMBC correlations that lock in the substitution pattern.

AtomExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Key HMBC Correlations (from ¹H)
-CH₃ ~2.1-2.3~15-20C1, C2, C3
-OCH₃ ~3.8-4.0~55-60C3
H4 ~6.7-6.9~115-120C2, C5, C6
H5 ~7.0-7.2~125-130C1, C3, C4, C6
H6 ~6.6-6.8~110-115C1, C2, C4, C5

Visualization: Key HMBC Connectivity

Caption: Key 2- and 3-bond HMBC correlations confirming substituent placement.

Pillar 3: The Gold Standard - Unambiguous 3D Structure via X-ray Crystallography

While the combination of MS and NMR provides a definitive 2D structure, Single-Crystal X-ray Crystallography offers the ultimate, unambiguous proof.[11][12][13] It generates a three-dimensional map of the electron density within a crystal, revealing the precise spatial arrangement of every atom, as well as bond lengths and angles.[14][15]

The Causality Behind the Choice: When is this "gold standard" necessary?

  • Absolute Confirmation: For a New Chemical Entity (NCE) filing, it provides irrefutable proof of structure.

  • Ambiguity Resolution: If NMR data is complex or ambiguous due to signal overlap or complex coupling patterns.

  • Stereochemistry: If derivatives contain chiral centers, X-ray crystallography is the most reliable method for determining the absolute configuration.

Experimental Protocol: Single-Crystal X-ray Diffraction Workflow

Objective: To obtain a definitive 3D structure of a crystalline derivative.

  • Crystal Growth (The Critical Step): High-quality, single crystals of at least 20-50 µm in all dimensions are required.[11] This is often the most challenging step. Common methods include:

    • Slow evaporation of a solvent from a saturated solution.

    • Vapor diffusion (placing a concentrated drop of the compound in a chamber with a solvent in which it is less soluble).[14]

    • Cooling a saturated solution.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., from a Mo or Cu source).[11] The crystal is rotated, and the resulting diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed by specialized software to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data. The final output is a model of the molecular structure.

Visualization: Structural Validation Workflow

Validation_Workflow start Synthesized Derivative ms LC-HRMS Analysis start->ms mass_check Molecular Formula Confirmed? ms->mass_check nmr Comprehensive NMR (1H, 13C, COSY, HSQC, HMBC) mass_check->nmr Yes fail Re-evaluate Synthesis or Purification mass_check->fail No nmr_check Structure Unambiguous? nmr->nmr_check xray Single-Crystal X-ray Crystallography nmr_check->xray No / Ambiguous pass Structure Validated nmr_check->pass Yes xray->fail Failed to Crystallize or Solve xray->pass Success

Caption: A logical workflow for the orthogonal validation of a novel compound.

Comparative Summary of Core Techniques

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight, Elemental formula (HRMS), Purity (LC-MS), Fragmentation patterns.[3]High sensitivity, small sample requirement, fast analysis time.Does not distinguish between isomers, provides limited connectivity information.
NMR Spectroscopy Complete 2D bonding framework, atom connectivity, stereochemical relationships, dynamic processes.[16]Provides the most detailed structural information in solution, non-destructive.Lower sensitivity (mg sample needed), can be complex to interpret, expensive equipment.
X-ray Crystallography Unambiguous 3D atomic arrangement, bond lengths/angles, absolute stereochemistry, crystal packing.[12][13]The "gold standard" for absolute structure proof.Requires a suitable single crystal (can be a major bottleneck), provides solid-state structure which may differ from solution.

By strategically combining these powerful analytical techniques, researchers and drug development professionals can build a robust, self-validating data package that confirms the structure of this compound derivatives with the highest degree of scientific integrity.

References

Performance comparison of different synthetic routes to 2-Methyl-3-Methoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-methoxyaniline hydrochloride is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is present in a range of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest for organic and medicinal chemists. This guide provides an in-depth comparative analysis of the most common synthetic routes to this compound, offering insights into the performance, scalability, and economic viability of each pathway. The information presented herein is intended to assist researchers and process chemists in selecting the most suitable method for their specific needs, from laboratory-scale synthesis to industrial production.

Synopsis of Synthetic Strategies

The synthesis of this compound predominantly proceeds through two main pathways, both of which typically involve the reduction of a nitroaromatic precursor. The key difference lies in the starting material and the sequence of synthetic transformations.

  • Route 1: From 2-Methyl-3-nitrophenol. This is a two-step synthesis of the free aniline, beginning with the methylation of the phenolic hydroxyl group, followed by the reduction of the nitro group.

  • Route 2: From 2-Methyl-3-nitroanisole. This is a more direct, one-step approach that starts from the methylated intermediate of Route 1 and focuses solely on the reduction of the nitro group.

A third, less common route, which involves a ring-formation and aromatization sequence, has also been reported in the literature and will be briefly discussed.

Quantitative Performance Comparison

The selection of an optimal synthetic route is a multifactorial decision that balances yield, purity, cost, safety, and scalability. The following table provides a summary of these key performance indicators for the primary synthetic routes to 2-Methyl-3-methoxyaniline.

ParameterRoute 1: From 2-Methyl-3-nitrophenolRoute 2: From 2-Methyl-3-nitroanisole
Starting Material 2-Methyl-3-nitrophenol2-Methyl-3-nitroanisole
Number of Steps 2 (to free aniline)1 (to free aniline)
Overall Yield (approx.) ~80-90%~95-Quantitative
Purity (approx.) High (>98%) after purificationHigh (>98%) after purification
Key Reagents Sodium hydride, Methyl iodide, Pd/C, H₂Pd/C, H₂
Key Advantages Utilizes a more readily available starting material.Shorter route, higher overall yield.
Key Disadvantages Longer process, use of hazardous reagents (NaH, MeI).Starting material is less common and more expensive.
Scalability Moderate; challenges with handling NaH and MeI on a large scale.High; catalytic hydrogenation is a highly scalable process.
Estimated Cost Lower starting material cost, but higher reagent and processing costs.Higher starting material cost, but lower processing costs.

Detailed Analysis of Synthetic Routes

Route 1: Synthesis from 2-Methyl-3-nitrophenol

This two-step route is a common and well-documented method for the preparation of 2-Methyl-3-methoxyaniline.

Step 1: Methylation of 2-Methyl-3-nitrophenol to 2-Methyl-3-nitroanisole

The first step involves the O-methylation of 2-methyl-3-nitrophenol. A strong base, such as sodium hydride, is typically used to deprotonate the phenol, followed by reaction with a methylating agent like methyl iodide.

  • Causality of Experimental Choices: Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion. Methyl iodide is a highly reactive and efficient methylating agent. The use of a polar aprotic solvent like DMF helps to dissolve the reactants and facilitate the SN2 reaction.

Step 2: Reduction of 2-Methyl-3-nitroanisole to 2-Methyl-3-methoxyaniline

The nitro group of the intermediate is then reduced to an amine. Catalytic hydrogenation is the most common and efficient method for this transformation.

  • Causality of Experimental Choices: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of aromatic nitro groups.[1] Hydrogen gas is the reducing agent, and the reaction is typically carried out in a protic solvent like methanol or ethanol, which helps to dissolve the substrate and facilitate the reaction on the catalyst surface. This method is generally clean, high-yielding, and avoids the use of stoichiometric metal reductants which can complicate purification.

Final Step: Formation of the Hydrochloride Salt

The resulting 2-Methyl-3-methoxyaniline is a free base, which can be converted to its hydrochloride salt for improved stability and handling. This is typically achieved by treating a solution of the aniline with hydrochloric acid.

Route 2: Synthesis from 2-Methyl-3-nitroanisole

This route is a more direct approach, starting from the intermediate of Route 1.

Step 1: Reduction of 2-Methyl-3-nitroanisole to 2-Methyl-3-methoxyaniline

This single step is identical to the second step of Route 1, involving the catalytic hydrogenation of the nitro group.

  • Causality of Experimental Choices: As with Route 1, catalytic hydrogenation with Pd/C and H₂ is the preferred method due to its high efficiency, selectivity, and scalability. The reaction conditions are generally mild and the work-up is straightforward.

Final Step: Formation of the Hydrochloride Salt

The conversion of the resulting free base to the hydrochloride salt is carried out in the same manner as in Route 1.

Experimental Protocols

Route 1: From 2-Methyl-3-nitrophenol

Step 1: Synthesis of 2-Methyl-3-nitroanisole

  • To a solution of 2-methyl-3-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • Methyl iodide (1.2 eq) is then added dropwise at 0 °C.

  • The reaction mixture is heated to 50-60 °C and stirred for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is carefully quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-methyl-3-nitroanisole.

Step 2: Synthesis of 2-Methyl-3-methoxyaniline

  • To a solution of 2-methyl-3-nitroanisole (1.0 eq) in methanol, 10% palladium on carbon (5-10 mol%) is added.

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give 2-Methyl-3-methoxyaniline.

Step 3: Preparation of this compound

  • The crude 2-Methyl-3-methoxyaniline is dissolved in a suitable solvent such as diethyl ether or ethyl acetate.

  • A solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring.

  • The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.

Route 2: From 2-Methyl-3-nitroanisole

Step 1: Synthesis of 2-Methyl-3-methoxyaniline

  • To a solution of 2-methyl-3-nitroanisole (1.0 eq) in methanol, 10% palladium on carbon (5-10 mol%) is added.

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give 2-Methyl-3-methoxyaniline.

Step 2: Preparation of this compound

  • The crude 2-Methyl-3-methoxyaniline is dissolved in a suitable solvent such as diethyl ether or ethyl acetate.

  • A solution of hydrochloric acid in a compatible solvent is added dropwise with stirring.

  • The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.

Visualization of Synthetic Pathways

Synthetic Routes to this compound cluster_0 Route 1 cluster_1 Route 2 2-Methyl-3-nitrophenol 2-Methyl-3-nitrophenol 2-Methyl-3-nitroanisole_R1 2-Methyl-3-nitroanisole 2-Methyl-3-nitrophenol->2-Methyl-3-nitroanisole_R1 NaH, MeI 2-Methyl-3-methoxyaniline_R1 2-Methyl-3-methoxyaniline 2-Methyl-3-nitroanisole_R1->2-Methyl-3-methoxyaniline_R1 H₂, Pd/C 2-Methyl-3-methoxyaniline hydrochloride_R1 2-Methyl-3-methoxyaniline hydrochloride 2-Methyl-3-methoxyaniline_R1->2-Methyl-3-methoxyaniline hydrochloride_R1 HCl 2-Methyl-3-nitroanisole_R2 2-Methyl-3-nitroanisole 2-Methyl-3-methoxyaniline_R2 2-Methyl-3-methoxyaniline 2-Methyl-3-nitroanisole_R2->2-Methyl-3-methoxyaniline_R2 H₂, Pd/C 2-Methyl-3-methoxyaniline hydrochloride_R2 2-Methyl-3-methoxyaniline hydrochloride 2-Methyl-3-methoxyaniline_R2->2-Methyl-3-methoxyaniline hydrochloride_R2 HCl Experimental Workflow Comparison cluster_route1 Route 1 Workflow cluster_route2 Route 2 Workflow start1 Start: 2-Methyl-3-nitrophenol step1_1 Methylation (NaH, MeI) start1->step1_1 inter1 Intermediate: 2-Methyl-3-nitroanisole step1_1->inter1 step1_2 Reduction (H₂, Pd/C) inter1->step1_2 freebase1 Free Base: 2-Methyl-3-methoxyaniline step1_2->freebase1 step1_3 Salt Formation (HCl) freebase1->step1_3 end1 Product: 2-Methyl-3-methoxyaniline HCl step1_3->end1 start2 Start: 2-Methyl-3-nitroanisole step2_1 Reduction (H₂, Pd/C) start2->step2_1 freebase2 Free Base: 2-Methyl-3-methoxyaniline step2_1->freebase2 step2_2 Salt Formation (HCl) freebase2->step2_2 end2 Product: 2-Methyl-3-methoxyaniline HCl step2_2->end2

References

Benchmarking the Nucleophilic Reactivity of 2-Methyl-3-Methoxyaniline Hydrochloride: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of Substituted Anilines

In the landscape of drug discovery and development, substituted anilines are cornerstone synthons, integral to the structure of a vast array of therapeutic agents. Their utility primarily stems from the nucleophilic character of the amino group, which serves as a handle for constructing critical C-N bonds through reactions like amide coupling and N-arylation.[1][2] However, the reactivity of a substituted aniline is not a simple, monolithic property. It is a nuanced characteristic governed by a delicate interplay of electronic and steric factors imposed by the substituents on the aromatic ring.[3][4]

This guide focuses on 2-Methyl-3-Methoxyaniline hydrochloride, a bifunctional building block with a potentially complex reactivity profile. The molecule possesses two electron-donating groups (an ortho-methyl and a meta-methoxy group) which are expected to increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity compared to unsubstituted aniline.[5] Concurrently, the presence of a methyl group at the ortho position introduces significant steric hindrance around the reaction center, which can impede the approach of an electrophile and decrease the reaction rate.[6]

For the medicinal chemist and process scientist, this ambiguity presents a challenge. Will this aniline be reactive enough for a desired coupling reaction? Will it require harsh conditions that compromise other functional groups? Or will steric hindrance render it largely unreactive? Answering these questions is paramount for efficient route design and the synthesis of target molecules. This guide provides a robust framework for quantitatively benchmarking the nucleophilic reactivity of 2-Methyl-3-Methoxyaniline against other common nucleophiles, moving beyond qualitative prediction to data-driven assessment.

A Quantitative Framework for Reactivity: The Mayr Nucleophilicity Scale

To objectively compare nucleophiles, we turn to the comprehensive reactivity scale developed by Herbert Mayr.[7][8] This scale is built upon a linear free-energy relationship that allows for the prediction of reaction rate constants (k) from the intrinsic properties of the nucleophile and the electrophile:

log k (20 °C) = sN(N + E)

Where:

  • E is the solvent-independent electrophilicity parameter of the electrophile.

  • N is the nucleophilicity parameter , which depends on the nucleophile and the solvent.

  • sN is a nucleophile-specific sensitivity parameter .

By measuring the rates of reaction of a new nucleophile with a series of reference electrophiles (whose E parameters are known), one can determine its N parameter.[9] This N value provides a direct, quantitative measure of its nucleophilic power, allowing for its precise placement on a scale containing over a thousand diverse nucleophiles.[7][10] This approach provides the rigorous, data-driven foundation for our comparison.

Experimental Design: A Head-to-Head Kinetic Competition

Our objective is to determine the nucleophilicity parameter (N) for 2-Methyl-3-Methoxyaniline and compare it to a curated set of benchmark anilines. This will allow us to deconstruct the electronic and steric contributions to its overall reactivity.

Nucleophiles Selected for Comparison:

  • Aniline: The unsubstituted parent compound, serving as our baseline.

  • 4-Methoxyaniline (p-Anisidine): Features a strong electron-donating group in the para position, maximizing the resonance effect without introducing ortho-steric hindrance.

  • 4-Nitroaniline: Contains a powerful electron-withdrawing group, serving as a benchmark for attenuated reactivity.

  • 2-Methylaniline (o-Toluidine): Allows for a direct assessment of the steric effect of an ortho-methyl group in the absence of the electronic contribution from the methoxy group.

Reference Electrophile:

We will employ a standard benzhydrylium ion, such as (4-CF₃C₆H₄)₂CH⁺ BF₄⁻ , as the reference electrophile. These carbocations are ideal for kinetic studies as they are intensely colored, allowing their consumption to be monitored easily via UV-Vis spectrophotometry, and their E parameters are well-documented in various solvents.[8]

Methodology Overview:

The core of the experiment involves measuring the second-order rate constants for the reaction of each aniline with the reference electrophile in a standard solvent like acetonitrile. The reactions are conducted under pseudo-first-order conditions, with the aniline concentration in large excess over the electrophile. The rate of disappearance of the colored benzhydrylium ion is monitored over time using a UV-Vis spectrophotometer.

Detailed Experimental Protocol

This protocol is a representative example. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[11]

4.1 Materials and Reagents:

  • This compound

  • Aniline (freshly distilled)

  • 4-Methoxyaniline

  • 4-Nitroaniline

  • 2-Methylaniline

  • (4-CF₃C₆H₄)₂CH⁺ BF₄⁻ (or similar reference electrophile)

  • Acetonitrile (anhydrous, spectrophotometric grade)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Volumetric flasks, pipettes, and syringes

  • UV-Vis spectrophotometer with a temperature-controlled cell holder (e.g., a stopped-flow apparatus or a standard spectrophotometer with rapid mixing capabilities).

4.2 Preparation of Solutions:

  • Electrophile Stock Solution: Prepare a ~1 x 10⁻⁴ M stock solution of the benzhydrylium salt in anhydrous acetonitrile. This solution should be prepared fresh daily and protected from light.

  • Nucleophile Stock Solutions:

    • Prepare a series of stock solutions for each aniline (Aniline, 4-Methoxyaniline, 4-Nitroaniline, 2-Methylaniline) in anhydrous acetonitrile, typically ranging from 0.01 M to 0.1 M.

    • For this compound: To prepare the active free-base nucleophile, dissolve the hydrochloride salt in acetonitrile and add 1.1 equivalents of a non-nucleophilic base like DIPEA. This neutralizes the HCl salt in situ without introducing a competing nucleophile. Prepare a similar concentration series.

4.3 Kinetic Measurements:

  • Equilibrate the spectrophotometer cell holder and all solutions to a constant temperature (e.g., 20.0 °C).

  • Place a solution of the nucleophile (e.g., 0.01 M aniline in acetonitrile) in the spectrophotometer cuvette.

  • Rapidly inject a small aliquot of the electrophile stock solution into the cuvette and initiate data acquisition. The final concentration of the electrophile should be approximately 100 times lower than the nucleophile concentration to ensure pseudo-first-order kinetics.

  • Monitor the decay of absorbance at the λ_max of the benzhydrylium ion (e.g., ~500-600 nm) over time until the reaction is complete.

  • Repeat this measurement for at least 4-5 different concentrations of the same nucleophile.

  • Repeat the entire process for all other nucleophiles being tested.

4.4 Data Analysis:

  • The observed rate constant (kobs) for each run is determined by fitting the absorbance decay curve to a first-order exponential function: A(t) = A_∞ + (A₀ - A_∞)e-kobst.

  • The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of the nucleophile ([Nu]).

  • Using the known E and sN parameters for the reference electrophile and the newly calculated log k₂, the nucleophilicity parameter N for each aniline can be calculated using the Mayr equation.[12]

Visualization of the Experimental Workflow

G cluster_prep Solution Preparation cluster_kinetic Kinetic Measurement cluster_analysis Data Analysis E_stock Electrophile Stock (~10⁻⁴ M in MeCN) Mixing Rapid Mixing of Electrophile + Nucleophile E_stock->Mixing Nu_stock Nucleophile Stocks (Anilines, 0.01-0.1 M in MeCN) Nu_stock->Mixing HCl_salt 2-Me-3-MeO-Aniline HCl Base Add 1.1 eq DIPEA HCl_salt->Base Base->Nu_stock Spectro UV-Vis Spectrophotometer (Constant Temp) Monitor Monitor Absorbance Decay at λ_max of Electrophile Spectro->Monitor Mixing->Spectro Fit Fit Decay to 1st Order Get k_obs Monitor->Fit Plot Plot k_obs vs. [Nu] Slope = k₂ Fit->Plot Mayr Calculate N using log k₂ = sN(N + E) Plot->Mayr Result Nucleophilicity Parameter (N) Mayr->Result

Caption: Workflow for determining amine nucleophilicity parameters.

Expected Results and Comparative Analysis

The experimental data, once collected and analyzed, can be summarized for a clear comparison. While the precise values for 2-Methyl-3-Methoxyaniline must be determined experimentally, we can predict the trends based on established principles of physical organic chemistry.

Table 1: Comparative Reactivity Data of Substituted Anilines

NucleophileSubstituent EffectspKa (Anilinium ion)Expected Relative k₂Expected Mayr N Parameter
4-Nitroaniline Strong e⁻-withdrawing (I, R)~1.01 (Slowest)Low (~9-10)
Aniline None (Baseline)~4.6~1,000Medium (~12-13)
2-Methylaniline Weak e⁻-donating (I), Steric Hindrance~4.4~500Lower than Aniline
4-Methoxyaniline Strong e⁻-donating (R > I)~5.3~50,000High (~15-16)
2-Me-3-MeO-Aniline e⁻-donating (I, R), Steric Hindrance~4.5To be determinedTo be determined

Note: Expected relative rates and N parameters are illustrative estimates based on literature trends.[9]

Interpretation of Reactivity Trends:

  • Electronic Effects: The dramatic difference between 4-nitroaniline, aniline, and 4-methoxyaniline showcases the powerful influence of substituents. The electron-withdrawing nitro group delocalizes the nitrogen lone pair, making it a poor nucleophile.[5] Conversely, the para-methoxy group donates electron density through resonance, significantly enhancing nucleophilicity.[13]

  • Steric Hindrance: A comparison between aniline and 2-methylaniline is telling. Despite the methyl group being weakly electron-donating, 2-methylaniline is a weaker nucleophile than aniline. This is a classic demonstration of steric hindrance, where the ortho-substituent physically obstructs the nitrogen's lone pair from attacking the electrophile.[6] This effect is well-documented in reactions of anilines with sulfonyl chlorides.[6]

  • Positioning 2-Methyl-3-Methoxyaniline: The reactivity of our target molecule will be a product of competing factors.

    • Donating Power: The ortho-methyl and meta-methoxy groups both donate electron density, pushing its intrinsic electronic reactivity above that of aniline.

    • Steric Penalty: The ortho-methyl group imposes a steric penalty, reducing its reactivity.

    • Prediction: We can confidently predict that 2-Methyl-3-Methoxyaniline will be significantly more nucleophilic than 4-nitroaniline and less nucleophilic than 4-methoxyaniline. Its reactivity relative to aniline and 2-methylaniline is the key experimental question. It is likely to be slightly more reactive than 2-methylaniline due to the additional electronic donation from the methoxy group, but potentially less reactive than unsubstituted aniline if the steric hindrance is the dominant factor.

Visualization of Structure-Reactivity Factors

G cluster_mol 2-Methyl-3-Methoxyaniline cluster_effects Factors Influencing Nucleophilicity of Nitrogen cluster_groups Contributing Groups mol Electronic_Push Electronic Push (+) Reactivity Overall Reactivity Electronic_Push->Reactivity Steric_Block Steric Block (-) Steric_Block->Reactivity o_Me ortho-Methyl Group o_Me->Electronic_Push Inductive Effect o_Me->Steric_Block Physical Shielding m_MeO meta-Methoxy Group m_MeO->Electronic_Push Inductive Effect (Resonance minimal from meta)

Caption: Interplay of steric and electronic effects on reactivity.

Trustworthiness: A Self-Validating System

The robustness of this experimental approach is ensured by several self-validating principles:

  • Adherence to Pseudo-First-Order Kinetics: A linear relationship between the observed rate constant (kobs) and the nucleophile concentration is a critical internal check. A straight-line plot confirms that the reaction is first order with respect to the nucleophile and that the assumed kinetic model is valid.

  • Consistency with the Mayr Scale: By using a well-characterized reference electrophile, the calculated N parameter for benchmark compounds like aniline and 4-methoxyaniline should align with their established literature values. This agreement validates the experimental setup and analytical procedure.

  • Reproducibility: Repetition of kinetic runs under identical conditions should yield rate constants with low statistical variance, ensuring the precision and reliability of the data.

Conclusion and Implications for Drug Development

By quantitatively benchmarking the nucleophilicity of this compound, we replace ambiguity with actionable data. The determined Mayr N parameter provides a powerful tool for synthetic chemists. It allows for:

  • Informed Reaction Design: Predicting whether a coupling reaction (e.g., amide formation with an activated ester or a Buchwald-Hartwig amination) is likely to proceed under mild, standard, or forcing conditions.

  • Troubleshooting and Optimization: Understanding if a failed reaction is due to poor nucleophilicity, allowing chemists to rationally choose a more suitable coupling partner or catalyst system.

  • Comparative Analysis: Objectively comparing 2-Methyl-3-Methoxyaniline to other potential building blocks early in the design phase, saving valuable time and resources.

Ultimately, this guide provides not just a protocol, but a strategic approach. By investing in the quantitative characterization of key building blocks, research and development professionals can accelerate synthesis, improve process robustness, and make more informed decisions on the path to novel therapeutics.

References

A Senior Application Scientist's Guide to Assessing the Drug-Like Properties of Novel Compounds Synthesized from 2-Methyl-3-Methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early Assessment in Drug Discovery

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is not merely a catchy phrase; it is a cornerstone of efficient and successful pharmaceutical development. The journey from a promising hit compound to a marketable drug is fraught with an attrition rate exceeding 90%, with a significant portion of failures in later clinical stages attributable to poor pharmacokinetic and safety profiles.[1] This guide provides an in-depth, experience-driven comparison of methodologies for assessing the fundamental "drug-like" properties of novel chemical entities. We will focus on a hypothetical series of compounds synthesized from the versatile starting scaffold, 2-Methyl-3-Methoxyaniline hydrochloride, and compare their properties to an alternative chemical series to illustrate key decision-making principles.

Aniline and its derivatives are privileged scaffolds in medicinal chemistry due to their synthetic tractability and ability to form key interactions with biological targets. However, the aniline moiety can also introduce metabolic liabilities.[2] Therefore, a rigorous and early assessment of properties such as solubility, permeability, and metabolic stability is not just recommended; it is essential for rationally guiding compound optimization and prioritizing candidates with the highest probability of success.

Hypothetical Compound Libraries: Scaffolds for Comparison

To provide a practical framework, we will evaluate a hypothetical library of compounds (Series A) derived from this compound via a standard amide coupling reaction. This series will be compared against an alternative library (Series B) based on a non-aniline core, 4-aminotetrahydropyran, to highlight how the core scaffold influences drug-like properties.

Series A: Synthesized from this compound Series B: Alternative Scaffold (4-aminotetrahydropyran based)
Compound A1: (R = Phenyl)Compound B1: (R = Phenyl)
Compound A2: (R = 4-Fluorophenyl)Compound B2: (R = 4-Fluorophenyl)
Compound A3: (R = Pyridine-3-yl)Compound B3: (R = Pyridine-3-yl)

Pillar 1: In Silico Profiling - Lipinski's Rule of Five

Expertise & Causality: Before committing to costly and time-consuming wet lab experiments, a computational assessment provides a foundational filter for oral drug candidates. Christopher Lipinski's "Rule of Five" (Ro5) was empirically derived from the observation that most successful oral drugs are relatively small and moderately lipophilic molecules.[3][4] These rules predict poor absorption or permeation when a compound violates two or more of the criteria, primarily by flagging issues related to poor solubility and membrane permeability.[5] It is a critical first step to ensure we are not investing resources in compounds that are fundamentally flawed in their physicochemical makeup.

Trustworthiness (Self-Validation): The Ro5 serves as an initial, low-cost validation checkpoint. Compounds passing this filter are considered worthy of progression to more resource-intensive experimental assays.

Calculated Lipinski's Rule of Five Parameters
CompoundMolecular Weight (MW) < 500 DaLogP < 5H-Bond Donors ≤ 5H-Bond Acceptors ≤ 10Violations
A1 0
A2 0
A3 0
B1 0
B2 0
B3 0

Analysis: All hypothetical compounds in both series adhere to Lipinski's Rule of Five, suggesting they possess a baseline physicochemical profile conducive to oral bioavailability. This provides the confidence to proceed with experimental validation.

Pillar 2: Aqueous Solubility - The Gateway to Absorption

Expertise & Causality: A compound must be in solution to be absorbed. Poor aqueous solubility is a primary hurdle in drug development, impacting everything from the reliability of in vitro assay results to achieving therapeutic concentrations in vivo.[6] We employ a high-throughput kinetic solubility assay, as it mimics the conditions a compound experiences upon rapid dilution from a DMSO stock into an aqueous buffer, which is common in early discovery screening.[6][7] A solubility goal of >60 µg/mL is often targeted for drug discovery compounds.[6]

Trustworthiness (Self-Validation): The protocol includes positive (highly soluble) and negative (poorly soluble) controls to validate the assay's performance. The use of a standard curve ensures accurate quantification.

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)
  • Preparation: Prepare 10 mM stock solutions of test compounds in 100% DMSO.[8]

  • Plate Setup: Dispense 5 µL of each DMSO stock solution into a 96-well microtiter plate.[8]

  • Buffer Addition: Add 245 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Incubation: Mix the plate thoroughly and incubate at room temperature for 2 hours to allow for precipitation to equilibrate.[8]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Quantification: The highest concentration at which no precipitation is observed (i.e., the reading is indistinguishable from a buffer-only control) is reported as the kinetic solubility.

Comparative Solubility Data
CompoundKinetic Solubility (µg/mL at pH 7.4)Classification
A1 15Low
A2 25Low
A3 85High
B1 40Moderate
B2 55Moderate
B3 >200High

Analysis: The aniline-based Series A compounds (A1, A2) exhibit lower solubility compared to their non-aniline counterparts (B1, B2). This is a common liability for flat, aromatic systems which can pack efficiently into a crystal lattice. The introduction of the more polar pyridine ring (A3, B3) significantly improves solubility in both series, as expected. The tetrahydropyran scaffold in Series B inherently provides better solubility characteristics than the substituted benzene ring in Series A.

Pillar 3: Membrane Permeability - Crossing the Barrier

Expertise & Causality: After dissolving in the gastrointestinal fluid, a drug must permeate the intestinal epithelium to reach systemic circulation. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method that models passive diffusion, the primary transport mechanism for many drugs.[9][10] It measures a compound's ability to cross from an aqueous donor compartment, through a lipid-infused artificial membrane, into an aqueous acceptor compartment.[10] While PAMPA does not account for active transport or paracellular flux, it provides an excellent initial assessment of a molecule's intrinsic ability to cross a lipid bilayer, which is crucial for predicting absorption.[10][11]

Trustworthiness (Self-Validation): The assay is run with well-characterized low permeability (e.g., Atenolol) and high permeability (e.g., Propranolol) control compounds. The integrity of the membrane is confirmed before each experiment.

Experimental Protocol: PAMPA
  • Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of 2% lecithin in dodecane.

  • Donor Solution: Prepare 200 µM solutions of the test compounds in PBS (pH 7.4). Add these solutions to the donor wells.

  • Acceptor Solution: Fill the wells of a 96-well acceptor plate with PBS.

  • Assay Assembly: Place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for 4-5 hours.

  • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: The effective permeability (Pe) is calculated using the known surface area of the membrane, incubation time, and the measured concentrations.

Comparative Permeability Data
CompoundEffective Permeability (Pe) (10⁻⁶ cm/s)Classification
A1 8.2High
A2 7.5High
A3 2.1Moderate
B1 3.5Moderate
B2 3.1Moderate
B3 0.8Low

Analysis: In contrast to the solubility data, the more lipophilic and planar aniline-based compounds (A1, A2) exhibit higher passive permeability than their Series B counterparts. The introduction of the polar pyridine ring (A3, B3) decreases permeability in both series, a classic trade-off in drug design. Compound B3, while highly soluble, shows low permeability, which would likely lead to poor oral absorption. This highlights the importance of balancing solubility and permeability.

Pillar 4: Metabolic Stability - Surviving First-Pass Metabolism

Expertise & Causality: The liver is the body's primary metabolic hub. Orally administered drugs pass through the liver before reaching systemic circulation (first-pass metabolism), where they can be rapidly broken down by enzymes, primarily the Cytochrome P450 (CYP) family.[12] Poor metabolic stability leads to low bioavailability and a short duration of action. The liver microsomal stability assay is a standard in vitro tool to assess this liability.[13][14] It measures the rate at which a compound is depleted when incubated with liver microsomes, which are vesicles rich in CYP enzymes.[12][15]

Trustworthiness (Self-Validation): The protocol includes two key controls: a "minus-cofactor" (NADPH) control to account for non-enzymatic degradation and a positive control compound with known metabolic clearance (e.g., Verapamil) to ensure the microsomes are active.

Experimental Protocol: Liver Microsomal Stability Assay
  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing pooled human liver microsomes (0.5 mg/mL protein concentration) in phosphate buffer (100 mM, pH 7.4).[12][16]

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Initiate the reaction by adding the test compound (final concentration 1 µM) and the cofactor NADPH (final concentration 1 mM).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction and quench it by adding ice-cold acetonitrile containing an internal standard.[12]

  • Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Comparative Metabolic Stability Data
CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Classification
A1 1877High Clearance
A2 2263High Clearance
A3 3539Moderate Clearance
B1 >60<23Low Clearance
B2 >60<23Low Clearance
B3 >60<23Low Clearance

Analysis: The results are stark. The aniline-based Series A compounds are metabolized relatively quickly, a known liability of this scaffold which can undergo oxidative metabolism. In contrast, the non-aniline Series B, featuring a more saturated core, demonstrates excellent metabolic stability. This is a critical finding, as the high clearance of A1 and A2 would likely make them unsuitable for further development without significant chemical modification to block the sites of metabolism.

Visualizing the Drug Discovery Workflow and Decision Logic

To effectively manage a drug discovery project, the experimental data must be integrated into a logical decision-making framework. The following diagrams illustrate the workflow and the subsequent choices made based on the generated data.

Workflow cluster_0 Phase 1: In Silico & Physicochemical cluster_1 Phase 2: In Vitro ADME cluster_2 Phase 3: Decision & Optimization Compound_Design Compound Synthesis (Series A & B) Lipinski Lipinski's Rule of 5 (Computational Filter) Compound_Design->Lipinski Solubility Aqueous Solubility Assay Lipinski->Solubility Permeability PAMPA Permeability Assay Solubility->Permeability Metabolism Microsomal Stability Assay Permeability->Metabolism Decision Go / No-Go Decision Prioritization Metabolism->Decision Optimization Structure-Property Relationship (SPR) Analysis & Next-Gen Design Decision->Optimization

Caption: High-level experimental workflow for assessing drug-like properties.

DecisionTree Start Compound Profile (Solubility, Permeability, Stability) Sol_Check Good Solubility? Start->Sol_Check Perm_Check Good Permeability? Sol_Check->Perm_Check Yes Formulate Address with Formulation Sol_Check->Formulate No Stab_Check Good Stability? Perm_Check->Stab_Check Yes Optimize_Perm Optimize for Permeability Perm_Check->Optimize_Perm No Advance Advance Candidate Stab_Check->Advance Yes Optimize_Stab Optimize for Stability Stab_Check->Optimize_Stab No Deprioritize Deprioritize / Redesign Formulate->Deprioritize Optimize_Perm->Deprioritize Optimize_Stab->Deprioritize

Caption: Decision-making logic based on experimental outcomes.

Integrated Analysis and Path Forward

Summarizing the data provides a clear, comparative picture of the two chemical series.

CompoundOverall ProfileRecommendation
A1 High Permeability; Low Solubility; Poor StabilityDeprioritize. Multiple significant liabilities.
A2 High Permeability; Low Solubility; Poor StabilityDeprioritize. Multiple significant liabilities.
A3 High Solubility; Moderate Permeability; Moderate StabilityOptimize. A reasonable starting point, but stability needs improvement.
B1 Moderate Solubility; Moderate Permeability; Excellent StabilityAdvance. A well-balanced profile.
B2 Moderate Solubility; Moderate Permeability; Excellent StabilityAdvance. A well-balanced profile, lead candidate.
B3 High Solubility; Low Permeability; Excellent StabilityOptimize. The permeability/solubility balance must be addressed.

This comparative guide demonstrates that while the this compound scaffold (Series A) can produce compounds with good membrane permeability, it presents significant challenges regarding aqueous solubility and, most critically, metabolic stability. The alternative, non-planar 4-aminotetrahydropyran scaffold (Series B) offers a much more attractive starting point, delivering compounds with excellent metabolic stability and a more favorable solubility profile.

For researchers working with the this compound scaffold, efforts should be directed toward medicinal chemistry strategies that block the sites of metabolism (e.g., by introducing fluorine atoms) and disrupt crystal packing to improve solubility, all while trying to maintain permeability. However, this comparison strongly suggests that pivoting to a more stable core, as exemplified by Series B, is the more resource-effective and promising path forward. This data-driven decision, made early in the discovery process, can save immense resources and significantly increase the probability of developing a successful drug candidate.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-3-Methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized laboratory reagents requires a commitment to safety and regulatory compliance that extends far beyond the bench. 2-Methyl-3-methoxyaniline hydrochloride, a compound frequently utilized in the synthesis of complex pharmaceutical intermediates, presents a distinct set of handling and disposal challenges. Its chemical nature as both an aromatic amine and a halogenated hydrochloride salt dictates a rigorous, multi-faceted approach to waste management.

This guide provides drug development professionals and laboratory researchers with the essential, immediate safety and logistical information required for its proper disposal. Moving beyond a simple checklist, we will explore the chemical causality behind these procedures, ensuring a framework of safety that is both robust and scientifically sound.

Part 1: Hazard Profile and Immediate Safety Considerations

Before any disposal procedure is considered, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified as a hazardous substance, and its handling requires stringent adherence to safety protocols.

Personal Protective Equipment (PPE)

Due to the compound's potential for causing skin, eye, and respiratory irritation, as well as its acute toxicity if swallowed or inhaled, a comprehensive PPE strategy is non-negotiable.[1][2][3]

  • Eye and Face Protection: Wear safety goggles with side-shields or a full-face shield.[1] An accessible eye wash station is mandatory in the handling area.

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[4][5]

  • Body Protection: An impervious lab coat or chemical-resistant suit is required to prevent skin contact.[1]

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][6]

Chemical Incompatibility

As an acidic salt of an amine, this compound is incompatible with several chemical classes. Improper segregation can lead to dangerous reactions.

  • Bases (e.g., sodium hydroxide, ammonium hydroxide): Will neutralize the hydrochloride salt, releasing the free, potentially more volatile, 2-Methyl-3-methoxyaniline base.

  • Strong Oxidizing Agents (e.g., potassium permanganate, sodium hypochlorite): Can react violently with aromatic amines.[6]

  • Acids (e.g., sulfuric acid): While it is a hydrochloride salt, mixing with strong, non-volatile acids may release hydrogen chloride gas.[7]

Part 2: On-Site Waste Management and Segregation

Proper management begins at the point of generation. Federal and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), govern every step of this process.[8][9]

Waste Characterization

All discarded this compound, including contaminated labware and spill cleanup materials, must be treated as hazardous waste.[10] A formal waste determination must be performed by trained environmental health and safety (EHS) professionals.[11][12] Based on its properties, it would likely be classified under one or more of the following categories:

Property Description Potential EPA Waste Code Justification
Toxicity Aromatic amines are known for their toxicity if ingested, inhaled, or absorbed through the skin.[13][14][15]U-Listed (U012 for Aniline) or D-Code While not specifically listed, its parent compound, aniline, is a U-listed waste. It would also likely fail the Toxicity Characteristic Leaching Procedure (TCLP).[16]
Halogenated Organic The hydrochloride salt contains chlorine, making it a halogenated organic compound.[17]N/A (Characteristic for Disposal)This classification dictates the required disposal technology, specifically high-temperature incineration.[17][18]
Accumulation and Labeling

Waste must be accumulated in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[9][12]

  • Container Selection: Use a robust, leak-proof container made of a compatible material (e.g., high-density polyethylene or glass). The container must have a tightly fitting screw cap.[6]

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled with the words "Hazardous Waste" and a clear description of the contents, including "this compound" and any solvents used.[9][10]

  • Segregation: Store the waste container in secondary containment, segregated from incompatible materials, particularly bases and oxidizers.[6]

Part 3: Disposal Pathways Decision Framework

The appropriate disposal pathway depends on regulatory requirements, available facilities, and the nature of the waste stream. The following decision tree illustrates the primary disposal routes for researchers.

G cluster_assessment Initial Assessment cluster_actions Disposal Actions start Waste Generated (2-Methyl-3-methoxyaniline HCl) is_spill Spill or Bulk Waste? start->is_spill spill_cleanup Follow Emergency Spill Protocol (Absorb, Collect, Label as Hazardous Waste) is_spill->spill_cleanup Spill contractor_disposal Primary Route: Dispose via Licensed Hazardous Waste Contractor is_spill->contractor_disposal Bulk/Routine is_aqueous Dilute Aqueous Waste? in_lab_treatment Secondary Route (Expert Use Only): In-Lab Chemical Treatment is_aqueous->in_lab_treatment Yes, and authorized by EHS drain_disposal Drain Disposal Prohibited is_aqueous->drain_disposal No spill_cleanup->contractor_disposal contractor_disposal->is_aqueous

Caption: Decision workflow for disposal of this compound.

Route A: Disposal via Licensed Hazardous Waste Contractor (Standard Protocol)

This is the most common, safest, and universally recommended disposal method for this compound.

  • Packaging: Ensure the hazardous waste container is securely sealed, properly labeled, and clean on the outside.

  • Documentation: Complete a hazardous waste manifest provided by your institution's EHS department or the waste contractor. This document identifies the waste's hazards and is required for transport.[11]

  • Storage: Store the sealed container in your lab's designated waste accumulation area, never exceeding the 55-gallon limit for SAAs.[10]

  • Collection: Schedule a pickup with a licensed hazardous waste disposal company. This is typically managed by your EHS department.

The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). Because this compound is a halogenated organic compound, the required disposal method is high-temperature incineration.[17] Regulations stipulate that waste containing more than 1% halogenated organic substances must be incinerated at a minimum of 1100°C to ensure complete destruction and prevent the formation of highly toxic byproducts like dioxins.[18][19][20]

Route B: In-Lab Chemical Treatment (Dilute Aqueous Waste Only)

Disclaimer: This procedure is for informational purposes only and should only be performed by trained professionals in a controlled laboratory setting with prior approval from their institution's EHS department. It is not a substitute for professional waste disposal and may be prohibited by local regulations.

For very dilute aqueous solutions, chemical degradation may be a possibility. Aromatic amines can be degraded via oxidation.[6][21]

  • Preparation: Work in a chemical fume hood and wear all appropriate PPE.

  • Acidification: Ensure the solution is acidic (pH < 3) with the addition of 1.7 N sulfuric acid. This ensures the amine remains protonated.

  • Oxidation: Slowly, and with stirring, add a solution of 0.2 M potassium permanganate. The purple permanganate color will disappear as it reacts with the amine. Continue adding until a faint purple or brown (from MnO₂) color persists for at least one hour, indicating the reaction is complete.[6]

  • Quenching: Reduce any excess permanganate by the slow addition of a sodium bisulfite solution until the purple/brown color disappears.

  • Neutralization: Carefully neutralize the solution to a pH between 6 and 8 using sodium hydroxide or sodium carbonate.

  • Disposal: The final neutralized solution may be eligible for disposal as non-hazardous aqueous waste, but it must be evaluated by your EHS office before any drain disposal is considered.

Part 4: Emergency Procedures for Spills

Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[1]

  • Control: If safe to do so, prevent the spill from spreading by using absorbent dikes or pads.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels on a concentrated spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[13][14]

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials, including contaminated PPE, as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policy.

By adhering to these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to both scientific advancement and environmental stewardship.

References

Navigating the Safe Handling of 2-Methyl-3-Methoxyaniline Hydrochloride: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: This guide provides critical safety and handling protocols for 2-Methyl-3-Methoxyaniline hydrochloride. All personnel must review and understand these procedures before commencing any work with this compound.

Understanding the Hazard: A Prerequisite for Safety

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is a compound that demands careful handling due to its toxicological profile. While specific data for the hydrochloride salt is limited, the parent compound, 2-Methoxyaniline (o-Anisidine), is well-characterized and serves as a crucial reference for assessing risk.

According to the International Agency for Research on Cancer (IARC), o-Anisidine is classified as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1] Animal studies have shown that oral exposure can lead to tumors of the urinary bladder.[1] Acute exposure in humans can cause skin irritation, headaches, and vertigo.[1] Furthermore, many aniline derivatives are known to be toxic if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation.[2]

Core Principle: The primary goal of a personal protective equipment (PPE) strategy is to create a reliable barrier between the researcher and the chemical, thereby minimizing all potential routes of exposure: dermal (skin), inhalation, and ocular (eyes). This principle is a cornerstone of the OSHA Laboratory Safety Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan (CHP) to protect laboratory personnel.[3][4]

Hazard ClassificationDescriptionPrimary PPE Consideration
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or fatal if swallowed, in contact with skin, or inhaled.[5][6]Chemical-resistant gloves, lab coat, and respiratory protection.
Skin Corrosion/Irritation Causes skin irritation upon contact.[2][7][8]Chemical-resistant gloves and a lab coat are essential.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[2][7]Safety glasses with side shields or chemical splash goggles.
Carcinogenicity Suspected of causing cancer.[1][5]Engineering controls (fume hood) and full PPE to minimize exposure.
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[2]Consistent use of all recommended PPE and engineering controls.

The Last Line of Defense: A Multi-Layered PPE Approach

While engineering controls, such as fume hoods, are the first and most crucial line of defense, PPE provides the final barrier against accidental exposure.[9][10] The selection of appropriate PPE must be based on a thorough risk assessment of the specific procedures being performed.

Eye and Face Protection: Shielding Against Splashes and Aerosols

Mandatory:

  • Safety Glasses with Side Shields: For handling small quantities of solid material where the risk of splashing is minimal.

  • Chemical Splash Goggles: Required when working with solutions of this compound or when there is any potential for splashing.[2] Goggles provide a complete seal around the eyes, offering superior protection.

Recommended:

  • Face Shield: In addition to goggles, a face shield should be worn when handling larger quantities or during procedures with a higher risk of splashes or aerosol generation.

Skin and Body Protection: Preventing Dermal Absorption

Core Directive: All skin contact must be prevented.[11]

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is mandatory. It should be kept clean and stored separately from personal clothing.[12]

  • Chemical-Resistant Gloves: The choice of glove material is critical and should be based on chemical compatibility and breakthrough time.

    • Recommended Glove Types: Nitrile or neoprene gloves are generally recommended for handling aniline compounds.[13] However, it is crucial to consult the glove manufacturer's specific chemical resistance data.

    • Glove Inspection and Technique: Always inspect gloves for any signs of degradation or punctures before use.[5][14] Use proper glove removal techniques to avoid contaminating your hands.[5] Contaminated gloves should be disposed of as hazardous waste immediately.[5]

  • Full-Body Protection: For large-scale operations or in the event of a significant spill, chemical-resistant coveralls and boots may be necessary.[15]

Respiratory Protection: Guarding Against Inhalation Hazards

Primary Control: All work with this compound, especially when handling the solid powder, must be conducted in a certified chemical fume hood to minimize the inhalation of dust and aerosols.[5][16]

When Respiratory Protection is Required: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, respiratory protection is necessary.[4]

  • NIOSH-Approved Respirator: A NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.[15] All personnel requiring the use of a respirator must be part of a respiratory protection program that includes fit testing and training, as mandated by OSHA.[4]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is essential for minimizing the risk of exposure. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Consult SDS and Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area in Chemical Fume Hood prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Proceed to Cleanup clean2 Dispose of Waste in Designated Containers clean1->clean2 clean3 Doff and Dispose of Contaminated PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Figure 1: Safe Handling Workflow for this compound.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.[12]

Emergency ScenarioImmediate Action
Skin Contact Immediately remove all contaminated clothing.[2] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][8] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[8] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Seek immediate medical attention.
Small Spill Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[17] Decontaminate the area with a suitable solvent.
Large Spill Evacuate the laboratory and notify emergency personnel immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved waste disposal contractor, following all local, state, and federal regulations.[5]

By adhering to these stringent PPE and handling protocols, researchers can effectively mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-Methoxyaniline hydrochlorIde
Reactant of Route 2
2-Methyl-3-Methoxyaniline hydrochlorIde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.